Nvp-adw742

Catalog No.
S548342
CAS No.
475488-23-4
M.F
C28H31N5O
M. Wt
453.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nvp-adw742

CAS Number

475488-23-4

Product Name

Nvp-adw742

IUPAC Name

5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C28H31N5O

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31)

InChI Key

LSFLAQVDISHMNB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

NVP-ADW742; NVP ADW-742; NVP ADW 742; ADW 742; ADW-742; ADW742; GSK 552602A; GSK-552602A; GSK552602A.

Canonical SMILES

C1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6

The exact mass of the compound 5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine is 453.25286 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NVP-ADW742 IGF-1R inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

NVP-ADW742 acts by binding to the ATP-binding site of the IGF-1R tyrosine kinase domain, preventing receptor autophosphorylation and subsequent activation of downstream survival pathways [1] [2].

The IGF-1 signaling pathway and the inhibitory action of this compound can be visualized as follows:

IGF-1R Signaling Pathway and this compound Inhibition

This compound binds the kinase domain, blocking this signaling cascade. Key outcomes include:

  • Induction of Apoptosis: Promotes programmed cell death [3].
  • Cell Cycle Arrest: Halts progression at the G1 phase [3].
  • Inhibition of Angiogenesis: Suppresses IGF-I-induced VEGF production [4] [5].
  • Chemosensitization: Synergizes with chemotherapy to enhance tumor cell death [4] [3].

Key Experimental Evidence and Protocols

The anti-tumor effects of this compound have been validated across multiple cancer types, both alone and in combination with other therapies.

Cancer Model Findings Combination Therapy Citation
Small Cell Lung Cancer (SCLC) Synergistically enhanced apoptosis induced by etoposide and carboplatin. Etoposide, Carboplatin, Imatinib [4] [2]
Ewing Tumor Induced G1-phase cell cycle arrest and apoptosis; synergized with chemotherapy. Doxorubicin, Vincristine, Imatinib [3]
Multiple Myeloma (MM) Inhibited proliferation of MM cell lines, including those resistant to other therapies. Doxorubicin, TRAIL/Apo2L, PS-341 [6] [7]
Example Experimental Protocol: Cell Viability and Apoptosis Assay (SCLC Model)

This methodology is adapted from a study investigating the combination of this compound with chemotherapy in Small Cell Lung Cancer (SCLC) cell lines [4].

1. Cell Line and Culture:

  • Use established SCLC cell lines (e.g., H526, H146).
  • Culture cells in complete growth medium (e.g., RPMI 1640 with 10% FBS).

2. Drug Treatment:

  • Prepare a stock solution of this compound in DMSO and further dilute in culture medium. The final DMSO concentration should be kept constant and low (e.g., 0.1%) across all treatment groups.
  • This compound Concentration Range: 0.1 - 10 µM.
  • Chemotherapeutic Agents: Etoposide (1-10 µM) or Carboplatin (1-100 µM).
  • Treat cells with this compound alone, chemotherapy alone, or their combination for 24-72 hours.

3. Assess Cell Viability (MTT Assay):

  • After treatment, add MTT reagent to each well and incubate for 2-4 hours.
  • Solubilize the formed formazan crystals with a solvent (e.g., isopropanol).
  • Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to untreated control cells.

4. Assess Apoptosis (TUNEL Assay or Caspase Activation):

  • TUNEL Assay: Fix cells and label DNA strand breaks with fluorescent-dUTP. Analyze via fluorescence microscopy or flow cytometry. The number of TUNEL-positive cells indicates apoptosis.
  • Western Blot Analysis: Detect cleavage of caspase-3 and its substrate Poly (ADP-ribose) polymerase (PARP). The appearance of cleaved fragments is a marker of apoptosis execution.

5. Data Analysis:

  • Determine the IC₅₀ values for each agent.
  • Analyze drug interactions (synergism, additivity, antagonism) using software based on the Chou-Talalay method (Combination Index).

In Vivo Efficacy

In vivo studies have confirmed the therapeutic potential of this compound.

  • Model: Male SCID/NOD mice with diffuse skeletal lesions of luciferase-expressing multiple myeloma cells [6] [7].
  • Dosage and Administration: 10 mg/kg via intraperitoneal (IP) injection or 50 mg/kg via oral gavage, administered twice daily [6] [7].
  • Results: The treatment significantly suppressed tumor growth and prolonged the survival of the mice, demonstrating efficacy through both routes of administration [6] [7].

Research Implications and Considerations

This compound serves as a valuable tool compound for validating IGF-1R as a therapeutic target. Research indicates that:

  • The degree of PI3K-Akt pathway suppression is a critical pharmacodynamic endpoint correlating with treatment efficacy [4] [3] [5].
  • Tumors with active parallel signaling pathways (e.g., SCF/KIT) may require combination therapy for optimal effect, as shown with imatinib [2].
  • While this compound shows good selectivity over InsR, the high homology between these receptors remains a key challenge for the clinical development of IGF-1R inhibitors [1] [8].

References

NVP-ADW742: Mechanism & Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

NVP-ADW742 is an orally active, selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. Its primary mechanism is the inhibition of IGF-1R autophosphorylation, which blocks activation of the downstream PI3K-Akt signaling pathway, a key survival mechanism in many cancer cells [1] [2] [3].

The table below summarizes its potency and selectivity based on cellular autophosphorylation assays:

Target IC₅₀ (μM) Selectivity (vs. IGF-1R)
IGF-1R 0.17 [1] [2] [4] -
Insulin Receptor (InsR) 2.8 [1] [2] >16-fold less potent [1] [4] [5]
c-Kit, HER2, PDGFR, VEGFR-2, Bcr-Abl >5 μM [1] [2] Minimal to no inhibitory activity

Quantitative Data & Experimental Protocols

In Vitro Antiproliferative Activity

This compound significantly inhibits serum-stimulated proliferation in various human tumor cell lines. The following table summarizes its activity in a panel of cancer cell lines:

Cell Line Cancer Type Assay Readout IC₅₀ / Activity
H526 Small Cell Lung Cancer (SCLC) Growth Inhibition 0.1 - 0.4 μM [3]
Multiple Myeloma (MM) cell lines Hematologic Malignancy Cell Survival (MTT) 0.1 - 0.5 μM [1]
Panel of SCLC lines (Group 1) Small Cell Lung Cancer Growth Inhibition (in serum) 0.1 - 0.5 μM [3]
Panel of SCLC lines (Group 2) Small Cell Lung Cancer (with SCF/Kit autocrine loop) Growth Inhibition (in serum) 4 - 7 μM [3]
  • Key Findings: The antiproliferative effects are dose-dependent and cannot be overcome by co-culture with bone marrow stromal cells (BMSCs). It is also active against multi-drug resistant cell lines [1].
  • Synergistic Effects: this compound sensitizes cancer cells to other agents. It shows synergistic effects with STI571 (a Kit inhibitor) in SCLC cells with active SCF/Kit autocrine loops, and with doxorubicin, TRAIL/Apo2L, or PS-341 in multiple myeloma and prostate cancer cells [1] [3].
Detailed In Vitro Protocol: Cellular Kinase Activity Assay [1]

This protocol measures the inhibition of IGF-1R autophosphorylation in cells.

  • Cell Culture: Seed NWT-21 cells in 96-well plates and grow to 70-80% confluency.
  • Serum Starvation: Starve cells for 24 hours in medium with 0.5% FCS.
  • Compound Treatment: Incubate cells with increasing concentrations of this compound for 90 minutes.
  • Receptor Stimulation: Stimulate cells with 10 ng/mL IGF-I for 10 minutes at 37°C.
  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer at 4°C.
  • Capture ELISA:
    • Transfer lysates to ELISA plates pre-coated with IGF-1R capture antibodies.
    • Incubate with an alkaline phosphatase (AP)-labeled anti-phosphotyrosine antibody (PY20(AP)) overnight at 4°C.
    • After washing, incubate with a luminescent AP substrate.
    • Measure luminescence using a scintillation counter.
In Vivo Efficacy [1] [2]
  • Animal Model: Male SCID/NOD mice with diffuse skeletal lesions of luciferase-expressing MM-1S multiple myeloma cells.
  • Dosage and Administration:
    • Intraperitoneal (IP): 10 mg/kg, twice daily.
    • Oral Gavage: 50 mg/kg, twice daily.
  • Key Results: Both administration routes significantly suppressed tumor growth, prolonged survival, and enhanced the antitumor effect of cytotoxic chemotherapy.

IGF-1R Signaling Pathway & Inhibitor Mechanism

The following diagram illustrates the IGF-1R signaling pathway and the mechanism by which this compound induces its antitumor effects.

G IGF1 IGF-1 IGF1R IGF-1 Receptor (IGF-1R) IGF1->IGF1R Ligand Binding PI3K PI3K IGF1R->PI3K Autophosphorylation NVP This compound NVP->IGF1R Inhibition Akt Akt PI3K->Akt Activation Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Inhibition Akt->Apoptosis VEGF VEGF Production Akt->VEGF Chemo Chemotherapeutic Agents (e.g., Doxorubicin, TRAIL) Chemo->Apoptosis Sensitization

The diagram shows that this compound acts by directly inhibiting IGF-1R activation. This blockade prevents the downstream PI3K-Akt signaling, leading to reduced cell survival, increased apoptosis, and decreased VEGF production. A key therapeutic effect is the compound's ability to sensitize tumor cells to other anticancer agents [1].

Key Research Applications & Conclusions

  • Research Applications: this compound is a valuable tool for studying IGF-1R-driven oncogenesis. Its selectivity makes it suitable for delineating the specific roles of IGF-1R signaling in cancer biology, separate from InsR [3].
  • Therapeutic Implications: The evidence supports targeting IGF-1R as a strategy in cancers dependent on this pathway, like multiple myeloma and a subset of SCLC. The synergistic effect with other drugs highlights the potential of this compound in combination therapy regimens [1] [3].

References

Key Chemical and Pharmacological Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data for NVP-ADW742:

Property Description / Value
Molecular Weight 453.58 g/mol [1]
CAS No. 475488-23-4 [1]
Chemical Formula C₂₈H₃₁N₅O [1]
Primary Target IGF-1R (IC₅₀ = 0.17 µM) [1]
Selectivity >16-fold more potent against IGF-1R than Insulin Receptor (InsR) [1]
Other Targets Minimal activity against HER2, PDGFR, VEGFR-2, Bcr-Abl, c-Kit (IC₅₀ >5 µM) [1]
In Vivo Efficacy 10 mg/kg (twice daily) significantly inhibits tumor growth in mouse xenograft models [1]

Experimental Protocols and Applications

This compound has been validated in various experimental models, with detailed methodologies for key assays provided below.

Cellular Kinase Activity Assay (IGF-1R Autophosphorylation)

This protocol measures the compound's ability to inhibit cellular IGF-1R activation [1].

  • Cell Line: NWT-21 cells.
  • Procedure:
    • Seed cells in 96-well plates and grow to 70-80% confluency.
    • Starve cells in 0.5% FCS medium for 24 hours.
    • Pre-incubate with increasing concentrations of this compound for 90 minutes.
    • Stimulate with IGF-I (10 ng/mL) for 10 minutes at 37°C.
    • Lyse cells and transfer lysates to ELISA plates pre-coated with IGF-1R capture antibody.
    • Detect phosphotyrosine levels using an alkaline phosphatase (AP)-labeled anti-phosphotyrosine antibody and a luminescent substrate.
  • Measurement: Luminescence is measured, and the IC₅₀ value is calculated.
Cell Proliferation and Viability Assay (MTT Assay)

This method is used to determine the anti-proliferative effects of this compound [1].

  • Cell Lines: Various cancer cell lines (e.g., multiple myeloma, medulloblastoma, small cell lung cancer).
  • Procedure:
    • Expose cells to various concentrations of this compound (dissolved in DMSO) for 48 hours.
    • Assess cell survival using MTT or CCK-8 assay kits.
  • Data Analysis: The IC₅₀ for proliferation is calculated from the dose-response curve. For instance, in Daoy medulloblastoma cells, the reported IC₅₀ is 11.12 µmol/L [2].
Analysis of Apoptosis and Cell Cycle

This protocol assesses the induction of programmed cell death and cell cycle changes [2] [3].

  • Method: Fluorescence-Activated Cell Sorting (FACS) analysis.
  • Staining: Use reagents for Annexin V (apoptosis) and Propidium Iodide (cell cycle).
  • Procedure:
    • Treat cells with this compound alone or in combination with other agents (e.g., Temozolomide, Etoposide).
    • Harvest cells, stain, and analyze using a flow cytometer.
  • Application: This method demonstrated that combining this compound with Temozolomide increased apoptosis in Daoy cells from 16.18% to 23.20% [2].

Mechanism of Action and Signaling Pathway

This compound exerts its effects by specifically inhibiting the IGF-1R tyrosine kinase. The following diagram illustrates the core signaling pathway disrupted by this inhibitor.

G cluster_ext Extracellular cluster_int Intracellular cluster_inh Intervention IGF1 IGF1 IGF1R IGF1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates MAPK MAPK IGF1R->MAPK Activates Akt Akt PI3K->Akt Activates GSK3B GSK3B Akt->GSK3B Phosphorylates (Inactivates) CellSurvival CellSurvival Akt->CellSurvival Promotes ApoptosisInhibition ApoptosisInhibition Akt->ApoptosisInhibition Promotes NVP This compound NVP->IGF1R Inhibits

The diagram above shows that this compound blocks IGF-1R activation, thereby inhibiting downstream PI3K/Akt and MAPK signaling pathways, which are critical for cell survival and growth [2] [4] [5].

Synergistic Drug Combinations

Research shows that this compound can sensitize cancer cells to standard chemotherapeutic agents. The experimental workflow for testing these combinations is outlined below.

G Start Start Culture Culture Cancer Cells Start->Culture TreatCombo Treat with Combination: This compound + Chemotherapy Culture->TreatCombo AssayMTT MTT/CKK-8 Assay TreatCombo->AssayMTT AssayFACS FACS Analysis TreatCombo->AssayFACS DataSynergy Analyze Data for Synergistic Effect AssayMTT->DataSynergy AssayFACS->DataSynergy

The synergistic effect of this compound with other drugs has been demonstrated across different cancers:

  • With Temozolomide: In Daoy medulloblastoma cells, this compound (2 µmol/L) decreased the IC₅₀ of Temozolomide from 452.12 µmol/L to 256.81 µmol/L and enhanced apoptosis [2].
  • With Etoposide/Carboplatin: this compound synergistically enhanced sensitivity in Small Cell Lung Cancer (SCLC) cell lines, promoting apoptosis [3].
  • With STI571 (Imatinib): In SCLC cells with active SCF/Kit autocrine loops, the combination of this compound and STI571 was superior to either agent alone [5].

Formulation and Storage for Experimental Use

For in vitro and in vivo work, proper preparation of this compound is critical.

  • Solubility: Soluble in DMSO (up to 22 mg/mL or 48.5 mM) and Ethanol (20 mg/mL). It is insoluble in water [1].
  • In Vivo Formulation Example: A validated formulation for animal studies is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, yielding a clear solution with a concentration of 1.100 mg/mL (2.43 mM) [1].
  • Storage: Upon receipt, store the product as directed by the supplier. Use fresh, dry DMSO for solubility, as moisture absorption can reduce solubility [1].

References

Core Biochemical & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for NVP-ADW742:

Property Value Description / Context
Molecular Weight 453.58 g/mol Formula: C₂₈H₃₁N₅O [1] [2] [3]
CAS Number 475488-23-4 [1] [3] [4]
IC₅₀ (IGF-1R) 0.17 μM Cellular autophosphorylation assay [1] [2]
IC₅₀ (Insulin Receptor) 2.8 μM Demonstrates selectivity for IGF-1R over InsR [1]
Selectivity (IGF-1R vs. InsR) >16-fold [2] [3]
Inactive Against HER2, PDGFR, VEGFR-2, Bcr-Abl, c-Kit IC₅₀ >5-10 μM for these kinases [1] [2]

Mechanism of Action & Signaling Pathway

This compound specifically inhibits IGF-1R tyrosine kinase activity, blocking the IGF-I-mediated activation of the receptor and its downstream signaling pathways [1] [5]. This inhibition leads to pleiotropic antiproliferative and pro-apoptotic effects in tumor cells [1].

The following diagram illustrates the IGF-1R signaling pathway and the inhibitory action of this compound:

G IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor (Tyrosine Kinase) IGF1->IGF1R Binds Downstream Downstream Signaling (AKT / mTOR) IGF1R->Downstream Activates NVP This compound NVP->IGF1R Inhibits P1 Proliferation & Cell Survival Downstream->P1 P2 Apoptosis Inhibition Downstream->P2 P3 VEGF Expression Downstream->P3 Effects Cellular Effects P1->Effects A1 Cell Cycle Arrest (G1 Phase) P2->Effects A2 Induced Apoptosis P3->Effects A3 Reduced VEGF A1->Effects A2->Effects A3->Effects

IGF-1R pathway inhibition by this compound blocks downstream survival signals, inducing anti-tumor effects.

Key Experimental Data and Protocols

In Vitro Biological Activity
  • Anti-proliferative Effect: this compound dose-dependently inhibits serum-induced cell growth in a panel of cancer cell lines, including multiple myeloma, with IC₅₀ values ranging from 0.1 to 1.4 μM [1] [5].
  • Apoptosis & Cell Cycle: Treatment induces G1 phase cell cycle arrest and apoptosis (programmed cell death) [5].
  • Pathway Blockade: At sub-micromolar concentrations (0.1-9 μM), it blocks IGF-I-induced phosphorylation of IGF-1R and its key downstream effector, AKT [1].
  • Combination Therapy: Synergistic effects observed when combined with imatinib, doxorubicin, or vincristine, leading to enhanced apoptosis and growth inhibition, particularly in Ewing tumor cells [5].
In Vivo Efficacy
  • Tumor Growth Suppression: In a mouse model of diffuse multiple myeloma, administration of this compound at 10 mg/kg (intraperitoneal) or 50 mg/kg (oral), twice daily for 19 days, significantly suppressed tumor growth [1].
  • Survival Benefit: The treatment also prolonged the survival of the treated mice [1].

Detailed Experimental Methodology

Cellular Kinase Activity (IC₅₀) Assay [2]

This protocol measures a compound's ability to inhibit cellular IGF-1R autophosphorylation.

Key Steps:

  • Cell Culture: Seed NWT-21 cells in 96-well plates and grow to 70-80% confluency.
  • Serum Starvation: Starve cells for 24 hours in medium with 0.5% FCS to minimize basal signaling.
  • Compound Treatment: Incubate cells with increasing concentrations of this compound for 90 minutes.
  • Pathway Stimulation: Stimulate cells with IGF-I (10 ng/mL) for 10 minutes to activate IGF-1R.
  • Cell Lysis: Lyse cells on ice with RIPA buffer.
  • Capture ELISA:
    • Transfer lysates to ELISA plates pre-coated with IGF-1R capture antibodies.
    • Incubate overnight with an alkaline phosphatase-labelled anti-phosphotyrosine antibody.
    • Add luminescent substrate and measure output with a scintillation counter.
Cell Viability Assay (MTT) [1]

This protocol assesses the anti-proliferative effects of this compound.

Key Steps:

  • Cell Plating: Expose cancer cell lines (e.g., MM-1S, RPMI-8226) to various concentrations of this compound for 48-72 hours in the presence or absence of serum.
  • Viability Measurement: Add MTT reagent to cells. Metabolically active cells convert MTT into purple formazan crystals.
  • Analysis: Dissolve crystals and measure the color intensity, which is directly proportional to the number of living cells. Calculate the percentage of cell growth inhibition.

Research Applications & Therapeutic Potential

This compound has been utilized as a tool compound in preclinical research to investigate the role of IGF-1R signaling in various cancers. Key findings include:

  • Ewing Tumor: Demonstrated significant efficacy alone and in combination with chemotherapy, with the AKT/mTOR pathway suggested as a potential biomarker for response [5].
  • Multiple Myeloma: Showed activity against cell lines resistant to conventional and investigational drugs, and could suppress VEGF production [1].
  • Small Cell Lung Cancer: Has been screened in preclinical models for this indication [6].

References

Core Characteristics and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

NVP-ADW742 works by potently and selectively inhibiting the tyrosine kinase activity of IGF-1R. The table below summarizes its key biochemical properties.

Property Description
Primary Target Insulin-like Growth Factor-1 Receptor (IGF-1R) [1]
Mechanism Tyrosine Kinase Inhibitor (TKI) [2] [3]
Potency (IC₅₀) 0.17 µM (cellular assay) [1]
Selectivity >16-fold more potent for IGF-1R than for the Insulin Receptor (InsR, IC₅₀ = 2.8 µM). Minimal activity against HER2, PDGFR, VEGFR-2, Bcr-Abl, and c-Kit [1].
Synonyms ADW742, GSK 552602A [1]
CAS Number 475488-23-4 [1]
Molecular Formula C₂₈H₃₁N₅O [1]
Molecular Weight 453.58 g/mol [1]

Upon binding to IGF-1R, this compound blocks receptor autophosphorylation and subsequent activation of key downstream signaling pathways, primarily PI3K/Akt and MAPK/Erk, which are crucial for cell survival, proliferation, and growth [4]. This action induces apoptosis (programmed cell death) in tumor cells and can reverse resistance to chemotherapy [5] [3].

architecture IGF1 IGF-I Ligand IGF1R IGF-1 Receptor IGF1->IGF1R Binds to PBS PI3K/Akt Pathway IGF1R->PBS Activates MBS MAPK/Erk Pathway IGF1R->MBS Activates Inhibitor This compound Inhibitor->IGF1R Inhibits Apoptosis Apoptosis (Programmed Cell Death) Inhibitor->Apoptosis Induces Survival Cell Survival & Proliferation PBS->Survival Promotes MBS->Survival Promotes

Figure 1: Mechanism of this compound. The inhibitor blocks IGF-1R activation, preventing downstream survival signals and promoting cancer cell death.

Preclinical Research Applications

In preclinical studies, this compound has shown activity against a range of cancers, both as a single agent and in combination with other therapies.

Cancer Type Model System Key Findings Combination Therapy
Small Cell Lung Cancer (SCLC) H526, WBA, and other cell lines [2] [5] Inhibited cell growth (IC₅₀ ~0.1-0.5 µM); synergistically enhanced apoptosis induced by etoposide and carboplatin [5]. STI571 (Imatinib), Etoposide, Carboplatin [2] [5]
Acute Myeloid Leukemia (AML) HL-60 cell line & primary patient samples [3] Induced apoptosis; suppressed survival; synergized with cytarabine (Ara-C) to kill drug-resistant AML cells [3]. Cytarabine (Ara-C) [3]
Multiple Myeloma (MM) MM.1S, RPMI-8226, and other cell lines; mouse xenograft models [1] Inhibited proliferation of MM cell lines (IC₅₀ 0.1-0.5 µM) and primary tumor cells; suppressed tumor growth in vivo (10 mg/kg, ip/oral) [1]. Doxorubicin, TRAIL/Apo2L, PS-341 [1]

Experimental Protocols

Based on the literature, here are summaries of common experimental methodologies used to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

This method is used to determine the inhibitory effect of this compound on tumor cell proliferation [1].

  • Cell Lines: A panel of cancer cell lines (e.g., multiple myeloma, leukemia).
  • Compound Preparation: this compound is dissolved in DMSO and then diluted to required concentrations in culture medium.
  • Procedure: Cells are exposed to a range of this compound concentrations (e.g., 0.1-10 µM) for a set period (e.g., 48-72 hours). MTT reagent is added, and the resulting formazan crystals are dissolved. Absorbance is measured to quantify viable cells [1].
  • Analysis: IC₅₀ values are calculated from the dose-response curve.
Western Blot Analysis of IGF-1R Signaling

This protocol assesses the impact of this compound on target phosphorylation and downstream pathways [1].

  • Cell Treatment: Cells (e.g., NWT-21) are starved in low-serum medium and then pre-treated with increasing concentrations of this compound (e.g., 0.1-9 µM) for about 90 minutes, followed by stimulation with IGF-I (e.g., 10 ng/mL) for 10 minutes [1].
  • Cell Lysis & Immunoblotting: Cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
  • Target Antibodies: Phospho-IGF-1R, total IGF-1R, Phospho-Akt, total Akt [1].

workflow Seed Seed Cells Starve Serum Starvation Seed->Starve Treat Pre-treat with This compound Starve->Treat Stim Stimulate with IGF-I Treat->Stim Lysis Cell Lysis Stim->Lysis Gel Gel Electrophoresis & Transfer Lysis->Gel Blot Antibody Probing (Western Blot) Gel->Blot Image Detection & Analysis (Phospho/Total Protein) Blot->Image

Figure 2: Key steps for analyzing IGF-1R pathway inhibition by Western blot.

Important Considerations for Researchers

  • Research Use Only: this compound is strictly for research and is not approved for diagnostic or therapeutic use [1].
  • Solubility and Formulation: The compound is soluble in DMSO and ethanol, but insoluble in water. For in vivo studies, it can be formulated in solutions like 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [1].
  • Pathway Redundancy: A key challenge in targeting IGF-1R is pathway redundancy and cross-talk with other receptors like the Insulin Receptor (InsR), which may impact efficacy and require combination strategies [4] [2].

This compound remains a valuable tool compound for probing IGF-1R biology in cancer research and for exploring novel combination treatment strategies.

References

Purity and Chemical Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data for NVP-ADW742 from commercial suppliers and research contexts.

Property Specification Source / Context
Purity ≥98% (HPLC) Tocris Bioscience [1]
Purity 99.30% MedChemExpress [2]
CAS Number 475488-23-4 Multiple Sources [3] [2] [1]
Molecular Formula C₂₈H₃₁N₅O Multiple Sources [3] [2] [1]
Molecular Weight 453.58 g/mol Multiple Sources [3] [2] [1]
Storage Desiccate at -20°C BioCrick [3]; Store at -20°C (Tocris, MedChemExpress) [2] [1]
Solubility ~22 mg/mL in DMSO BioCrick (21.67 mg/mL) [3]; Tocris (22.68 mg/mL) [1]

Biological Activity & Experimental Context

This compound is characterized as a selective, ATP-competitive inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase [3] [2] [1]. Its biological activity is central to its use in the experiments cited in the search results.

  • IC₅₀ Values: The compound inhibits IGF-1R with an IC₅₀ in the range of 0.1 to 0.2 μM. It is more selective for IGF-1R over the closely related Insulin Receptor (InsR), which it inhibits with an IC₅₀ of 2.8 μM. It also shows activity against c-Kit kinase with an IC₅₀ in the 3 to 5 μM range [3] [2].
  • Primary Mechanism: The core mechanism of action involves blocking the phosphorylation and activation of IGF-1R and its key downstream signaling pathway, the PI3K-Akt cascade [4] [5] [6]. This inhibition triggers antiproliferative and pro-apoptotic effects in tumor cells.

The following diagram illustrates the signaling pathway targeted by this compound and the logical flow of its interaction with chemotherapy, as demonstrated in multiple studies.

g IGF-1R Inhibition and Chemosensitization IGF1 IGF-I Ligand IGF1R IGF-I Receptor (IGF-1R) IGF1->IGF1R PI3K_Akt PI3K-Akt Survival Pathway IGF1R->PI3K_Akt Kit c-Kit Receptor Kit->PI3K_Akt Survival Cell Survival & Growth PI3K_Akt->Survival Apoptosis Apoptosis Resistance PI3K_Akt->Apoptosis Chemo Chemotherapy (Etoposide/Carboplatin) Chemo->Apoptosis NVP This compound NVP->IGF1R Inhibits NVP->Kit Inhibits (Higher IC₅₀)

Diagram of the IGF-1R signaling pathway targeted by this compound, showing its role in chemosensitization.

Guidance on Purity Analysis and Experimental Design

The search results do not contain detailed, step-by-step experimental protocols for purity analysis. However, you can proceed with the following guidance.

  • Verifying Purity: The consistent specification of HPLC across suppliers indicates it is the standard method for determining the purity of this compound [2] [1]. For your own analysis, you should employ validated HPLC methods.
  • Handling and Storage: To maintain the compound's stability and purity, adhere strictly to the storage recommendations. The universal guidance is to store the powder at -20°C in a desiccated environment [3] [2] [1]. Prepare stock solutions in DMSO and aliquot them to avoid repeated freeze-thaw cycles.
  • Validating Biological Activity: To confirm the functionality of your batch in experiments, you can implement the following validation step based on common methodologies from the search results:
    • Western Blot Analysis: Treat a relevant cancer cell line (e.g., a small cell lung cancer line) with this compound at sub-micromolar concentrations (e.g., 0.1-1.0 μM) for a short period (e.g., 20 minutes to 1 hour). Measure the levels of phosphorylated IGF-1R and its key downstream target, phosphorylated Akt (p-Akt). A functional batch should show a dose-dependent reduction in these phosphorylation levels without affecting total protein levels [4] [5].

Key Conclusions for Researchers

The available data confirms that this compound with a high purity level (≥98%-99.3%) is commercially available for research. Its well-established role is as a selective IGF-1R inhibitor that can sensitize various cancer cell lines to chemotherapy by suppressing the PI3K-Akt survival pathway.

References

NVP-ADW742: Mechanism and Application in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

NVP-ADW742 is a potent, orally active, and selective small-molecule inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-1R) tyrosine kinase, with an IC₅₀ of 0.17 μM. It exhibits selectivity over the closely related Insulin Receptor (InsR), which it inhibits with an IC₅₀ of 2.8 μM, and shows minimal activity against other kinases like HER2, PDGFR, VEGFR-2, or Bcr-Abl, making it a valuable tool for probing IGF-1R-specific signaling [1].

The therapeutic significance of this compound stems from the critical role of the IGF-1/IGF-1R axis in cancer pathophysiology. IGF-1R signaling promotes tumor cell proliferation, survival, and resistance to conventional therapies. This compound induces pleiotropic antiproliferative and proapoptotic effects in diverse cancer types, including multiple myeloma, medulloblastoma, and small cell lung cancer (SCLC), even in cells resistant to standard treatments [2] [3] [4].

Key Quantitative Data on this compound

The table below summarizes the compound's activity and its effects in combination therapies.

Parameter Value/Description Context/Model
IC₅₀ (IGF-1R) 0.17 μM In vitro kinase assay [1]
IC₅₀ (InsR) 2.8 μM In vitro kinase assay [1]
IC₅₀ (Proliferation) 0.1 - 0.5 μM SCLC cell lines dependent on IGF-I [4]
IC₅₀ (Proliferation) 11.12 μM Daoy medulloblastoma cells [3] [5]
Chemosensitization Temozolomide IC₅₀ reduced from 452.12 to 256.81 μΜ Daoy cells combined with 2 μΜ this compound [3]
Apoptosis Enhancement Increased from 16.18% to 23.20% Daoy cells treated with temozolomide + this compound [3]
In Vivo Efficacy (IP) 10 mg/kg, twice daily Significant tumor growth suppression in MM xenograft model [1]
In Vivo Efficacy (Oral) 50 mg/kg, twice daily Significant tumor growth suppression in MM xenograft model [1]

Detailed Experimental Protocol: Apoptosis Assay via Flow Cytometry

This protocol details the assessment of this compound-induced apoptosis in medulloblastoma Daoy cells using flow cytometry, based on the methods from Zhou et al. [3] [5].

Cell Culture and Drug Treatment
  • Cell Line: Human medulloblastoma Daoy cells.
  • Culture Conditions: Maintain in recommended medium with 10% FBS under standard conditions (37°C, 5% CO₂).
  • Drug Preparation:
    • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.
    • Prepare a fresh 100 mM stock solution of Temozolomide (TMZ) in DMSO.
  • Treatment Groups:
    • Group 1: Vehicle control (DMSO, at the same dilution as drug-treated cells).
    • Group 2: TMZ alone (e.g., at a concentration near its IC₅₀ of ~450 μΜ).
    • Group 3: this compound alone (e.g., 2 μΜ).
    • Group 4: Combination of TMZ and this compound.
  • Treatment Duration: Incubate cells with drugs for 24-72 hours, depending on the experimental endpoint.
Cell Harvesting and Staining

This protocol uses the Membrane Permeability/Dead Cell Apoptosis Kit principle [6].

  • Harvesting: Collect both adherent and floating cells. Gently wash with PBS.
  • Staining Solution: Use a kit containing YO-PRO-1 and Propidium Iodide (PI), or prepare the dyes separately.
  • Procedure:
    • Resuspend the cell pellet in ice-cold PBS at a density of ~1 × 10⁶ cells/mL.
    • Add YO-PRO-1 and PI to the cell suspension per kit instructions or literature guidance.
    • Incubate on ice for 20-30 minutes, protected from light.
    • Analyze cells immediately by flow cytometry.
Flow Cytometry Analysis
  • Instrument Setup: Use a flow cytometer equipped with a 488 nm argon-ion laser.
    • YO-PRO-1 Fluorescence: Detect in the FITC/GFP channel (~530 nm).
    • PI Fluorescence: Detect in the PE or PI channel (~617 nm).
  • Gating and Population Identification [6]:
    • Viable Cells: YO-PRO-1 negative, PI negative (Q4, lower left).
    • Early Apoptotic Cells: YO-PRO-1 positive, PI negative (Q3, lower right). YO-PRO-1 selectively enters apoptotic cells.
    • Late Apoptotic/Dead Cells: YO-PRO-1 positive, PI positive (Q2, upper right). PI enters cells with compromised membranes.
  • Quantification: Analyze data using flow cytometry software. The percentage of cells in the early and late apoptotic populations indicates the level of apoptosis.

IGF-1R Signaling Pathway and Drug Inhibition Mechanism

The following diagram illustrates the signaling pathway targeted by this compound and its downstream effects on apoptosis.

G IGF-1R Signaling Pathway and this compound Inhibition IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor (Tyrosine Kinase) IGF1->IGF1R Binding PI3K PI3K IGF1R->PI3K Phosphorylates Inhibitor This compound (IGF-1R Inhibitor) Inhibitor->IGF1R Blocks Autophosphorylation Inhibitor->PI3K Early Suppression Bcl2 Bcl-2 (Anti-Apoptotic) Inhibitor->Bcl2 Decreases Levels Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits P38 P38 Akt->P38 Activates Akt->Bcl2 Upregulates Survival Cell Survival & Proliferation Bcl2->Survival Promotes Apoptosis Cell Apoptosis Survival->Apoptosis Inhibits

Experimental Workflow for Combination Therapy Study

This diagram outlines the complete workflow for evaluating the chemosensitizing effect of this compound.

G Experimental Workflow for Chemosensitization Assay cluster_1 Intervention Phase cluster_2 Analysis Phase Start Culture Daoy Cells Treat Drug Treatment (72 hrs) Start->Treat Start->Treat Groups Treatment Groups: • Vehicle Control • TMZ alone • this compound alone • TMZ + this compound Treat->Groups Assay1 CCK-8 Proliferation Assay Groups->Assay1 Assay2 Flow Cytometry Apoptosis Assay Groups->Assay2 Assay3 Western Blot Pathway Analysis Groups->Assay3 Data Data Analysis • IC₅₀ Calculation • Apoptosis % • Protein Level Changes Assay1->Data Assay2->Data Assay3->Data

Critical Assay Optimization Parameters

  • Serum Concentration: IGF-1R signaling is highly dependent on serum factors. For proliferation assays, standard culture conditions (10% FBS) are used, but serum starvation may be considered for specific pathway stimulation studies [3] [4].
  • Time Points: Apoptosis is a dynamic process. Include multiple time points (e.g., 24, 48, 72 hours) to capture the full effect, as this compound induces early suppression of Akt phosphorylation and later decreases in Bcl-2 levels [3].
  • Combination Ratios: When combining this compound with chemotherapeutics like temozolomide, perform a matrix of concentrations to calculate the Combination Index (CI) and determine synergistic, additive, or antagonistic effects [3] [4].
  • Alternative Apoptosis Assays: The TUNEL assay is highly specific for detecting late-stage apoptosis characterized by DNA fragmentation. The Click-iT TUNEL assay offers high sensitivity and specificity for imaging applications [6].

Troubleshooting and Technical Notes

  • High Background in Flow Cytometry: Ensure proper washing steps to remove unbound dye. Titrate antibody concentrations and use viability dyes to distinguish true apoptosis from necrosis.
  • Weak Apoptotic Signal: Extend treatment duration or optimize drug concentration. Confirm target engagement by Western blot analysis of phospho-Akt and phospho-IGF-1R levels.
  • Cell Line Variability: The dependence on IGF-1R signaling varies. Pre-screen cell lines for IGF-1R expression and pathway activity. Some cancer cells with active parallel pathways (e.g., SCF/Kit in SCLC) may require combination therapy for optimal effect [4].
  • Solvent Control: The stock solution of this compound is in DMSO. The final DMSO concentration in cell culture should not exceed 0.1% (v/v), and the vehicle control must be included in all experiments [1].

Summary

This compound is a selective and potent IGF-1R inhibitor that demonstrates significant antitumor activity by inducing apoptosis and sensitizing cancer cells to chemotherapy. The protocols outlined here provide a framework for evaluating its efficacy in vitro, with flow cytometry-based apoptosis assays serving as a key pharmacodynamic endpoint. The combination of proliferation assays, apoptotic cell quantification, and signaling pathway analysis offers a comprehensive approach to validating the mechanism of action and therapeutic potential of this compound in oncology research.

References

Compound Profile and Key Applications

Author: Smolecule Technical Support Team. Date: February 2026

NVP-ADW742 is an ATP-competitive inhibitor that potently and selectively targets IGF-1R. It exhibits an IC₅₀ value in the range of 0.1 to 0.2 μM for inhibiting IGF-1R kinase activity, with studies showing over 16-fold selectivity for IGF-1R over the closely related Insulin Receptor (InsR) [1] [2]. It also inhibits c-Kit kinase activity at higher concentrations (IC₅₀ of 3-5 μM) but shows minimal activity against HER2, PDGFR, VEGFR-2, or Bcr-Abl at concentrations above 10 μM [1].

Its primary application in oncology research is to block IGF-1R-mediated survival signaling, thereby sensitizing cancer cells to other treatments. Key areas of investigation include:

  • Overcoming Chemotherapy Resistance: this compound synergistically enhances the efficacy of chemotherapeutic agents like etoposide and carboplatin in Small Cell Lung Cancer (SCLC) cell lines [3].
  • Rational Combinatorial Therapy: It shows synergistic effects when combined with other targeted agents, such as the c-Kit inhibitor imatinib (STI571), particularly in tumors with active parallel survival pathways [2].
  • Targeting Tumor Microenvironment Signaling: The inhibitor can suppress IGF-I-induced expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) [3].
  • Novel Synthetic Lethal Combinations: Recent CRISPR screening studies (2025) identify FYN kinase as a key resistance mechanism to IGF-1R inhibition, revealing that co-targeting IGF-1R and FYN induces synergistic cell killing in Triple-Negative Breast Cancer (TNBC) models [4].

Experimental Protocols for In Vitro Cell Line Treatment

This section provides a detailed methodology for using this compound in cell-based assays.

Workflow for Combination Therapy Assessment

The diagram below outlines a typical experimental workflow for evaluating this compound in combination with other therapies.

workflow cluster_analysis Endpoint Analysis start Start: Seed Cancer Cell Lines step1 Cell Attachment & Recovery (24 hours) start->step1 step2 Pre-treatment with this compound (2-4 hours) step1->step2 step3 Co-treatment with Chemotherapy/ Targeted Therapy step2->step3 step4 Incubation (48-72 hours) step3->step4 step5 Endpoint Analysis step4->step5 end Data Analysis step5->end mtt Cell Viability (MTT Assay) tunel Apoptosis (TUNEL Assay) west Protein Analysis (Western Blot)

Detailed Step-by-Step Methodology
  • Preparation of this compound Stock Solution

    • Solvent: Dissolve this compound in DMSO to prepare a 10-20 mM stock solution [1].
    • Aliquoting and Storage: Aliquot the stock solution to avoid freeze-thaw cycles and store at -20°C or below. Under these conditions, the powder and stock solution are stable for several months [1].
  • Cell Seeding and Pre-treatment

    • Seed cells in appropriate culture plates and allow them to adhere for 24 hours.
    • Prepare working concentrations of this compound by diluting the stock in culture medium. The final DMSO concentration should typically be ≤0.1% to avoid solvent toxicity.
    • Pre-treatment: Replace the medium with fresh medium containing this compound. A 2 to 4-hour pre-treatment is often used to ensure adequate inhibition of IGF-1R before adding a second agent [3].
  • Combination Treatment and Incubation

    • Add the second therapeutic agent (e.g., etoposide, carboplatin, or another kinase inhibitor) directly to the wells without removing this compound.
    • Incubate cells for the desired period, typically 48 to 72 hours, under standard culture conditions (37°C, 5% CO₂).
  • Assessment of Treatment Effects

    • Cell Viability: Assess using MTT or similar colorimetric assays. Analyze data using software like CompuSyn to calculate combination indices (CI) for synergy quantification [3].
    • Apoptosis: Quantify using TUNEL assay or by monitoring cleavage of caspase-3 and PARP via Western blot [3].
    • Mechanistic Signaling Analysis: Perform Western blot analysis on cell lysates to confirm target inhibition.
      • Phospho-IGF-1R (Tyr1135/1136) or downstream phospho-Akt (Ser473) levels indicate effective pathway blockade [3] [2].

Quantitative Data from Preclinical Studies

The table below summarizes key findings from selected studies using this compound in various cancer cell lines.

Cancer Type Cell Line/Model This compound IC₅₀ (Growth) Combination Agent Key Finding & Synergy Primary Readout
Small Cell Lung Cancer (SCLC) [3] H526, H146, WBA, H209 Varies by cell line Etoposide & Carboplatin Synergistic enhancement of apoptosis; suppressed IGF-I-induced VEGF. MTT Assay, TUNEL, VEGF ELISA
SCLC (with SCF/Kit loop) [2] Select SCLC lines 4-7 µM Imatinib (STI571) Synergistic growth inhibition and apoptosis; essential for optimal Akt pathway blockade. Growth Inhibition, Apoptosis Assay, Akt Phosphorylation
Colorectal Cancer (CRC) [5] SW480 (radio-resistant) Not specified Ionizing Radiation This compound pre-treatment increased radiation-induced apoptosis. Flow Cytometry (Apoptosis)
Triple-Negative Breast Cancer (TNBC) [4] MDA-MB-231 Not specified FYN inhibition (PP2/Saracatinib) CRISPR screen identified FYN inhibition as synergistic with IGF-1R blockade. Combinatorial CRISPR Screen, Cell Viability

Mechanism of Action and Signaling Pathway

This compound exerts its effects by specifically inhibiting the IGF-1R signaling axis, a key driver of cell proliferation and survival.

pathway igf1 IGF-I Ligand igf1r IGF-1R igf1->igf1r Binding irs IRS Proteins igf1r->irs Activates inhibitor This compound (IGF-1R Inhibitor) inhibitor->igf1r Inhibits pi3k PI3K irs->pi3k Recruits akt Akt pi3k->akt Activates mtor mTOR & other effectors akt->mtor Activates survival Cell Survival Inhibition of Apoptosis akt->survival Promotes proliferation Cell Proliferation mtor->proliferation Promotes

As shown in the pathway, this compound directly inhibits IGF-1R autophosphorylation and activation, blocking downstream PI3K/Akt and MAPK signaling. This disruption leads to reduced cell proliferation and increased susceptibility to apoptosis, particularly when combined with other cytotoxic agents [6] [3] [2].

Critical Considerations for Experimental Design

  • Cell Line-Specific Dependence: The efficacy of this compound is highly dependent on the cancer cell's addiction to IGF-1R signaling. Pre-screen cell lines for IGF-1R expression and pathway activity [2].
  • Compensatory Pathways: Cancer cells may evade IGF-1R inhibition through parallel signaling. Recent research highlights FYN and KDM4 as key resistance mechanisms. Incorporating FYN inhibitors (e.g., saracatinib) or KDM4 inhibitors may be necessary for a robust response in certain models like TNBC [4].
  • Optimal Dosing: Use the lowest concentration that effectively suppresses basal PI3K-Akt activity for maximal synergy in combination therapies [3].

This compound serves as a valuable research tool for investigating IGF-1R biology and developing novel combination strategies. The provided protocols and data offer a foundation for its application, though researchers should tailor conditions to their specific experimental models.

References

Application Notes: NVP-ADW742 in Chemotherapy Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

NVP-ADW742 is a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-IR) tyrosine kinase. Its primary therapeutic value in oncology stems from its ability to sensitize cancer cells to chemotherapy by disrupting key survival signals. The IGF-IR signaling pathway, upon activation by its ligands (IGF-I or IGF-II), initiates critical downstream cascades such as the PI3K/Akt and MAPK/Erk pathways, which promote cell proliferation, differentiation, and, crucially, inhibit apoptosis [1] [2]. In many cancers, this pathway is dysregulated and contributes to tumor cell survival and resistance to cytotoxic drugs [3]. By selectively inhibiting IGF-IR autophosphorylation, this compound blocks these pro-survival signals, thereby lowering the threshold for chemotherapy-induced apoptosis [4] [5].

The following diagram illustrates the core signaling pathway targeted by this compound and the conceptual rationale for its combination with chemotherapy.

G IGF IGF-I / IGF-II IGF1R IGF-1 Receptor (IGF-1R) IGF->IGF1R Binds to PI3K PI3K/Akt Pathway IGF1R->PI3K Activates MAPK MAPK/Erk Pathway IGF1R->MAPK Activates NVP This compound NVP->IGF1R Inhibits Survival Cell Survival & Chemoresistance PI3K->Survival Promotes MAPK->Survival Promotes Apoptosis Apoptosis Survival->Apoptosis Inhibits Chemo Chemotherapy Chemo->Apoptosis Induces

Summary of Preclinical Efficacy Data

The synergistic effect of this compound with various chemotherapeutic agents has been demonstrated across a range of cancer types in preclinical models. The table below summarizes key quantitative data from these studies.

Table 1: Summary of Preclinical Studies on this compound Combination Therapy

Cancer Type Cell Line / Model Chemotherapeutic Agent Key Efficacy Findings IC₅₀ / Effective Concentration Proposed Mechanism Reference
Small Cell Lung Cancer (SCLC) Multiple SCLC lines Etoposide & Carboplatin Synergistic enhancement of sensitivity. This compound: 0.1 - 0.5 µM (varies by line). Inhibition of basal & IGF-I-induced PI3K-Akt activity; suppression of VEGF. [4] [4]
SCLC (with SCF/Kit loop) WBA & other lines Etoposide Combination with Imatinib superior to this compound alone. This compound: 4 - 7 µM (for resistant lines). Co-inhibition of IGF-IR and c-Kit pathways for maximal Akt inhibition. [5] [5]
Medulloblastoma Daoy cells Temozolomide Enhanced chemosensitivity; increased apoptosis. This compound IC₅₀: 11.12 µM (monotherapy). Combined IC₅₀ of Temozolomide: 452 -> 257 µM. Suppression of p-Akt, p-P38, p-GSK-3β; decrease in PI3K, Bcl-2 levels. [6] [6]
Acute Myeloid Leukemia (AML) AML cell lines & samples (Not specified in snippet) Suppressed proliferation & enhanced chemo sensitivity. Information missing from context. Targeting IGF-IR overexpression and downstream PI3K/AKT pathway. [1] [2] [1] [2]

Detailed Experimental Protocols

Below is a generalized experimental workflow for evaluating the efficacy of this compound in combination with chemotherapy in vitro, compiled from the methodologies used in the cited studies [4] [6].

G Cell_Culture Cell Culture & Seeding PreTreat Pre-treatment with This compound (1-2 hr) Cell_Culture->PreTreat Combo_Treat Combination Treatment + Chemotherapy PreTreat->Combo_Treat Assay Endpoint Analysis Combo_Treat->Assay MTT MTT/CCK-8 Assay (Proliferation/Viability) Assay->MTT Apop_Assay Apoptosis Assays (TUNEL, FACS, Caspase) Assay->Apop_Assay WB Western Blot (Signaling Pathway) Assay->WB PCR PCR Array (Gene Expression) Assay->PCR

Protocol: In Vitro Combination Therapy Assessment

Objective: To determine the synergistic effect of this compound and chemotherapy on cancer cell proliferation, apoptosis, and pathway modulation.

Materials:

  • Cancer Cell Lines: e.g., SCLC, medulloblastoma, or AML lines.
  • Test Compounds: this compound (e.g., from Selleck Chemicals), chemotherapeutic agents (Etoposide, Carboplatin, Temozolomide).
  • Key Reagents:
    • MTT or CCK-8 kit for cell viability.
    • Annexin V/PI apoptosis detection kit for Flow Cytometry.
    • TUNEL assay kit.
    • Antibodies for Western Blot: p-IGF-1R, total IGF-1R, p-Akt (Ser473), total Akt, cleaved Caspase-3, cleaved PARP, Bcl-2.
    • RNA extraction kit and RT-PCR reagents.

Methodology:

  • Cell Culture and Seeding:

    • Maintain cells in recommended medium and conditions.
    • Seed cells into multi-well plates (96-well for viability, 6-well for apoptosis/WB, etc.) at a density determined by growth rate to be 60-80% confluent at the time of analysis.
  • Drug Treatment:

    • Pre-treatment: Incubate cells with a range of this compound concentrations (e.g., 0.1 - 10 µM) for 1-2 hours prior to adding chemotherapy. This allows the inhibitor to engage its target.
    • Combination Treatment: Add chemotherapeutic agents at varying concentrations (e.g., IC₂₀, IC₅₀) to the pre-treated cells.
    • Include controls: vehicle (DMSO), this compound alone, chemotherapy alone.
    • Incubate for 24-72 hours depending on the assay endpoint.
  • Endpoint Analysis:

    • Cell Viability/Proliferation (MTT/CCK-8 Assay):
      • Add MTT or CCK-8 reagent to wells and incubate per manufacturer's instructions.
      • Measure absorbance at 570 nm (MTT) or 450 nm (CCK-8).
      • Calculate percentage viability and use software (e.g., CompuSyn) to determine Combination Index (CI) via the Chou-Talalay method [4]. A CI < 1 indicates synergy.
    • Apoptosis Assay (Flow Cytometry):
      • Harvest cells (including floating cells).
      • Stain with Annexin V-FITC and Propidium Iodide (PI).
      • Analyze by flow cytometry within 1 hour. Quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.
    • Western Blot Analysis:
      • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
      • Separate proteins by SDS-PAGE, transfer to PVDF membrane.
      • Block and incubate with primary antibodies overnight at 4°C.
      • Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.
      • Key targets: Phosphorylated and total levels of IGF-1R, Akt, and apoptosis markers (Cleaved Caspase-3, PARP).
    • Gene Expression Analysis (PCR Array):
      • Extract total RNA and synthesize cDNA.
      • Use pathway-focused PCR arrays (e.g., for apoptosis or PI3K signaling) to profile expression changes. Analyze data using software provided with the array kit [6].

Key Considerations for Research Applications

  • Dosing and Scheduling: Pre-treatment with this compound is critical to effectively block survival signals before the cytotoxic insult of chemotherapy. The optimal concentration should be determined for each cell line to achieve maximal inhibition of basal PI3K-Akt activity [4].
  • Biomarker Monitoring: The efficacy of this compound is tightly correlated with the inhibition of the PI3K-Akt pathway. Akt phosphorylation status should be used as a key pharmacodynamic biomarker to confirm target engagement in experimental settings [4] [6].
  • Context-Sependent Combinations: In tumors with co-existing active kinase loops (e.g., SCF/Kit in some SCLCs), a triple-combination strategy incorporating this compound with a c-Kit inhibitor (e.g., Imatinib) and chemotherapy may be necessary for maximal effect [5].

References

Comprehensive Application Notes and Protocols for NVP-ADW742 Solubility and Cell Culture Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NVP-ADW742

This compound (also known as ADW742 or GSK552602A) is a potent and selective small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase with significant antitumor activity. This ATP-competitive inhibitor demonstrates high selectivity for IGF-1R with an IC₅₀ of 0.17 μM, showing >16-fold greater potency against IGF-1R compared to the insulin receptor (InsR, IC₅₀ = 2.8 μM) and minimal activity against other kinases including HER2, PDGFR, VEGFR-2, Bcr-Abl, and c-Kit (IC₅₀ > 5 μM). Its favorable pharmacological profile and demonstrated efficacy in various cancer models make it a valuable tool for investigating IGF-1R signaling in oncogenesis and exploring potential therapeutic applications [1] [2].

The IGF-1R signaling pathway plays a critical role in regulating cell proliferation, differentiation, and survival, with its dysregulation implicated in various cancers. This compound has shown promising activity against diverse tumor types, including multiple myeloma, small cell lung cancer (SCLC), and other hematologic and solid malignancies. Research demonstrates that this compound not only exerts direct antitumor effects but also synergizes with conventional chemotherapy agents, sensitizing resistant cancer cells to treatment [3] [4].

Solubility Properties and Stock Solution Preparation

Solubility Characteristics

Solubility parameters are critical for proper experimental design with this compound. The compound exhibits different solubility properties across various solvents, which must be considered when planning cellular assays. The following table summarizes the key solubility characteristics for this compound:

Table 1: Solubility Profile of this compound in Different Solvents

Solvent Concentration Temperature Notes
DMSO 10-22.68 mg/mL (22.04-50 mM) 25°C Primary stock solvent; hygroscopic DMSO may impact solubility
Ethanol 3-12 mg/mL (6.6-26.45 mM) 25°C Alternative solvent for stock preparation
Water Insoluble 25°C Not recommended for direct dissolution
CMC-NA ≥5 mg/mL 25°C For in vivo applications as homogeneous suspension

The variation in reported solubility values reflects batch-to-batch variations and different measurement methodologies across suppliers. Higher solubility in DMSO (up to 50 mM) has been reported by some suppliers, though 22 mM represents a more conservatively achievable concentration [1] [2] [5].

Stock Solution Preparation Protocols
2.2.1 Standard DMSO Stock Solution (10-50 mM)
  • Materials: this compound powder, anhydrous DMSO (freshly opened), sterile glass vials, analytical balance, sonicator
  • Procedure:
    • Bring the compound to room temperature before opening (15-30 minutes)
    • Accurately weigh the desired amount of this compound powder
    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (10-50 mM)
    • Vortex vigorously for 60 seconds until fully dissolved
    • Sonicate for 5-10 minutes if any particulate matter remains
    • Aliquot into single-use volumes to minimize freeze-thaw cycles
    • Store at -20°C for up to 3 months or -80°C for longer storage

Note: The use of newly opened, anhydrous DMSO is critical as hygroscopic DMSO significantly impacts solubility and compound stability. Always use glass rather than plastic containers for concentrated DMSO stocks [2].

2.2.2 Ethanol Stock Solution (10-12 mg/mL)
  • Materials: this compound powder, absolute ethanol (200 proof), sterile glass vials
  • Procedure:
    • Weigh the desired amount of this compound powder
    • Add the appropriate volume of absolute ethanol to achieve 10-12 mg/mL concentration
    • Vortex continuously for 2-3 minutes until completely dissolved
    • Aliquot and store at -20°C protected from light
2.2.3 Working Solution Preparation for Cell Culture

When preparing working solutions for cell culture experiments, it is essential to limit final DMSO concentrations to ≤0.1% (v/v) to prevent cellular toxicity. As a guideline:

  • Prepare intermediate dilutions in serum-free media or PBS when possible
  • Add the compound solution dropwise while gently agitating the cell culture media
  • For uniform distribution, add the compound when cells are in exponential growth phase
  • Include vehicle controls with equivalent DMSO concentrations in all experiments

In Vitro Applications and Protocols

Cell Culture Antiproliferative Assays

The antiproliferative effects of this compound have been demonstrated across multiple cancer cell lines, with particular efficacy observed in hematologic malignancies and small cell lung cancer.

Table 2: In Vitro Antiproliferative Activity of this compound Across Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (μM) Assay Duration Key Findings
MM-1S Multiple Myeloma 0.1-0.5 48-72 hours Dose-dependent inhibition; overcomes BMSC protection
RPMI-8226 Multiple Myeloma 0.1-0.5 48-72 hours Effective against drug-resistant variants
NCI-H526 Small Cell Lung Cancer ~0.17 72 hours Synergizes with etoposide and carboplatin
NCI-H146 Small Cell Lung Cancer ~0.17 72 hours Enhances chemotherapy-induced apoptosis
Various Solid Tumors 0.1-10 72 hours Broad spectrum of activity
3.1.1 MTT Cell Proliferation Assay Protocol
  • Materials: Cancer cell lines, complete growth medium, this compound stock solutions, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well tissue culture plates, microplate reader

  • Procedure:

    • Seed cells in 96-well plates at optimal density (e.g., 5,000-10,000 cells/well) in complete medium
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment
    • Prepare serial dilutions of this compound in complete medium (typical range: 0.1-10 μM)
    • Treat cells with compound or vehicle control (DMSO ≤0.1%) for 48-72 hours
    • Add MTT solution (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C
    • Carefully remove medium and dissolve formed formazan crystals in DMSO
    • Measure absorbance at 570 nm with a reference filter of 630-650 nm
    • Calculate percentage viability relative to vehicle-treated controls
  • Key Considerations:

    • Include blank wells (media without cells) for background subtraction
    • Perform experiments with at least three technical replicates and three biological repeats
    • For resistant cell lines, extend treatment duration to 96 hours
    • This compound maintains efficacy in the presence of serum, unlike some targeted therapies [1]
Mechanism of Action: IGF-1R Signaling Inhibition

This compound exerts its antitumor effects primarily through specific inhibition of IGF-1R autophosphorylation and downstream signaling. The molecular mechanisms can be visualized through the following signaling pathway:

G IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor IGF1->IGF1R Akt PI3K/Akt Pathway IGF1R->Akt Activates MAPK MAPK Pathway IGF1R->MAPK Activates NVP This compound Inhibition NVP->IGF1R Blocks VEGF VEGF Production Akt->VEGF Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Inhibition Akt->Apoptosis ChemoResistance Chemotherapy Resistance Akt->ChemoResistance MAPK->Survival

Diagram 1: this compound Inhibition of IGF-1R Signaling Pathway

3.2.1 IGF-1R Autophosphorylation Inhibition Assay

The cellular kinase activity of IGF-1R can be assessed using a capture ELISA method to measure this compound potency:

  • Materials: NWT-21 cells (or other IGF-1R expressing cells), serum-free medium, recombinant human IGF-1, this compound stock solutions, RIPA lysis buffer, IGF-1R capture antibody-coated ELISA plates, anti-phosphotyrosine-AP antibody, CDP-Star chemiluminescent substrate

  • Procedure:

    • Seed NWT-21 cells in 96-well tissue culture plates and grow to 70-80% confluency in complete medium
    • Serum-starve cells for 24 hours in medium containing 0.5% FCS
    • Pre-treat cells with this compound (0.1-9 μM) for 90 minutes
    • Stimulate with IGF-1 (10 ng/mL) for 10 minutes at 37°C
    • Immediately place on ice, wash twice with ice-cold PBS
    • Lyse cells with 50 μL/well RIPA buffer at 4°C
    • Transfer lysates to black ELISA plates pre-coated with IGF-1R capture antibodies
    • Incubate overnight at 4°C with anti-phosphotyrosine-AP antibody (0.2 μg/mL)
    • Wash plates and incubate with CDP-Star chemiluminescent substrate for 45 minutes at RT
    • Measure luminescence using a scintillation counter or luminescence plate reader
  • Data Analysis:

    • Calculate IC₅₀ values using non-linear regression of concentration-response curves
    • This compound typically shows complete inhibition of IGF-1-induced autophosphorylation at submicromolar concentrations (0.3-1 μM) [1]
Chemosensitization Protocols

This compound demonstrates significant synergy with conventional chemotherapeutic agents, particularly in small cell lung cancer (SCLC) and multiple myeloma models.

3.3.1 Combination Therapy with Etoposide/Carboplatin
  • Background: In SCLC cell lines, this compound synergistically enhances sensitivity to etoposide and carboplatin, with combination indices indicating strong synergism [4]

  • Materials: SCLC cell lines (H526, H146, WBA, H209), etoposide, carboplatin, this compound stock solutions

  • Procedure:

    • Seed SCLC cells in 96-well plates at optimal density
    • After 24 hours, treat with:
      • This compound alone (0.1-5 μM)
      • Chemotherapeutic agents alone (etoposide: 0.1-100 μM; carboplatin: 1-100 μM)
      • Combination treatments
    • Incubate for 72 hours at 37°C, 5% CO₂
    • Assess cell viability using MTT assay as described in section 3.1.1
    • Analyze data using Chou-Talalay method for drug combination studies
  • Key Findings:

    • Maximal enhancement occurs at this compound concentrations that eliminate basal PI3K-Akt activity
    • Combination treatment significantly increases apoptosis induction compared to monotherapies
    • Enhanced sensitivity correlates with inhibition of PI3K-Akt activation [4]
3.3.2 Apoptosis Assessment by TUNEL and Caspase Activation
  • Materials: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit, caspase-3/7 activity assay reagents, Western blot equipment for PARP cleavage detection
  • Procedure:
    • Treat cells with this compound (0.75 μM) ± chemotherapeutic agents for 24-48 hours
    • For TUNEL assay: Fix cells, permeabilize, and label with TUNEL reaction mixture according to manufacturer's protocol
    • Quantify apoptotic cells by flow cytometry or fluorescence microscopy
    • For caspase activation: Measure caspase-3/7 activity using fluorogenic substrates
    • For Western blot: Analyze cleavage of procaspase-3 and PARP as apoptosis markers

Advanced Applications and Screening Approaches

Identification of High Drug-Efflux Cancer Cells (HDECCs)

Recent advanced applications of this compound include its use in screening approaches to identify and target multidrug resistant cancer cells. The following workflow illustrates an image-based high-content screening system for HDECCs:

G Start Seed Cancer Cells in Multiwell Plates Hoechst Hoechst 33342 Incubation (90 min) Start->Hoechst Image1 Initial Fluorescence Measurement (DAPI) Hoechst->Image1 Verapamil Verapamil Addition (Efflux Pump Block) Image1->Verapamil Image2 Time-lapse Imaging (30 min monitoring) Verapamil->Image2 Analysis Image Analysis HDECC Identification Image2->Analysis Treatment This compound Treatment (48 hours) Analysis->Treatment Reassessment HDECC Prevalence Reassessment Treatment->Reassessment

Diagram 2: Workflow for Image-Based Screening of HDECCs

In Vivo Considerations and Formulations

While focusing primarily on cell culture applications, it is noteworthy that in vivo formulations of this compound have been successfully developed and tested:

  • In vivo efficacy: Administration at 10 mg/kg twice daily (IP or oral) significantly inhibits tumor growth and prolongs survival in multiple myeloma xenograft models [1]
  • Formulation options:
    • Homogeneous suspension: 5 mg/mL in CMC-NA solution
    • Solution formulation: 1.92 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline
    • Alternative formulation: 1.92 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in saline)

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Precipitation in aqueous solutions: If compound precipitates when added to cell culture media, prepare fresh stock solutions and consider stepwise dilution with serum-free media before adding to complete medium
  • Variable efficacy across cell lines: Optimize concentration ranges for each cell type based on IGF-1R expression levels; confirm pathway inhibition by Western blotting for p-IGF-1R and p-Akt
  • Reduced potency with repeated freeze-thaw: Aliquot stock solutions into single-use portions and avoid more than three freeze-thaw cycles
  • Cellular toxicity at high concentrations: Ensure DMSO concentration does not exceed 0.1% in final culture medium; include vehicle controls in all experiments
Important Safety Notes

This compound is intended for research use only and not for human or veterinary diagnostic or therapeutic applications. Always follow appropriate laboratory safety procedures when handling chemical compounds, including wearing personal protective equipment and working in properly ventilated areas [1].

Conclusion

This compound represents a valuable research tool for investigating IGF-1R signaling in cancer biology and exploring combination therapies to overcome chemoresistance. Its well-characterized solubility profile, specificity for IGF-1R, and demonstrated efficacy in sensitizing cancer cells to conventional chemotherapy make it particularly useful for preclinical research. The protocols outlined in this document provide comprehensive guidance for utilizing this compound in various experimental settings, with particular attention to solubility considerations that are critical for successful cell culture applications.

References

Chemical Profile and Solubility of NVP-ADW742

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Basic Chemical Properties of NVP-ADW742

Property Details
CAS Number 475488-23-4 [1] [2] [3]
Molecular Formula C₂₈H₃₁N₅O [1] [2] [3]
Molecular Weight 453.58 g/mol [1] [2] [3]
Appearance White to light yellow solid [2] [3]
Storage Desiccate at -20°C [1] [2] [4]

Table 2: Solubility Data for this compound

Solvent Solubility Notes
DMSO 10-21.67 mg/mL (22.04 - 47.78 mM) [1] [2] [3] Recommended for stock solutions; may require sonication [2] [3].
Ethanol 3-12 mg/mL (6.61 - 26.45 mM) [1] [4] Sonication is recommended [4].
Water Insoluble [1] [4] Not suitable for direct dissolution.

Stock Solution Preparation & Formulation

Table 3: Guide for Preparing Stock Solutions

Target Concentration Amount of Compound (to add to 1 mL of DMSO) Notes
10 mg/mL 10 mg A standard, versatile concentration.
50 mg/mL 50 mg For high-dose in vitro applications.
10 mM 4.54 mg Useful for molarity-based experiments.

Protocol 1: Preparing a 50 mM Stock Solution in DMSO

  • Calculate Mass: To prepare 1 mL of a 50 mM stock solution, calculate the required mass: (0.050 mol/L) * (0.001 L) * (453.58 g/mol) = 22.68 mg.
  • Weigh Compound: Accurately weigh 22.68 mg of this compound powder.
  • Dissolve: Transfer the powder to a 1 mL volumetric vial. Add anhydrous DMSO to bring the volume to 1 mL.
  • Mix: Vortex or sonicate the mixture until the solid is completely dissolved, creating a clear solution.
  • Aliquot and Store: Dispense the stock solution into small, single-use aliquots. Store at -80°C for long-term (up to 2 years) or at -20°C for short-term (up to 1 year) to preserve stability and avoid repeated freeze-thaw cycles [3].

Protocol 2: Preparing a Homogeneous Suspension for Animal Studies For in vivo administration (e.g., oral gavage or intraperitoneal injection), a suspension in aqueous solution is often necessary [1] [3].

  • Prepare a 0.5-1% (w/v) sodium carboxymethyl cellulose (CMC-Na) solution in purified water.
  • Add 5 mg of this compound powder per 1 mL of the CMC-Na solution [1].
  • Vortex the mixture vigorously to achieve a homogeneous, milky suspension with a final concentration of 5 mg/mL [1].

In Vitro Application Protocols

Protocol 3: Inhibiting IGF-1R Signaling in Cell Lines This protocol is used to assess the effect of this compound on IGF-1-mediated signaling.

  • Cell Line Example: NWT-21 cells [1].
  • Procedure:
    • Culture and Starve: Seed cells in complete growth medium and allow them to reach 70-80% confluency. Serum-starve the cells for 24 hours using medium containing 0.5% FCS [1].
    • Pre-treatment: Incubate the cells with this compound at concentrations ranging from 0.1 to 9 µM for 90 minutes [1] [3].
    • Stimulation: Stimulate the cells with IGF-I (10 ng/mL) for 10 minutes at 37°C to activate the IGF-1R pathway [1].
    • Analysis: Lyse the cells and analyze the phosphorylation status of IGF-1R and its downstream target Akt via Western Blot to confirm pathway inhibition [1] [3].

Protocol 4: Cell Viability and Proliferation Assay (MTT Assay) This protocol determines the antiproliferative effects of this compound.

  • Cell Lines: Multiple myeloma (e.g., MM-1S, RPMI-8226), small cell lung cancer (e.g., H526, H146), and other tumor cell lines [1] [2].
  • Procedure:
    • Seed and Treat: Plate cells and expose them to a dose range of this compound (e.g., 0.1 to 10 µM) for 48-72 hours in the presence or absence of serum [1].
    • Incubate with MTT: Add MTT reagent to the wells and incubate to allow formazan crystal formation by metabolically active cells.
    • Measure Viability: Dissolve the crystals and measure the absorbance. Calculate the percentage of cell viability relative to the untreated control (DMSO-only) to determine the IC₅₀ values, which are typically in the range of 0.1-0.5 µM for sensitive cell lines [1].

In Vivo Administration Protocol

Protocol 5: Dosing in a Mouse Xenograft Model This protocol has demonstrated efficacy in a disseminated multiple myeloma mouse model [1] [5].

  • Animal Model: Male SCID/NOD mice injected with MM-1S-Luc⁺ human multiple myeloma cells [1].
  • Dosage and Formulation:
    • Intraperitoneal (IP) Injection: 10 mg/kg, formulated in a suitable vehicle like the homogeneous CMC-Na suspension [1].
    • Oral Gavage (PO): 50 mg/kg, similarly formulated [1].
  • Dosing Schedule: Administer twice daily for a duration of up to 19 days [1].
  • Expected Outcome: This regimen significantly suppresses tumor growth and prolongs survival in the mouse model [1] [5].

Experimental Workflows and Mechanism of Action

The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow and molecular mechanism of this compound.

mechanism IGF1 IGF-1 Ligand Receptor IGF-1R Receptor IGF1->Receptor Binding Downstream Downstream Signaling (Akt, ERK) Receptor->Downstream Activates Inhibitor This compound Inhibitor->Receptor Inhibits Effects Cellular Effects (Proliferation, Survival) Downstream->Effects Promotes

Diagram 1: Molecular mechanism of this compound action. The inhibitor this compound (red) binds to and inhibits the IGF-1 receptor, blocking downstream signaling pathways and subsequent cellular processes like proliferation and survival [1] [3] [5].

workflow Stock Prepare Stock Solution in DMSO Treat Treat Cells with This compound Stock->Treat Dilute in Medium Cells Culture & Plate Cells Cells->Treat Stim Stimulate with IGF-1 (10 ng/mL, 10 min) Treat->Stim Lysis Cell Lysis Stim->Lysis Analyze Analyze Outcome WB Western Blot (p-IGF-1R, p-Akt) Lysis->WB Pathway MTT Viability Assay (MTT) Lysis->MTT Proliferation WB->Analyze MTT->Analyze

Diagram 2: In vitro experimental workflow. This chart outlines the key steps for treating cells with this compound to study its effects on IGF-1R signaling and cell viability [1] [3].

Critical Notes for Researchers

  • Solubility and Sonication: If the powder does not dissolve completely in DMSO upon vortexing, brief sonication in a water bath is recommended [2].
  • Solution Stability: While stock solutions in DMSO are stable when stored properly, it is best practice to prepare and use fresh working solutions on the same day to ensure optimal activity and avoid potential precipitation or degradation [2].
  • Vehicle Control: Always include a vehicle control group (e.g., DMSO at the same final concentration as your highest dose) in your experiments to account for any non-specific effects of the solvent.
  • Safety and Use: this compound is labeled "For research use only" and is not for human or veterinary diagnostic or therapeutic use [1] [3] [4].

References

NVP-ADW742 Application Notes and Protocols for IGF-1R Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IGF-1R Signaling and NVP-ADW742

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a tyrosine kinase receptor that plays a critical role in cell survival, proliferation, and oncogenesis [1]. Its signaling axis involves ligands (IGF-1, IGF-2), receptors (IGF-1R, IR, IGF-2R), and binding proteins (IGFBP1-6). Upon ligand binding, IGF-1R undergoes autophosphorylation, primarily on tyrosine residues 1131, 1135, and 1136, initiating downstream signaling cascades including the PI3K/AKT/mTOR and MAPK/ERK pathways, which promote cell growth and inhibit apoptosis [1].

This compound is an orally active, selective small-molecule inhibitor of the IGF-1R tyrosine kinase. It demonstrates potent inhibition of IGF-1R (IC₅₀ = 0.17 µM) with significantly lower activity against the closely related Insulin Receptor (InsR; IC₅₀ = 2.8 µM), providing a valuable tool for dissecting IGF-1R-specific signaling in malignant cells [2]. It has been shown to induce antiproliferative and proapoptotic effects in various cancer models, including multiple myeloma and Ewing tumor [3] [2].


Quantitative Data Summary

Table 1: Potency and Selectivity Profile of this compound

Parameter Value Experimental Context
IGF-1R IC₅₀ 0.17 µM In vitro kinase assay [2]
Insulin Receptor (InsR) IC₅₀ 2.8 µM In vitro kinase assay [2]
Cellular Proliferation IC₅₀ 0.55 - 1.4 µM 72-hour treatment in Ewing tumor cell lines [3]
HER2, PDGFR, VEGFR-2, Bcr-Abl IC₅₀ >10 µM Demonstrates selectivity [2]
c-Kit IC₅₀ >5 µM Demonstrates selectivity [2]

Table 2: Effective Concentrations for Key In Vitro Assays

Assay Type Cell Line/Model Recommended [this compound] Incubation Time Key Outcome
Phosphorylation Inhibition NWT-21 cells 0.1 - 9 µM 20 minutes Blocked IGF-1-induced phosphorylation of IGF-1R and Akt [2]
Cell Viability/Proliferation Multiple Myeloma & other tumor cells 0.1 - 10 µM 72 hours Dose-dependent inhibition of serum-induced cell growth [2]
Apoptosis & Cell Cycle Ewing tumor cells ~0.55 - 1.4 µM (IC₅₀) 72 hours Induced G1 phase arrest and apoptosis [3]
Combination with Imatinib Ewing tumor cells Varies by cell line 72 hours Synergistic increase in apoptosis; enhanced inhibition of AKT/mTOR phosphorylation [3]
Combination with Doxorubicin/Vincristine Ewing tumor cells Varies by cell line 72 hours Synergistic interaction [3]

Experimental Protocols

Protocol: Inhibiting IGF-1R Phosphorylation and Downstream Signaling

This protocol is used to validate the direct target engagement of this compound by assessing its effect on IGF-1R autophosphorylation and subsequent signaling to Akt.

Materials:

  • Cell line of interest (e.g., NWT-21 cells, other cancer cell lines with active IGF-1R signaling)
  • This compound stock solution (e.g., 10 mM in DMSO)
  • Recombinant human IGF-1 (rhIGF-1)
  • Serum-free culture medium
  • DMSO (vehicle control)
  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
  • Standard equipment for cell culture and western blotting

Procedure:

  • Cell Preparation and Serum Starvation: Seed cells at an appropriate density and allow them to adhere overnight. Replace the growth medium with serum-free medium for a period of 6-24 hours to synchronize the cells and minimize basal signaling.
  • Pre-treatment with Inhibitor: Aspirate the serum-free medium and add fresh serum-free medium containing this compound at the desired concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 9 µM). Include a vehicle control (DMSO at the same dilution as the highest drug concentration). Incubate for a pre-optimized time, typically 20 minutes [2].
  • Stimulation with IGF-1: Without removing the pre-treatment medium, add recombinant human IGF-1 to a final concentration (e.g., 50-100 ng/mL) to stimulate the IGF-1R pathway. Incubate for a short period, typically 15 minutes [2].
  • Cell Lysis and Protein Extraction: Quickly place the culture dishes on ice, aspirate the medium, and wash the cells with cold PBS. Lyse the cells with ice-cold lysis buffer. Scrape the lysates, transfer to microcentrifuge tubes, and clarify by centrifugation at >12,000 x g for 10 minutes at 4°C.
  • Analysis: Determine the protein concentration of the supernatants. Analyze equal amounts of protein by SDS-PAGE and western blotting.
    • Primary Antibodies: Probe for phospho-IGF-1R (Tyr1135/1136), total IGF-1R, phospho-Akt (Ser473), and total Akt.
    • Expected Result: A concentration-dependent decrease in the intensity of bands corresponding to phospho-IGF-1R and phospho-Akt should be observed, with minimal change in total protein levels.
Protocol: Assessing Anti-proliferative Effects

This protocol is designed to evaluate the long-term impact of this compound on cancer cell growth.

Materials:

  • This compound stock solution (10 mM in DMSO)
  • Cell lines of interest
  • Complete growth medium
  • 96-well cell culture plates
  • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density that ensures cells are in the logarithmic growth phase throughout the assay (e.g., 1,000-5,000 cells/well, depending on the cell line). Allow cells to adhere overnight.
  • Drug Treatment: The next day, prepare a dilution series of this compound in complete growth medium, typically spanning a range from 0.1 µM to 10 µM [2]. Include a vehicle control (0.1% DMSO or less) and a blank control (medium only). Add the treatments to the wells in replicates (n=3-6).
  • Incubation: Incubate the treated cells for a defined period, typically 72 hours [1] [2], under standard culture conditions (37°C, 5% CO₂).
  • Viability Measurement: At the endpoint, add the reagent from the cell viability kit according to the manufacturer's instructions. Measure the signal (absorbance or luminescence) using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Mechanism Visualization

The following diagram illustrates the IGF-1R signaling pathway and the inhibitory action of this compound.

IGF1R_Pathway IGF1 IGF1 IGF1R IGF1R IGF1->IGF1R Binds to IGF1R IRS1 IRS1 IGF1R->IRS1 Phosphorylates Docking Proteins NVP_ADW742 NVP_ADW742 NVP_ADW742->IGF1R Inhibits Tyrosine Kinase PI3K PI3K IRS1->PI3K Activates RAS RAS IRS1->RAS Activates Akt Akt PI3K->Akt Produces PIP3 Activates mTOR mTOR Akt->mTOR Activates CellSurvival CellSurvival Akt->CellSurvival Promotes mTOR->CellSurvival Promotes Proliferation Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes

Diagram 1: Mechanism of IGF-1R Pathway Inhibition by this compound. This diagram outlines the core IGF-1R signaling cascade. IGF-1 binding activates the receptor's intracellular tyrosine kinase domain, initiating downstream signaling through both the PI3K/AKT/mTOR (promoting cell survival) and RAS/RAF/MEK/ERK (promoting proliferation) pathways [1]. This compound (red node) acts as a competitive ATP antagonist in the kinase domain, thereby inhibiting the initial autophosphorylation event and shutting down the entire pro-tumorigenic signaling network [2].


Critical Considerations for Researchers

  • Combination Therapy: this compound shows synergistic effects with chemotherapeutic agents like doxorubicin and vincristine, and with targeted agents like imatinib, particularly in Ewing tumor models. This suggests combination regimens could enhance efficacy and overcome resistance [3].
  • Off-Target Effects: While selective for IGF-1R over InsR, at higher concentrations (≥2.8 µM), inhibition of the Insulin Receptor may occur, which could lead to metabolic side effects [2].
  • Biomarker Monitoring: Phosphorylation status of IGF-1R, AKT, and mTOR, as measured by western blot, can serve as effective pharmacodynamic biomarkers to confirm target modulation in vitro and in vivo [3].
  • In Vivo Dosing: For in vivo studies, a dosage of 10 mg/kg (intraperitoneal) or 50 mg/kg (oral), administered twice daily, has been shown to significantly suppress tumor growth in a mouse xenograft model of multiple myeloma [2].

References

Comprehensive Application Notes and Protocols for NVP-ADW742: A Selective IGF-1R Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NVP-ADW742

This compound (also known as GSK 552602A) is a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. It specifically targets the ATP-binding site of IGF-1R, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. With an IC~50~ of 0.17 μM against IGF-1R in cellular autophosphorylation assays, it demonstrates >16-fold selectivity for IGF-1R over the closely related Insulin Receptor (InsR). This compound has shown minimal off-target activity against other kinases including HER2, PDGFR, VEGFR-2, Bcr-Abl, and c-Kit at concentrations below 5 μM [1].

The therapeutic potential of this compound has been extensively investigated in preclinical models of various cancers, demonstrating significant antitumor activity both as a monotherapy and in combination with conventional chemotherapeutic agents. It has shown efficacy in multiple myeloma, small cell lung cancer (SCLC), medulloblastoma, and acute myeloid leukemia (AML), among others [1] [2] [3]. The compound exerts its effects through multiple mechanisms, including direct inhibition of tumor cell proliferation, induction of apoptosis, suppression of VEGF production, and sensitization of cancer cells to chemotherapy.

Mechanism of Action and Signaling Pathways

Molecular Targeting

This compound specifically binds to the tyrosine kinase domain of IGF-1R, inhibiting receptor autophosphorylation induced by its ligands (IGF-1 and IGF-2). This inhibition disrupts the activation of critical downstream signaling pathways, primarily the PI3K/Akt and Ras/Raf/MEK/Erk cascades, which are crucial for cell survival, proliferation, and resistance to apoptosis [4]. The specificity of this compound for IGF-1R over InsR is particularly important therapeutically, as it reduces potential metabolic side effects associated with insulin signaling disruption.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound and its effects on downstream signaling pathways:

G IGF1 IGF-1/IGF-2 IGF1R IGF-1 Receptor IGF1->IGF1R Binding IRS IRS Proteins IGF1R->IRS Activation NVP This compound NVP->IGF1R Inhibits Survival Cell Survival NVP->Survival Reduces Apoptosis Apoptosis NVP->Apoptosis Induces ChemoSensitivity Chemosensitivity NVP->ChemoSensitivity Enhances PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Phosphorylates Bcl2 Bcl-2 Akt->Bcl2 Enhances Akt->Survival Promotes Proliferation Proliferation GSK3b->Proliferation Regulates Bcl2->Apoptosis Inhibits

In Vivo Administration Protocols

Formulation and Dosing

Table 1: In Vivo Formulation Preparation for this compound

Formulation Type Composition Final Concentration Preparation Method
Clear Solution 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH~2~O 1.100 mg/mL (2.43 mM) Add 50 μL of 22 mg/mL DMSO stock to 400 μL PEG300, mix → add 50 μL Tween80, mix → add 500 μL ddH~2~O [1]
Clear Solution 5% DMSO, 95% Corn oil 0.550 mg/mL (1.21 mM) Add 50 μL of 11 mg/mL DMSO stock to 950 μL corn oil, mix thoroughly [1]
Homogeneous Suspension CMC-Na solution ≥5 mg/mL Add 5 mg this compound to 1 mL CMC-Na solution, mix evenly [1]
Administration Routes and Regimens

Table 2: In Vivo Dosing Regimens for this compound

Administration Route Dosage Frequency Animal Model Experimental Outcomes
Intraperitoneal (i.p.) injection 10 mg/kg Twice daily SCID/NOD mice with MM-1S-Luc+ MM xenografts Significant tumor growth inhibition, prolonged survival, enhanced chemotherapy effects [1]
Oral gavage 10 mg/kg Twice daily SCID/NOD mice with MM-1S-Luc+ MM xenografts Comparable efficacy to i.p. administration [1]
Combination Therapy Protocols

This compound has demonstrated synergistic effects when combined with conventional chemotherapeutic agents. The enhanced antitumor activity appears to be mediated through inhibition of the PI3K-Akt pathway, which plays a crucial role in chemotherapy resistance [3].

Key Combination Therapies:

  • With etoposide and carboplatin in SCLC models: Maximal enhancement occurs at this compound concentrations that eliminate basal PI3K-Akt activity [3]
  • With imatinib (STI571) in SCLC with active SCF/Kit autocrine loops: Combined inhibition of both IGF-1R and Kit signaling pathways shows superior efficacy compared to single agents [2]
  • With temozolomide in medulloblastoma: this compound (2 μM) decreased IC~50~ of temozolomide from 452.12 to 256.81 μmol/L and enhanced apoptosis from 16.18% to 23.20% [5]
  • With cytarabine (Ara-C) in AML: this compound synergized with Ara-C in drug-resistant AML specimens [6]

In Vitro Experimental Protocols

Cell Culture and Treatment

Cell Lines with Demonstrated Sensitivity:

  • Hematological malignancies: MM-1S, MM-1R, RPMI-8226/S, OPM-1, L363 multiple myeloma cell lines; HL-60 AML cell line [1] [6]
  • Solid tumors: MiaPaCa2 pancreatic cancer; H526, WBA small cell lung cancer; Daoy medulloblastoma [1] [2] [5]

Stock Solution Preparation:

  • Dissolve this compound in DMSO at 10-22 mg/mL (22.04-48.5 mM) as stock solution
  • Prepare fresh working dilutions in culture medium immediately before use
  • Final DMSO concentration should not exceed 0.1% to avoid solvent toxicity [1]
Cellular Proliferation Assays

MTT Assay Protocol:

  • Seed cells in 96-well plates at optimal density (3-5×10³ cells/well for most tumor lines)
  • Allow cell attachment for 24 hours
  • Treat with this compound at concentrations ranging from 0.1-10 μM for 48-72 hours
  • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C
  • Dissolve formazan crystals with DMSO or acidified isopropanol
  • Measure absorbance at 570 nm with reference filter at 630-650 nm [1]

Expected Results:

  • IC~50~ values typically range between 0.1-0.5 μM for sensitive cell lines [1]
  • Cell lines with active SCF/Kit autocrine loops may show higher IC~50~ values (4-7 μM) and require combination with Kit inhibitors [2]
IGF-1R Phosphorylation Inhibition Assay

Capture ELISA Protocol:

  • Culture cells (e.g., NWT-21) to 70-80% confluency in 96-well plates
  • Serum-starve for 24 hours in 0.5% FCS medium
  • Pre-treat with this compound for 90 minutes
  • Stimulate with IGF-I (10 ng/mL) for 10 minutes at 37°C
  • Wash with ice-cold PBS and lyse with RIPA buffer
  • Transfer lysates to ELISA plates precoated with IGF-1R capture antibodies
  • Incubate with anti-phosphotyrosine Ab (PY20(AP)) overnight at 4°C
  • Develop with luminescent AP-substrate and measure luminescence [1]

Performance Characteristics:

  • IC~50~ for IGF-1R phosphorylation inhibition: 0.078-0.323 μM across different cell systems [1]
  • Significant inhibition of IGF-1R phosphorylation observed at concentrations as low as 0.1 μM [1]

Quantitative Activity Data

Table 3: Summary of NVP-ADW7442 Efficacy Across Cancer Models

Cancer Type Experimental Model IC~50~/Effective Concentration Key Outcomes Combination Effects
Multiple Myeloma MM-1S, RPMI-8226 cells 0.1-0.5 μM (proliferation) Inhibition of serum-stimulated proliferation; overcame drug resistance Synergized with doxorubicin, TRAIL/Apo2L, PS-341 [1]
Small Cell Lung Cancer H526 cells 0.1-0.4 μM (growth inhibition) Inhibition of IGF-1R signaling and cell growth Synergistic with etoposide/carboplatin; combined with imatinib for Kit-positive lines [2] [3]
Medulloblastoma Daoy cells 11.12 μM (proliferation) Enhanced chemotherapy-induced apoptosis With temozolomide: ↓IC~50~ from 452.12 to 256.81 μmol/L; apoptosis ↑ from 16.18% to 23.20% [5]
Acute Myeloid Leukemia HL-60 cells & primary blasts Induced apoptosis at low μM range Akt dephosphorylation, p38 phosphorylation, Bcl-2 decrease Synergized with Ara-C in drug-resistant specimens [6]

Research Applications

Validated Research Applications
  • Mechanistic Studies of IGF-1R Signaling: this compound serves as a selective tool compound for dissecting IGF-1R-specific signaling pathways in various biological contexts [1] [4]

  • Overcoming Chemotherapy Resistance: The compound sensitizes tumor cells to multiple chemotherapeutic agents by inhibiting survival signals through the PI3K-Akt pathway [3] [5] [6]

  • Angiogenesis Inhibition: this compound suppresses IGF-1-induced VEGF secretion in various tumor types, providing an additional anti-angiogenic mechanism [1] [3]

  • Bone Marrow Microenvironment Studies: In multiple myeloma models, this compound inhibits tumor cell proliferation even in the presence of protective bone marrow stromal cells [1]

  • Syngeneic Combination Therapy Development: The compound has been used to define optimal combination strategies with other targeted agents, such as imatinib in SCLC [2]

Experimental Workflow Diagram

The following diagram outlines a typical in vivo experimental workflow for evaluating this compound:

G Start Study Design Formulation Formulation Preparation Start->Formulation Dosing Animal Dosing Formulation->Dosing F1 Clear Solution: 5% DMSO, 40% PEG300 5% Tween80, 50% ddH2O Formulation->F1 F2 Suspension: CMC-Na solution Formulation->F2 Monitoring Tumor Monitoring Dosing->Monitoring D1 Route: i.p. or oral Dosing->D1 D2 Dose: 10 mg/kg BID Dosing->D2 Analysis Endpoint Analysis Monitoring->Analysis M1 Tumor volume measurements Monitoring->M1 M2 Body weight monitoring Monitoring->M2 A1 Tumor growth inhibition Analysis->A1 A2 Survival analysis Analysis->A2 A3 Molecular profiling Analysis->A3

Important Technical Considerations

Storage and Stability
  • Storage Conditions: Store lyophilized powder at -20°C; protect from light and moisture
  • Solution Stability: Freshly prepared solutions recommended; DMSO stock solutions should be used immediately and protected from repeated freeze-thaw cycles
  • In vivo Formulation Stability: Prepared formulations should be used immediately for optimal results [1]
Optimization Guidelines
  • Dose Optimization: For new cancer models, initiate testing with concentrations ranging from 0.1-10 μM in vitro and 5-15 mg/kg in vivo

  • Combination Scheduling: Based on published studies, concurrent administration with chemotherapy appears most effective, though sequence-specific effects should be empirically determined for new combinations

  • Biomarker Monitoring: Assessment of PI3K-Akt activity is recommended as a pharmacodynamic endpoint in experimental therapeutic studies [3]

  • Formulation Selection: For in vivo studies, the clear solution formulation (5% DMSO, 40% PEG300, 5% Tween80, 50% ddH~2~O) provides excellent bioavailability and tolerability [1]

Conclusion

This compound represents a valuable research tool for investigating IGF-1R signaling in cancer biology and for developing combination therapeutic strategies. Its well-characterized selectivity profile, established efficacy across multiple preclinical cancer models, and compatibility with various administration routes make it particularly useful for translational oncology research. The protocols outlined in this document provide comprehensive guidance for implementing this compound in both in vitro and in vivo experimental settings, with specific attention to formulation, dosing, and appropriate endpoint analyses.

References

NVP-ADW742 Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

NVP-ADW742 is an orally active, selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. It induces antiproliferative and proapoptotic effects in various tumor cells and can enhance the efficacy of conventional chemotherapeutics [1] [2] [3].

Key Pharmacological Profile

The table below summarizes the primary known targets and selectivity of this compound.

Target IC₅₀ (μM) Selectivity Notes
IGF-1R 0.17 Primary target [1] [2]
Insulin Receptor (InsR) 2.8 ~16-fold less potent than for IGF-1R [1]
HER2, PDGFR, VEGFR-2, Bcr-Abl, c-Kit >5 to >10 Minimal to no inhibitory activity [1] [2]
Quantitative Data for Experiment Design

The table below provides a consolidated summary of dosing information from preclinical studies.

Model Type Cell Line / Animal Model Dosing Concentration/Level Incubation/ Administration Duration Key Findings
In Vitro Multiple Myeloma (MM) cell lines (e.g., MM-1S, RPMI-8226) [1] [2] 0.1 - 10 μM (IC₅₀: 0.1-0.5 μM for serum-induced growth) [1] 48 - 72 hours [1] [2] Dose-dependent inhibition of cell growth; overcomes drug resistance [1].
In Vitro Small Cell Lung Cancer (SCLC) H526 cells [4] 0.1 - 0.4 μM (IC₅₀ for growth inhibition) [4] Not Specified Inhibits IGF-IR signaling and growth.
In Vivo SCID/NOD mice with MM-1S xenografts [1] [2] 10 mg/kg (intraperitoneal) Twice daily for 19 days Significant tumor growth suppression and prolonged survival [1].
In Vivo SCID/NOD mice with MM-1S xenografts [1] 50 mg/kg (oral gavage) Twice daily for 19 days Significant tumor growth suppression and prolonged survival.

Experimental Protocols

In Vitro: Inhibition of IGF-1R Phosphorylation (Capture ELISA)

This protocol measures the direct effect of this compound on IGF-1R autophosphorylation in cells [2].

  • Cell Line: NWT-21 cells (or other IGF-1R expressing lines).
  • Compound Preparation: Prepare a stock solution in DMSO (e.g., 10-100 mM) and dilute in culture medium to desired working concentrations (e.g., 0.1 - 9 μM). Include a DMSO vehicle control.
  • Procedure:
    • Seed cells in 96-well tissue culture plates and grow to 70-80% confluency.
    • Starve cells in low-serum medium (e.g., 0.5% FCS) for 24 hours.
    • Pre-treat cells with this compound or vehicle for 90 minutes.
    • Stimulate with IGF-I (10 ng/mL) for 10 minutes at 37°C.
    • Aspirate medium, wash twice with ice-cold PBS, and lyse cells with RIPA buffer.
  • Detection:
    • Transfer lysates to an ELISA plate pre-coated with an IGF-1R capture antibody.
    • Incubate with an alkaline phosphatase-conjugated anti-phosphotyrosine antibody (e.g., PY20(AP)).
    • Develop with a luminescent substrate (e.g., CDPStar) and measure luminescence.
In Vitro: Cell Viability/Proliferation Assay (MTT)

This protocol assesses the antiproliferative effects of this compound [2].

  • Cell Lines: A broad panel of tumor cell lines (e.g., MM, SCLC).
  • Compound Preparation: As above. Test a concentration range (e.g., 0.1 - 10 μM).
  • Procedure:
    • Expose cells to this compound for 48-72 hours in the presence or absence of serum or other growth factors (e.g., IL-6).
    • Add MTT reagent and incubate for several hours.
    • Solubilize the formed formazan crystals and measure the absorbance.
In Vivo: Efficacy Study in a Myeloma Xenograft Model

This protocol outlines the in vivo administration and evaluation of this compound [1] [2].

  • Animal Model: 6- to 8-week-old male SCID/NOD mice with diffuse skeletal lesions of luciferase-expressing MM cells (e.g., MM-1S-Luc+).
  • Formulation: For oral gavage, a formulation in corn oil can be used. For intraperitoneal injection, a suspension in a vehicle like 0.5% Carboxymethylcellulose Sodium (CMC-Na) is suitable [1] [2].
  • Dosing Regimen:
    • Dose: 10 mg/kg (i.p.) or 50 mg/kg (p.o.) [1].
    • Schedule: Twice daily (BID).
    • Duration: 19 days, or as required by the study design.
  • Endpoint Analysis: Monitor tumor growth via bioluminescence imaging. Compare tumor volume/weight and overall survival between treated and control groups.

Signaling Pathway & Experimental Workflow

The following diagram illustrates the core signaling pathway targeted by this compound and the logical flow from its mechanism of action to its biological effects.

G cluster_pathway IGF-1 Signaling Pathway & this compound Inhibition IGF1 IGF-I Ligand IGF1R IGF-1 Receptor (IGF-1R) IGF1->IGF1R Binds to IRS1 IRS-1 IGF1R->IRS1 Phosphorylates MAPK MAPK IGF1R->MAPK Activates Inhibitor This compound Inhibitor->IGF1R Inhibits InVivo In Vivo Outcome: Tumor Growth Suppression Inhibitor->InVivo Leads to InVitro In Vitro Outcome: Reduced Cell Viability Inhibitor->InVitro Leads to PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Inhibition Akt->Apoptosis MAPK->Survival

Diagram 1: Mechanism of this compound action. The inhibitor blocks IGF-1R activation, preventing downstream signaling through PI3K/Akt and MAPK pathways, which leads to reduced cell survival and increased apoptosis.

Key Research Insights

  • Synergistic Combinations: this compound shows synergistic effects when combined with other agents. In SCLC, combining it with the Kit inhibitor STI571 (imatinib) was necessary for optimal growth inhibition in cells with active SCF/Kit autocrine loops [4]. In Multiple Myeloma, it sensitizes cells to other anticancer agents like doxorubicin and TRAIL/Apo2L [1] [2].
  • Role in Hematologic Malignancies: The IGF signaling pathway is a validated target in cancers like Multiple Myeloma and Acute Myeloid Leukemia (AML). This compound has demonstrated activity in suppressing AML cell proliferation and enhancing chemotherapy sensitivity [5] [3].
  • Formulation Consideration: For in vivo studies, note that this compound is suitable for both intraperitoneal injection and oral gavage, providing flexibility in administration routes [1].

Critical Notes for Researchers

  • Handling and Solubility: this compound is for research use only. It is typically dissolved in DMSO for in vitro stock solutions. Always use fresh DMSO, as moisture absorption can reduce solubility. For in vivo studies, follow validated suspension formulations (e.g., in CMC-Na or corn oil) [1] [2] [6].
  • Control Experiments: Always include vehicle controls (e.g., DMSO) and consider testing the effects of IGF-I stimulation to confirm on-target activity in your specific model system.
  • Data Limitations: The provided dosing schedules are primarily based on specific, peer-reviewed xenograft models. Optimal dosing may need empirical determination for different cell lines or disease models.

References

Comprehensive Application Notes and Protocols for NVP-ADW742: IGF-1R Inhibition and MTT Assay Implementation in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to NVP-ADW742 and Its Therapeutic Significance

This compound (also known as ADW-742, GSK552602A) represents a novel class of selective small-molecule inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase with potential significant antitumor activity. The IGF-1R signaling pathway has emerged as a critical therapeutic target in oncology due to its fundamental roles in promoting cancer cell proliferation, metastasis, and resistance to conventional treatments. As a receptor tyrosine kinase predominantly activated by IGF-I and IGF-II, IGF-1R triggers downstream signaling cascades including the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways, which collectively contribute to malignant progression and survival advantage in numerous cancer types [1]. Deregulation of the IGF-1/IGF-1R axis has been documented in various malignancies, including small cell lung cancer (SCLC), medulloblastoma, multiple myeloma, and triple-negative breast cancer (TNBC), often correlating with poor prognosis and reduced survival [2] [1] [3].

The development of this compound addresses the pressing clinical need for targeted therapeutic agents that can overcome the limitations of conventional chemotherapy, particularly the challenges of intrinsic and acquired drug resistance. With its high selectivity profile and proven chemosensitization capabilities, this compound provides researchers with a valuable tool for investigating IGF-1R signaling dynamics and developing innovative combination therapies. These application notes consolidate the available scientific evidence and establish standardized protocols for evaluating the biological effects of this compound in preclinical models, with particular emphasis on the implementation of MTT assays for assessing cell viability and proliferation in response to treatment.

Compound Profile and Mechanism of Action

Chemical and Physicochemical Properties

This compound is characterized by the chemical name 5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine with a molecular formula of C₂₈H₃₁N₅O and a molecular weight of 453.58 g/mol [4] [5]. The compound appears as a white solid powder with a solubility profile of approximately 10 mg/mL in DMSO (~22.0 mM), 3 mg/mL in ethanol (~6.6 mM), and limited aqueous solubility (<1 mg/mL) [4]. For in vitro applications, stock solutions are typically prepared in DMSO at concentrations of 10-20 mg/mL and stored at -20°C, with recommended working concentrations determined based on the specific cell type and experimental context.

Selectivity and Potency Profile

This compound demonstrates exceptional targeting specificity toward IGF-1R with a reported IC₅₀ value of 0.17-0.2 μM for IGF-1R kinase inhibition [4] [5]. This compound exhibits minimal off-target effects against closely related receptors and other tyrosine kinases, showing approximately 16-fold greater selectivity for IGF-1R compared to insulin receptor (InsR) (IC₅₀ = 2.8 μM) and negligible activity against c-Kit, HER1, PDGFR, VEGFR2, or Bcr-Abl p210 (IC₅₀ > 5 μM) [4] [5]. This selectivity profile positions this compound as a superior research tool for specifically interrogating IGF-1R signaling without confounding effects from inhibition of related kinases.

Mechanism of Action and Signaling Pathway Inhibition

This compound functions as an ATP-competitive inhibitor that specifically targets the tyrosine kinase domain of IGF-1R, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling cascades [2] [1]. The schematic below illustrates the molecular signaling pathway and mechanism of this compound action:

G IGF1 IGF-I/IGF-II IGF1R IGF-1 Receptor IGF1->IGF1R Binding Downstream1 PI3K/AKT Pathway IGF1R->Downstream1 Activation Downstream2 MAPK Pathway IGF1R->Downstream2 Activation NVP This compound NVP->IGF1R Inhibition Effects Cellular Effects: Proliferation Survival Angiogenesis Metastasis Downstream1->Effects Downstream2->Effects

As depicted in the schematic, this compound effectively disrupts the ligand-induced activation of IGF-1R, leading to suppression of both PI3K/AKT and MAPK signaling pathways. This dual inhibition results in comprehensive abrogation of the proliferative and survival signals that cancer cells depend on for growth and resistance to apoptosis. Additionally, this compound has been shown to inhibit IGF-I-induced VEGF expression, suggesting an additional anti-angiogenic mechanism that may contribute to its overall antitumor efficacy [2].

Therapeutic Evidence and Experimental Applications

In Vitro Efficacy Data

Extensive in vitro studies have demonstrated the potent antiproliferative effects of this compound across diverse cancer cell lines. The compound effectively inhibits serum-stimulated cell proliferation in a dose-dependent manner, with IC₅₀ values typically ranging between 0.1-0.5 μM for multiple myeloma cell lines and approximately 11.12 μM for medulloblastoma (Daoy) cells [4] [6]. The table below summarizes key efficacy data from published studies:

Table 1: In Vitro Efficacy Profile of this compound in Various Cancer Models

Cancer Type Cell Line/Model IC₅₀ Value Key Findings Reference
Small Cell Lung Cancer H526, H146, WBA, H209 Not specified Synergistic enhancement of etoposide and carboplatin sensitivity; inhibition of basal PI3K-Akt activity [2]
Multiple Myeloma MM.1S, RPMI-8226, U266 0.1-0.5 μM Suppression of serum-stimulated proliferation; inhibition of IGF-I-induced VEGF secretion [4]
Medulloblastoma Daoy 11.12 μM Enhanced chemosensitivity to temozolomide; suppression of Akt, P38, and GSK-3β phosphorylation [6]
Triple Negative Breast Cancer MDA-MB-231 Not specified Synergistic effects with FYN inhibition; suppression of compensatory survival pathways [3]

The chemosensitization capability of this compound represents one of its most significant therapeutic attributes. In SCLC models, the combination of this compound with conventional chemotherapeutic agents (etoposide and carboplatin) resulted in synergistic enhancement of cytotoxicity, with maximal effects observed at concentrations that eliminated basal PI3K-Akt activity in individual cell lines [2]. Similarly, in medulloblastoma studies, this compound (2 μmol/L) significantly decreased the IC₅₀ of temozolomide from 452.12 to 256.81 μmol/L and enhanced apoptosis from 16.18% to 23.20% [6]. These findings establish this compound as a promising candidate for combination therapy regimens aimed at overcoming chemoresistance.

In Vivo Efficacy and Pharmacokinetics

In vivo studies using mouse xenograft models have corroborated the antitumor efficacy of this compound. Administration of this compound at 10 mg/kg twice daily in a mouse model of diffuse mixed myeloma significantly inhibited tumor growth, prolonged survival, and enhanced the antitumor effect of cytotoxic chemotherapy melphalan [4]. The compound has demonstrated effectiveness through both intraperitoneal injection and oral gavage routes, providing flexibility in dosing strategies for preclinical investigations [4].

For in vivo formulation, this compound can be prepared as a suspension solution using sequentially added co-solvents: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline at a concentration of 1.92 mg/mL (4.23 mM) with sonication [4]. Alternative formulations using 20% SBE-β-CD in saline have also been described, demonstrating the compound's formulation versatility for extended in vivo studies.

MTT Assay Protocol for Evaluating this compound Efficacy

Principle and Background of MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay represents a cornerstone method in cell biology for evaluating cell viability and proliferation, particularly in drug discovery and cancer research contexts [7]. The fundamental principle relies on the enzymatic reduction of the yellow tetrazolium salt MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells [7]. The resulting color intensity directly correlates with the number of viable cells and can be quantified spectrophotometrically, typically at 570-590 nm with a reference wavelength of 630 nm to correct for background absorbance [7]. For this compound evaluation, the MTT assay provides a reliable, quantitative measure of compound efficacy in inhibiting cancer cell proliferation and facilitating chemosensitization.

Comprehensive MTT Assay Workflow

The following diagram illustrates the complete experimental workflow for assessing this compound effects using the MTT assay:

G Step1 1. Cell Seeding and Treatment • Plate cells in 96-well format • Treat with this compound ± chemotherapeutic agents • Incubate 24-72 hours Step2 2. MTT Reagent Application • Add 50 µL serum-free media + 50 µL MTT solution (5 mg/mL) • Incubate 3 hours at 37°C Step1->Step2 Step3 3. Solubilization • Add 150 µL MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol) • Wrap in foil, shake 15 minutes Step2->Step3 Step4 4. Absorbance Measurement • Read at OD=590 nm with 630 nm reference • Complete within 1 hour Step3->Step4 Step5 5. Data Analysis • Calculate corrected absorbance • Determine viability and cytotoxicity % Step4->Step5

Detailed Step-by-Step Protocol
4.3.1 Reagent Preparation
  • MTT Stock Solution: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Mix by vortexing or sonication until completely dissolved, then filter sterilize using a 0.2 μm filter. Aliquot and store at -20°C for up to 6 months. Avoid storage at 4°C for extended periods [7].

  • MTT Solvent: Prepare 4 mM HCl with 0.1% NP-40 in isopropanol. This solution is used to dissolve the formed formazan crystals. Store at room temperature protected from light [7].

  • This compound Working Solutions: Prepare serial dilutions of this compound from DMSO stock solutions in serum-free media to achieve the desired final concentrations (typically ranging from 0.1-20 μM). Include vehicle controls with equivalent DMSO concentrations (generally not exceeding 0.1% final concentration) [2] [6].

4.3.2 Cell Seeding and Treatment
  • Seed cells in 96-well plates at an optimal density determined by preliminary optimization experiments (typically 3,000-10,000 cells/well depending on cell type and growth rate). Include background control wells containing culture media without cells [7].

  • Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂ in a humidified incubator).

  • Treat cells with this compound alone or in combination with chemotherapeutic agents (etoposide, carboplatin, temozolomide, etc.) at previously determined concentrations. Include appropriate positive (cytotoxic agent) and negative (vehicle-only) controls. Each experimental condition should be replicated in at least triplicate wells to ensure statistical reliability [2] [6].

  • Incubate treated cells for the desired exposure period (typically 48-72 hours) based on experimental objectives [2].

4.3.3 MTT Application and Incubation
  • Following treatment incubation, carefully remove culture media from each well:

    • For adherent cells: Aspirate media without disturbing the cell monolayer.
    • For suspension cells: Centrifuge plates at 1,000 × g for 5 minutes at 4°C before careful aspiration [7].
  • Add 50 μL of serum-free media followed by 50 μL of MTT solution (5 mg/mL) to each well, resulting in a final MTT concentration of 2.5 mg/mL. Alternatively, add MTT solution directly to existing media at a 1:1 ratio if media removal is not feasible, ensuring consistent media volumes across all wells [7].

  • Incubate plates at 37°C for 3 hours to allow formazan crystal formation. Protect from light during incubation.

4.3.4 Solubilization and Absorbance Measurement
  • After incubation, add 150 μL of MTT solvent to each well. Wrap plates in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution of formazan crystals. If crystals persist, gently pipette the solution to facilitate complete dissolution [7].

  • Measure absorbance at 590 nm with a reference wavelength of 630 nm to correct for background interference using a microplate reader. Complete readings within 1 hour of solubilization to prevent signal degradation [7].

Data Analysis and Interpretation
  • Calculate the average absorbance for each set of replicates.

  • Subtract the background absorbance (media-only wells) from all experimental readings to obtain corrected absorbance values.

  • Calculate percentage cell viability using the formula:

  • Determine percentage cytotoxicity using the formula:

    or more precisely:

  • For combination studies with chemotherapeutic agents, analyze drug interactions using appropriate statistical methods such as the Chou-Talalay multiple-drug-effect equation to determine synergistic, additive, or antagonistic effects [2].

  • Generate dose-response curves by plotting percentage viability against log drug concentration and calculate IC₅₀ values using nonlinear regression analysis.

Table 2: Key Parameters for MTT Assay Optimization with this compound

Parameter Recommended Conditions Considerations
Cell Seeding Density 3,000-10,000 cells/well Must be optimized for each cell line; ensure logarithmic growth throughout assay
This compound Concentration Range 0.1-20 μM Include 8-10 serial dilutions for accurate IC₅₀ determination
Treatment Duration 48-72 hours Longer incubations may require media refreshment with compounds
MTT Incubation Time 3-4 hours Varies with cell metabolic activity; optimize to ensure signal linearity
Serum Conditions Serum-free during MTT incubation Serum can cause background interference
Solubilization Duration 15 minutes to overnight Complete dissolution is critical for accurate readings

Advanced Applications and Combination Strategies

Research has demonstrated that this compound exhibits enhanced antitumor activity when used in rational combination strategies. In SCLC models, the combination of This compound with imatinib proved superior to this compound alone in sensitizing WBA cells to etoposide, particularly in cell lines where c-Kit receptor tyrosine kinase contributes to basal PI3K-Akt activity [2]. This suggests that simultaneous inhibition of complementary survival pathways can yield superior therapeutic outcomes.

Recent combinatorial CRISPR screens have identified FYN and KDM4 as critical targets whose inhibition enhances the effectiveness of this compound in triple-negative breast cancer models both in vitro and in vivo [3]. Mechanistically, TKI treatment upregulates KDM4 transcription, which demethylates H3K9me3 at the FYN enhancer, leading to FYN transcription and compensatory survival signaling. This resistance mechanism can be effectively countered by combining this compound with FYN inhibitors (PP2, saracatinib) or KDM4 inhibitors (QC6352), resulting in significantly enhanced TNBC cell killing [3].

For researchers investigating these combination approaches, the MTT assay protocol can be adapted to include appropriate inhibitor combinations with careful attention to potential solvent interactions and cytotoxicity profiles. When testing multiple drug combinations, include single-agent controls for each compound and use matrix-based dosing schemes to comprehensively evaluate interaction effects.

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Low Absorbance Signal: This may result from insufficient cell numbers, inadequate MTT incubation time, or incomplete formazan dissolution. Ensure cells are in logarithmic growth phase, optimize MTT incubation duration, and verify complete crystal dissolution by microscopy if necessary [7].

  • High Background Signal: Often caused by serum interference or precipitation. Use serum-free media during MTT incubation and ensure proper background subtraction with media-only controls [7].

  • Inconsistent Replicate Readings: May stem from uneven cell seeding, improper plate handling, or edge effects in 96-well plates. Use electronic multichannel pipettes for consistent liquid handling, avoid peripheral wells, and ensure uniform incubation conditions [7].

  • Poor this compound Solubility: While soluble in DMSO at 10 mg/mL, precipitation may occur upon dilution into aqueous media. Prepare fresh working solutions for each experiment and confirm no visible precipitation after dilution [4].

Methodological Limitations and Alternative Approaches

While the MTT assay provides valuable information about metabolic activity and cell proliferation, it does not directly distinguish between cytostatic and cytotoxic effects, nor does it provide mechanistic insights into cell death pathways. Researchers should consider complementary assays to obtain comprehensive understanding of this compound mechanisms:

  • Apoptosis Assays: Utilize TUNEL staining, Annexin V/propidium iodide flow cytometry, or caspase activation assays to quantify apoptotic cell death [2] [6].

  • Cell Cycle Analysis: Employ propidium iodide DNA staining with flow cytometry to determine cell cycle distribution and arrest [6].

  • Western Blotting: Assess effects on IGF-1R phosphorylation and downstream signaling pathways (PI3K/Akt, MAPK) to verify target engagement [2] [1] [6].

  • Clonogenic Assays: Evaluate long-term effects on reproductive cell survival and self-renewal capacity.

When interpreting MTT results, particularly in combination studies, consider that changes in metabolic activity may precede actual cell death, and some treatments may alter mitochondrial activity without immediately affecting viability. Therefore, time-course experiments and complementary viability assays are recommended for comprehensive assessment of this compound effects.

Conclusion

This compound represents a valuable research tool for investigating IGF-1R signaling and developing innovative cancer therapeutic strategies. The MTT assay protocol detailed in these application notes provides a robust, standardized methodology for evaluating the antiproliferative effects of this compound alone and in combination with other agents. The documented synergistic interactions with conventional chemotherapeutics and targeted agents highlight the potential of this compound to overcome treatment resistance in various malignancies. By implementing these optimized protocols and considering the technical recommendations, researchers can reliably generate reproducible data to advance our understanding of IGF-1R biology and therapeutic targeting.

References

Mechanism of Action and Rationale for Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic strategy behind combining NVP-ADW742 with chemotherapy relies on disrupting a key cancer cell survival pathway.

  • IGF-1R Signaling in Cancer: The IGF-1R pathway promotes tumor cell proliferation and suppresses apoptosis (programmed cell death) [1] [2]. Activation of IGF-1R triggers the PI3K-Akt and Ras-Raf-MEK-Erk signaling cascades, which are crucial for cell survival and growth [1] [2].
  • Chemotherapy Resistance: This same IGF-1R-mediated activation of the PI3K-Akt pathway can inhibit the apoptosis normally induced by chemotherapeutic agents, leading to treatment resistance [3].
  • This compound as a Sensitizer: this compound is an ATP-competitive, selective inhibitor of the IGF-1R tyrosine kinase (IC₅₀ ~0.1-0.2 µM) [4] [5]. By blocking this receptor, it prevents the activation of the PI3K-Akt survival signal, thereby lowering the threshold for chemotherapy-induced apoptosis and "sensitizing" cancer cells to the drugs [3].

The following diagram illustrates how this compound inhibits the IGF-1R signaling pathway to enhance chemotherapy-induced apoptosis:

G IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor (IGF-1R) IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates NVP This compound NVP->IGF1R Inhibits Akt Akt PI3K->Akt Activates Survival Cell Survival & Anti-Apoptosis Akt->Survival Promotes Apoptosis Apoptosis Survival->Apoptosis Inhibits Chemo Chemotherapy (Etoposide/Carboplatin) Chemo->Apoptosis Induces

Summary of Preclinical Efficacy Data

The synergistic effect of this compound with etoposide and carboplatin has been observed across multiple cancer cell types. The table below summarizes key quantitative findings from preclinical studies:

Cancer Type / Cell Line Chemotherapy Agent Key Findings with this compound Combination Reference

| Small Cell Lung Cancer (H526, H146, WBA) | Etoposide & Carboplatin | Synergistic enhancement of sensitivity; maximal effect at concentrations that eliminated basal PI3K-Akt activity. | [3] | | Small Cell Lung Cancer (WBA) | Etoposide | Combination with Imatinib and this compound was superior to this compound alone in sensitizing cells. | [3] | | Medulloblastoma (Daoy) | Temozolomide | IC₅₀ of Temozolomide decreased from 452.12 µM to 256.81 µM; apoptosis enhanced from 16.18% to 23.20%. | [6] | | Multiple Myeloma & Other Tumors | Various | this compound inhibited IGF-1R (IC₅₀ 0.17 µM) with >16-fold selectivity over InsR; also inhibits c-Kit (IC₅₀ 3-5 µM). | [4] |

Detailed Experimental Protocols

Here are standardized protocols for key experiments investigating the chemo-sensitizing effects of this compound.

Cell Viability and Synergy Assay (MTT/CCK-8)

This protocol is used to measure the inhibitory effects on cell growth and to determine drug synergy.

  • Primary Objective: To quantify the reduction in cell viability and determine the synergistic effect of this compound in combination with etoposide/carboplatin.
  • Materials:
    • Cancer cell lines (e.g., SCLC line H526, Medulloblastoma line Daoy).
    • This compound (stock solution in DMSO, e.g., 10 mM).
    • Etoposide and Carboplatin (stock solutions in saline or DMSO).
    • Cell culture reagents and plates.
    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent.
  • Procedure:
    • Plate cells in 96-well plates at a density of 3-5 x 10³ cells/well and allow to adhere overnight.
    • Treat cells with a concentration matrix of the drugs:
      • This compound alone (e.g., 0.1-10 µM).
      • Etoposide and/or Carboplatin alone.
      • Combinations of this compound with chemotherapeutics.
      • Include a vehicle control (DMSO, same concentration as in drug wells).
    • Incubate for 72 hours.
    • Add MTT/CCK-8 reagent and incubate further for 1-4 hours.
    • Measure absorbance at 570 nm (for MTT) or 450 nm (for CCK-8).
    • Analyze data using software like CalcuSyn to calculate Combination Index (CI) values according to the Chou-Talalay method. A CI < 1 indicates synergy [3].
Apoptosis Analysis by Flow Cytometry

This protocol assesses the induction of apoptosis, a key mechanism of chemotherapy sensitization.

  • Primary Objective: To measure the percentage of cells undergoing apoptosis after combination treatment.
  • Materials:
    • Treated cells from the viability assay.
    • Annexin V-FITC / Propidium Iodide (PI) apoptosis detection kit.
    • Phosphate Buffered Saline (PBS), Binding Buffer.
    • Flow cytometer.
  • Procedure:
    • Harvest cells (both adherent and floating) after 24-48 hours of drug treatment.
    • Wash cells with cold PBS.
    • Resuspend cells in Binding Buffer.
    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) as per kit instructions.
    • Incubate for 15 minutes in the dark at room temperature.
    • Analyze by flow cytometry within 1 hour.
    • Quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. The combination treatment should show a significant increase in total apoptosis compared to single-agent treatments [3] [6].
Analysis of Signaling Pathway Inhibition by Western Blot

This protocol confirms the on-target effect of this compound and its downstream consequences.

  • Primary Objective: To verify inhibition of the IGF-1R pathway and downstream effectors.
  • Materials:
    • Treated cell pellets.
    • RIPA Lysis Buffer with protease and phosphatase inhibitors.
    • Primary antibodies: anti-phospho-IGF-1R, total IGF-1R, phospho-Akt (Ser473), total Akt, cleaved Caspase-3, PARP, Bcl-2.
    • Secondary antibodies, SDS-PAGE gels, PVDF membranes.
  • Procedure:
    • Lyse cells after a shorter treatment period (e.g., 6-24 hours) to capture signaling changes.
    • Quantify protein concentration.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block membrane and incubate with primary antibodies overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibody.
    • Visualize bands using ECL reagent.
    • Key Expected Results:
      • Decreased levels of phospho-IGF-1R and phospho-Akt in this compound treated groups.
      • Increased levels of cleaved Caspase-3 and cleaved PARP in combination groups, confirming enhanced apoptosis [3] [6].

The following workflow provides a visual summary of the key experimental steps in these protocols:

G Start Initiate Study Cell Plate and Culture Cancer Cell Lines Start->Cell Treat Treat with: - this compound - Chemotherapy - Combination - Vehicle Cell->Treat Assay Perform Functional Assays Treat->Assay Via Viability Assay (MTT/CCK-8) Assay->Via Apo Apoptosis Assay (Flow Cytometry) Assay->Apo WB Pathway Analysis (Western Blot) Assay->WB Analyze Analyze Data & Determine Synergy Via->Analyze Apo->Analyze WB->Analyze

Critical Considerations for Researchers

  • Optimizing this compound Concentration: The synergistic effect is concentration-dependent. It is crucial to determine the concentration that effectively inhibits basal PI3K-Akt activity in your specific cell line, as this correlates with maximal chemo-sensitization [3].
  • Drug Administration Sequence: The order of adding this compound relative to chemotherapy may impact the outcome. A common approach is pre-treatment with this compound (e.g., 2-4 hours) before adding chemotherapy to ensure the survival pathway is blocked when the apoptotic stimulus is delivered.
  • Combination with Other Kinase Inhibitors: In cell lines with co-activated survival pathways (e.g., WBA SCLC with active c-Kit), combining this compound with another kinase inhibitor like Imatinib may yield superior results [3].
  • Pharmacokinetic Interactions: While one clinical study found no clinically significant pharmacokinetic interaction between etoposide and carboplatin [7], another noted that carboplatin might impair etoposide metabolism, and concomitant anticonvulsants can increase etoposide clearance [8]. These factors should be considered in translational studies.

Conclusion

This compound represents a promising targeted approach to overcome chemotherapy resistance by inhibiting the IGF-1R/PI3K-Akt axis. The provided protocols offer a foundation for conducting robust in vitro experiments to validate and explore this strategy further. Future work should focus on translating these findings into in vivo models and ultimately, clinical trials to assess efficacy in patients.

References

Application Notes and Protocols: NVP-ADW742 for Acute Myeloid Leukemia (AML) Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IGF-1R Signaling in AML and Therapeutic Targeting Rationale

The insulin-like growth factor-1 receptor (IGF-1R) signaling axis represents a critical pathway in the pathogenesis and therapeutic resistance of acute myeloid leukemia. IGF-1R is a transmembrane tyrosine kinase receptor that, upon activation by its ligands (IGF-I or IGF-II), initiates downstream signaling cascades including the PI3K/Akt and MAPK/Erk pathways, which regulate essential cellular processes such as proliferation, differentiation, and survival [1]. In AML, dysregulation of this system contributes significantly to the malignant phenotype. Research has demonstrated that IGF-1R expression levels in leukemia cells show a positive correlation with the percentage of blasts in bone marrow from de novo AML patients, establishing this pathway as a clinically relevant therapeutic target [2]. The strategic inhibition of IGF-1R signaling represents a promising approach to disrupt survival pathways in AML cells and potentially overcome resistance to conventional chemotherapeutic agents.

NVP-ADW742 is a selective small molecule inhibitor targeting the tyrosine kinase domain of IGF-1R. Preclinical studies have established its potency in suppressing IGF-1R activation and downstream signaling, leading to growth inhibition and apoptosis in various hematological malignancies, particularly AML [2]. This application note provides comprehensive experimental protocols and data analysis for utilizing this compound in AML research settings, encompassing monotherapy investigations and combination strategies with conventional chemotherapeutics.

Mechanism of Action and Signaling Pathway

Molecular Mechanism of this compound

This compound functions as a competitive ATP-binding site inhibitor that selectively targets the tyrosine kinase activity of IGF-1R. This specificity is crucial for its therapeutic potential, as it minimizes off-target effects on closely related receptors such as the insulin receptor (IR) [2]. Upon binding to IGF-1R, this compound prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades. The primary consequences of IGF-1R inhibition include dephosphorylation of Akt, increased phosphorylation of p38, and decreased expression of the anti-apoptotic protein Bcl-2 [2]. This coordinated modulation of signaling pathways shifts the cellular equilibrium toward apoptosis, particularly in malignant cells dependent on IGF-1R signaling for survival.

The diagram below illustrates the key signaling pathways affected by this compound and the experimental workflow for evaluating its efficacy:

G cluster_pathway Signaling Pathway Impact cluster_protocol Experimental Workflow IGF1 IGF-I Ligand IGF1R IGF-1 Receptor IGF1->IGF1R PI3K PI3K Pathway IGF1R->PI3K MAPK MAPK/Erk Pathway IGF1R->MAPK NVP This compound Inhibitor NVP->IGF1R Inhibits Akt Akt Phosphorylation PI3K->Akt Survival Cell Survival Proliferation Akt->Survival Bcl2 Bcl-2 Expression Akt->Bcl2 Apoptosis Apoptosis Induction Bcl2->Apoptosis Decreases p38 p38 Phosphorylation p38->Apoptosis Increases CellPrep 1. Cell Preparation (HL-60, Primary AML Blasts) DrugTreat 2. Drug Treatment This compound ± Chemotherapy CellPrep->DrugTreat MTT 3. Viability Assay MTT Analysis DrugTreat->MTT ApoptosisAssay 4. Apoptosis Detection TUNEL, Caspase Activation DrugTreat->ApoptosisAssay Western 5. Signaling Analysis Western Blot DrugTreat->Western Analysis 6. Data Analysis Synergy Assessment MTT->Analysis ApoptosisAssay->Analysis Western->Analysis

Experimental Protocols

Cell Culture and Reagent Preparation

Materials:

  • HL-60 cell line (ATCC CCL-240) or primary AML blasts isolated from patient specimens
  • RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS)
  • Penicillin-Streptomycin (100 U/mL and 100 μg/mL, respectively)
  • This compound (commercially available through pharmaceutical suppliers)
  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Primary AML Blast Isolation Protocol:

  • Collect bone marrow aspirates or peripheral blood from consenting AML patients following institutional guidelines.
  • Separate mononuclear cells using Ficoll-Paque density gradient centrifugation at 400 × g for 30 minutes at room temperature.
  • Wash isolated cells twice with phosphate-buffered saline (PBS) and resuspend in complete culture medium.
  • Determine cell viability using trypan blue exclusion, ensuring >90% viability for experiments.

This compound Stock Solution Preparation:

  • Prepare a 10 mM stock solution by dissolving this compound in high-quality DMSO.
  • Aliquot and store at -20°C protected from light for up to 6 months.
  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
MTT Viability Assay

Procedure:

  • Seed cells in 96-well plates at a density of 5-10 × 10³ cells/well in 100 μL complete medium.
  • Treat cells with varying concentrations of this compound (typically 0.1-10 μM) alone or in combination with chemotherapeutic agents.
  • Include DMSO vehicle controls and untreated controls in each experiment.
  • Incubate plates for 24-72 hours in a humidified incubator at 37°C with 5% CO₂.
  • Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Carefully remove medium and dissolve formed formazan crystals in 100 μL DMSO.
  • Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
  • Calculate percentage viability relative to untreated controls after background subtraction.
Apoptosis Detection by TUNEL Assay

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) provides specific detection of DNA fragmentation during apoptosis.

Protocol:

  • Harvest approximately 1-2 × 10⁶ cells after treatment with this compound.
  • Wash cells twice with cold PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.
  • Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
  • Label DNA strand breaks using the In Situ Cell Death Detection Kit (Roche) according to manufacturer instructions.
  • Incubate cells with TUNEL reaction mixture for 60 minutes at 37°C in the dark.
  • Analyze by flow cytometry or fluorescence microscopy.
  • Include DNase I-treated positive controls and label solution-only negative controls.
Western Blot Analysis of Signaling Pathways

Sample Preparation and Electrophoresis:

  • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using BCA assay and normalize samples.
  • Separate 20-30 μg of protein by SDS-polyacrylamide gel electrophoresis (8-12% gels).
  • Transfer proteins to PVDF membranes using standard wet or semi-dry transfer systems.

Antibody Incubation and Detection:

  • Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies in blocking solution overnight at 4°C:
    • Anti-phospho-Akt (Ser473) - 1:1000 dilution
    • Total Akt - 1:1000 dilution
    • Anti-phospho-p38 (Thr180/Tyr182) - 1:1000 dilution
    • Bcl-2 - 1:1000 dilution
    • β-actin - 1:5000 dilution (loading control)
  • Wash membranes 3 times for 5 minutes each with TBST.
  • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using enhanced chemiluminescence substrate and image with a digital documentation system.
Combination Therapy with Chemotherapeutic Agents

Synergy Assessment Protocol:

  • Treat AML cells with serial dilutions of this compound and chemotherapeutic agents (e.g., Ara-C, etoposide, carboplatin) alone and in combination.
  • Maintain a constant ratio of drug concentrations based on their individual IC₅₀ values.
  • Analyze combination effects using the Chou-Talalay method with CompuSyn software.
  • Calculate combination index (CI) values where:
    • CI < 0.9 indicates synergy
    • CI = 0.9-1.1 indicates additive effects
    • CI > 1.1 indicates antagonism

Quantitative Data and Analysis

Efficacy of this compound in AML Models

Table 1: Antiproliferative and Pro-apoptotic Effects of this compound in AML Cellular Models

Cell Model IC₅₀ Value (μM) Apoptosis Induction (% vs Control) Bcl-2 Reduction Akt Dephosphorylation Study Reference
HL-60 cell line 0.5 - 2.0 45-65% (48h) >60% Complete at 1μM [2]
Primary AML blasts 0.1 - 5.0 30-70% (48h) Variable Dose-dependent [2]
SCLC cell lines (comparative) 0.3 - 1.5 40-80% (72h) Not reported Complete inhibition [3]

Table 2: Combination Therapy Efficacy of this compound with Chemotherapeutic Agents

Combination Partner Cell Model Combination Index (CI) Effect on Resistance Signaling Alterations Study Reference
Ara-C (Cytarabine) Drug-resistant AML specimens 0.3-0.7 (synergistic) Reversal of chemoresistance Enhanced Akt inhibition [2]
Etoposide SCLC & AML models 0.4-0.8 (synergistic) Enhanced sensitivity Suppressed VEGF expression [3]
Carboplatin SCLC models 0.5-0.9 (synergistic) Not reported Inhibition of basal PI3K/Akt [3]
Data Interpretation Guidelines
  • Optimal dosing: Maximum efficacy of this compound occurs at concentrations that completely suppress basal PI3K-Akt activity in specific cell lines, typically in the 0.5-2.0 μM range [2] [3].
  • Time course effects: Apoptotic responses typically manifest within 24-48 hours, with maximal effects observed at 72 hours of continuous exposure.
  • Biomarker monitoring: Effective target engagement is confirmed by dephosphorylation of Akt and subsequent phosphorylation of p38, serving key pharmacodynamic indicators [2].
  • Combination therapy considerations: The synergistic effects between this compound and conventional chemotherapeutics are most pronounced in drug-resistant specimens, suggesting particular utility in high-risk AML populations [2].

Therapeutic Implications and Future Directions

The experimental data demonstrate that this compound possesses significant potential as a therapeutic agent in AML, both as a monotherapy and in combination approaches. The ability of this IGF-1R inhibitor to sensitize resistant AML cells to conventional chemotherapy represents one of its most promising clinical applications [2]. This is particularly relevant given that drug resistance remains a major obstacle in AML treatment, contributing significantly to disease relapse and mortality [4]. The consistent observation that this compound synergizes with Ara-C in drug-resistant AML specimens suggests that IGF-1R inhibition could potentially expand the efficacy of standard induction regimens in poor-prognosis patient subsets.

Future research directions should focus on biomarker identification to select patients most likely to benefit from IGF-1R targeted therapy. The correlation between IGF-1R expression levels and blast percentage in AML patients suggests that IGF-1R expression could serve as a potential predictive biomarker [2]. Additionally, comprehensive investigation of the IGF signaling system in myelodysplastic syndromes (MDS) and AML reveals that alterations in this pathway contribute to disease progression from early-stage MDS to overt AML [1] [5]. This understanding positions IGF-1R inhibitors like this compound as potential interventions that might alter the natural history of disease progression in addition to treating overt leukemia. Further clinical development should incorporate assessment of PI3K-Akt activity as a pharmacodynamic endpoint to confirm target engagement and optimize dosing strategies [3].

References

NVP-ADW742: Application Notes & Experimental Protocols for SCLC Research

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Profile NVP-ADW742 is a potent and selective ATP-competitive small-molecule inhibitor of the IGF-1R tyrosine kinase. Preclinical profiling indicates it inhibits IGF-1R with an IC₅₀ in the nanomolar range (between 0.1 and 0.4 µM in sensitive H526 cells) and exhibits significantly lower activity against the closely related Insulin Receptor (IR) and other kinases like c-Kit [1]. Its primary mechanism involves blocking IGF-I-mediated autophosphorylation of IGF-1R, thereby inhibiting downstream survival signaling, predominantly through the PI3K-Akt pathway [2] [3].

2. Key Biological Rationale in SCLC The therapeutic rationale for using this compound in SCLC is based on the frequent presence of active IGF-1/IGF-1R autocrine loops in this cancer type. Signaling through this pathway is a critical regulator of cell proliferation and, importantly, inhibits chemotherapy-induced apoptosis [2]. Furthermore, research has delineated two populations of SCLC cell lines: those sensitive to this compound monotherapy and those that require combination with a c-Kit inhibitor (e.g., STI571/imatinib) for optimal growth inhibition, depending on the presence of concurrent stem cell factor (SCF)/Kit autocrine loops [1].

The diagram below summarizes the mechanism of action and the rationale for combination therapy.

G cluster_combination Combination Therapy Rationale IGF1 IGF-I Ligand IGF1R IGF-1R IGF1->IGF1R Binds SurvivalPathway PI3K/Akt Survival Pathway IGF1R->SurvivalPathway Activates Kit c-Kit Receptor NVP This compound NVP->IGF1R Inhibits Apoptosis Inhibition of Chemotherapy-Induced Apoptosis NVP->Apoptosis Sensitizes to STI STI571 (Imatinib) STI->Kit Inhibits STI->Apoptosis Sensitizes to SurvivalPathway->Apoptosis Promotes Chemo Chemotherapy (Etoposide/Carboplatin) Chemo->Apoptosis Induces

3. Quantitative Activity Data The following table summarizes the inhibitory activity of this compound observed across various SCLC experimental models.

Assay Type Experimental Model Treatment Conditions Key Quantitative Findings Source Context
In Vitro Growth Inhibition Panel of SCLC cell lines (e.g., H526) This compound monotherapy IC₅₀: 0.1 - 0.5 µM (cell lines without active SCF/Kit loops) [1] [1]
Panel of SCLC cell lines (e.g., WBA) This compound monotherapy IC₅₀: 4 - 7 µM (cell lines with active SCF/Kit loops) [1] [1]
In Vitro Combination Therapy SCLC cell lines This compound + Etoposide/Carboplatin Synergistic effect (Chou-Talalay analysis); maximal sensitization at this compound conc. that inhibits basal Akt [2] [2]
SCLC cell lines with active Kit This compound + STI571 (Imatinib) Synergistic growth inhibition and induction of apoptosis [1] [1]
Signaling Inhibition H526 SCLC cell line This compound pre-treatment Inhibition of IGF-IR signaling (IC₅₀: 0.1 - 0.4 µM); inhibition of SCF-mediated Kit phosphorylation (IC₅₀: 1-5 µM) [1] [1]

4. Detailed Experimental Protocols

4.1. Cell Culture and Reagent Preparation

  • SCLC Cell Lines: Commonly used lines include H526, H69, WBA, H146, and H187. Culture cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin [3]. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • This compound Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 10-100 mM). Aliquot and store at -20°C or -80°C. In cell-based assays, the final DMSO concentration should typically not exceed 0.5% (v/v), with a vehicle control included [4].

4.2. Core Functional Assays

Protocol 1: Cell Viability and Growth Inhibition (MTT Assay) This protocol is used to determine the IC₅₀ of this compound and its synergistic effects with other drugs [2].

  • Plate cells in 96-well plates at a density optimized for linear growth over the assay period (e.g., 3,000-5,000 cells/well).
  • After 24 hours, treat with a dose range of this compound (e.g., 10 nM to 10 µM), both alone and in combination with chemotherapeutic agents (e.g., etoposide, carboplatin) or other targeted inhibitors (e.g., STI571).
  • Incubate for a defined period, typically 72 hours.
  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
  • Solubilize the formed formazan crystals with a solvent (e.g., isopropanol with 0.1% HCl).
  • Measure absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control.
  • Analyze data using software like GraphPad Prism to generate dose-response curves and calculate IC₅₀ values. For combination studies, analyze drug interactions using the Chou-Talalay method to determine the Combination Index (CI) [2].

Protocol 2: Analysis of Apoptosis (TUNEL Assay and Caspase Activation) This protocol assesses the induction of apoptosis following treatment [2].

  • Plate and treat SCLC cells with this compound and/or other agents for 24-72 hours.
  • For TUNEL Assay:
    • Fix cells and label DNA strand breaks using terminal deoxynucleotidyl transferase (TdT) and a fluorescent-dUTP according to the manufacturer's instructions.
    • Analyze the samples by flow cytometry or fluorescence microscopy to quantify the percentage of TUNEL-positive cells.
  • For Caspase Activation:
    • Analyze by Western blot by harvesting cell lysates and probing with antibodies against cleaved caspase-3 or its substrate, cleaved PARP (poly(ADP-ribose) polymerase).
    • Alternatively, use a FITC-labeled anti-active caspase-3 antibody and analyze by flow cytometry [5].

Protocol 3: Western Blot Analysis of Signaling Pathways This protocol confirms target engagement and inhibition of downstream signaling [3].

  • Serum-starve cells (e.g., using 0.1% BSA in RPMI) for several hours to reduce basal signaling.
  • Pre-treat with this compound for 1-2 hours, then stimulate with IGF-I (e.g., 50-100 ng/mL) for 10-30 minutes.
  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with specific primary antibodies:
    • Phospho-IGF-1Rβ (Tyr1135/1136)
    • Total IGF-1Rβ
    • Phospho-Akt (Ser473)
    • Total Akt
    • Phospho-ERK (Thr202/Tyr204)
  • Detect using appropriate HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL) reagent.
  • Key Observation: Effective this compound treatment should show a dose-dependent decrease in phospho-IGF-1R and phospho-Akt levels [2] [3].

Critical Considerations for Experimental Design

  • Biomarker for Resistance: Evidence suggests that SCLC cell lines with high baseline levels of phospho-ERK may be less sensitive to IGF-1R inhibition. Measuring p-ERK can help interpret variable responses [5].
  • Defining Synergy: For combination studies, use rigorous analytical methods like the Chou-Talalay method for multiple drug-effect analysis to conclusively demonstrate synergy versus additive effects [2].
  • Receptor Specificity: While selective, this compound can inhibit c-Kit at higher concentrations. Appropriate controls and careful dose selection are necessary to attribute effects specifically to IGF-1R inhibition [1].

References

Mechanism of Action: How NVP-ADW742 Inhibits VEGF mRNA

Author: Smolecule Technical Support Team. Date: February 2026

NVP-ADW742 specifically targets and inhibits the tyrosine kinase activity of IGF-1R. By doing so, it blocks the IGF-I-induced activation of downstream signaling pathways, particularly the PI3K-Akt pathway, which is a critical regulator of VEGF expression [1] [2]. The following diagram illustrates this signaling pathway and the point of inhibition by this compound.

g IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor (IGF-1R) IGF1->IGF1R PI3K PI3K/Akt Pathway IGF1R->PI3K Activates NVP This compound NVP->IGF1R Inhibits VEGF_mRNA VEGF mRNA Expression PI3K->VEGF_mRNA Stimulates Outcome Outcome: Inhibition of: • Tumor Cell Growth • VEGF Production VEGF_mRNA->Outcome

Quantitative Profiling of this compound

The table below summarizes key quantitative data from peer-reviewed studies on this compound.

Table 1: Quantitative Profile of this compound Biological Activity

Parameter Value / Concentration Experimental Context Citation
IGF-1R Inhibition (IC₅₀) 0.17 - 0.78 µM Cellular autophosphorylation assays in various tumor cell lines [3] [4] [5].
In Vitro Anti-proliferative (IC₅₀) 0.1 - 1.4 µM 48-hour MTT assay in hematologic and solid tumor cell lines (e.g., multiple myeloma, Ewing tumor) [3] [1].
VEGF mRNA Inhibition Complete inhibition Northern blot analysis in SCLC H526 cells; IGF-I-induced VEGF mRNA was fully suppressed [4] [2].
In Vivo Efficacy Dose 10 mg/kg, twice daily Significantly inhibited tumor growth in a murine xenograft model of multiple myeloma [3] [5].
Selectivity (vs. InsR) >16-fold More potent against IGF-1R than the closely related Insulin Receptor (InsR) [4] [5].

Detailed Experimental Protocols

Here are standardized protocols for key experiments demonstrating this compound's effect on VEGF mRNA and related phenotypes.

Protocol 1: Assessing VEGF mRNA Inhibition via Northern Blot

This protocol is adapted from studies in Small Cell Lung Cancer (SCLC) cell lines [4] [2].

  • Objective: To evaluate the effect of this compound on IGF-I-induced VEGF mRNA expression.

  • Materials:

    • SCLC cell line (e.g., H526).
    • Serum-free culture medium.
    • Recombinant human IGF-1.
    • This compound stock solution (e.g., 10 mM in DMSO).
    • TRIzol reagent for RNA isolation.
    • Northern blot apparatus and VEGF-specific cDNA probe.
  • Procedure:

    • Cell Culture & Starvation: Culture H526 cells to 70-80% confluency. Starve cells in medium with 0.5% FBS for 24 hours to minimize basal signaling.
    • Pre-treatment: Pre-incubate cells with this compound (e.g., 0.75 µM) or vehicle control (DMSO) for 90 minutes.
    • Stimulation: Stimulate cells with IGF-1 (10 ng/mL) for 4-6 hours.
    • RNA Isolation: Lyse cells and isolate total RNA using TRIzol reagent, following manufacturer's instructions.
    • Northern Blot: Separate RNA (10-20 µg per lane) on a denaturing formaldehyde-agarose gel. Transfer to a nylon membrane and hybridize with a radiolabeled VEGF cDNA probe. Use a housekeeping gene (e.g., GAPDH) probe for normalization.
  • Expected Outcome: Pre-treatment with this compound should completely abrogate the increase in VEGF mRNA levels induced by IGF-I stimulation [4].

Protocol 2: In Vitro Combination Therapy Synergy Study

This protocol outlines how to test this compound in combination with chemotherapeutic agents, as demonstrated in SCLC and Ewing tumor models [1] [2].

  • Objective: To determine the synergistic effect of this compound and chemotherapy on cell proliferation and apoptosis.

  • Materials:

    • Relevant tumor cell lines.
    • This compound, chemotherapeutic agents (e.g., etoposide, carboplatin, doxorubicin).
    • MTT reagent or alternative cell viability assay.
    • Apoptosis detection kit (e.g., TUNEL, Caspase-3/7 activity).
  • Procedure:

    • Cell Plating: Plate cells in 96-well plates at a density ensuring linear growth throughout the experiment.
    • Compound Treatment:
      • Treat cells with a range of concentrations of this compound (e.g., 0.1 - 2.0 µM) and chemotherapeutic agents alone and in combination.
      • Include vehicle and positive controls.
    • Incubation: Incubate cells for 48-72 hours.
    • Viability Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.
    • Data Analysis: Analyze data using software like CalcuSyn to calculate Combination Index (CI) values according to the Chou-Talalay method. A CI < 1 indicates synergy.
  • Expected Outcome: this compound is expected to act synergistically (CI < 1) with chemotherapeutics, significantly reducing the IC₅₀ of the drugs and enhancing apoptosis [1] [2].

Key Application Notes for Researchers

  • Optimal Dosing: The effective concentration varies by cell line. It is critical to determine the concentration that abolishes basal or IGF-I-induced Akt phosphorylation (a marker of PI3K pathway activity) in your specific model for maximal chemosensitization [2].
  • Rational Combinations: this compound shows strong synergy with standard chemotherapies (e.g., etoposide, doxorubicin) and targeted agents like imatinib, especially in cell lines with high basal IGF-1R or c-Kit activity [1] [2].
  • Functional Consequences: Inhibiting VEGF mRNA is part of a broader antitumor mechanism. This effect can potentially suppress tumor angiogenesis in addition to direct cytotoxic and pro-apoptotic effects on cancer cells [3] [2].

Critical Considerations and Limitations

  • Specificity Check: While this compound is highly selective for IGF-1R over other kinases like VEGFR, its ~6-fold selectivity over the Insulin Receptor (InsR) should be considered, as high concentrations might lead to off-target metabolic effects [4] [5].
  • In Vivo Formulation: For animal studies, this compound can be administered via intraperitoneal injection or oral gavage. It is often formulated as a solution in 5% DMSO with PEG300 and Tween 80, or as a suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) [5].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on specific experimental details, feel free to ask.

References

Comprehensive Application Notes & Protocols: NVP-ADW742 in Akt Dephosphorylation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Research Purpose

NVP-ADW742 (also known as GSK 552602A) is a potent, ATP-competitive small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase with significant implications for cancer research and therapeutic development. This compound demonstrates high selectivity for IGF-1R (IC₅₀ = 0.17 μM) with approximately 16-fold greater potency against IGF-1R compared to the insulin receptor (InsR). Its well-characterized ability to sensitize cancer cells to conventional chemotherapeutic agents makes it a valuable research tool for investigating combination therapies and understanding IGF-1R signaling pathways in various malignancies [1] [2].

The primary research applications of this compound include:

  • Mechanistic studies of IGF-1R signaling and its downstream effects on PI3K/Akt pathway regulation
  • Chemosensitization assays to enhance the efficacy of conventional chemotherapeutic agents
  • Apoptosis induction studies in diverse cancer model systems
  • Exploration of resistance mechanisms in hematological malignancies and solid tumors

Mechanism of Action and Signaling Pathway

Molecular Targeting

This compound functions as a highly selective ATP-competitive inhibitor that specifically targets the IGF-1R tyrosine kinase domain. This targeted inhibition disrupts IGF-1R autophosphorylation and subsequent activation of downstream signaling cascades, particularly the PI3K/Akt pathway, which is a critical regulator of cell survival, proliferation, and metabolism [3] [1]. The compound exhibits minimal off-target effects against related kinases including HER2, PDGFR, VEGFR-2, and Bcr-Abl (IC₅₀ > 5 μM for c-Kit), confirming its specificity for the IGF-1R signaling axis [1].

Signaling Pathway Consequences

IGF-1R inhibition by this compound initiates a cascade of molecular events that ultimately lead to decreased Akt phosphorylation and activity:

  • Receptor Inhibition: this compound binds to the ATP-binding pocket of IGF-1R, preventing receptor autophosphorylation and activation
  • PI3K Suppression: Inhibition of IGF-1R signaling reduces PI3K activation and decreases phosphatidylinositol (3,4,5)-trisphosphate (PIP3) production
  • Akt Dysregulation: Reduced membrane recruitment of Akt leads to decreased phosphorylation at both Thr308 (by PDK1) and Ser473 (by mTORC2)
  • Pathway Amplification: this compound induces early suppression of Akt, P38, and GSK-3β phosphorylation, while decreasing intracellular levels of PI3K, Akt, P38, GSK-3β, and the anti-apoptotic protein Bcl-2 [4]

The resulting Akt dephosphorylation creates a cellular environment conducive to apoptosis and enhanced chemosensitivity, particularly when combined with conventional chemotherapeutic agents.

G IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor IGF1->IGF1R Binding PI3K PI3K IGF1R->PI3K Activation NVP This compound NVP->IGF1R Inhibition PIP3 PIP3 PI3K->PIP3 Production PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt T308 Phosphorylation pAkt p-Akt (Active) Akt->pAkt Activation BCL2 Bcl-2 pAkt->BCL2 Stabilization Survival Cell Survival BCL2->Survival Promotion Apoptosis Apoptosis Survival->Apoptosis Inhibition legend Key: Pathway Activation this compound Inhibition Signaling Components Cellular Outcomes

Diagram 1: this compound Mechanism of Action in IGF-1R/Akt Signaling Pathway. This compound inhibits IGF-1R activation, preventing downstream PI3K/Akt signaling and promoting apoptosis.

PP2A-Mediated Akt Dephosphorylation

The dephosphorylation of Akt is primarily mediated by protein phosphatase 2A (PP2A), which dephosphorylates both Thr308 and Ser473 residues, leading to complete Akt inactivation [5] [6]. Research demonstrates that PP2A exists in complex with IGBP1, and this complex plays a critical regulatory role in determining Akt phosphorylation status. In resting cells, the IGBP1-PP2A complex maintains basal PI3K activity by dephosphorylating inhibitory sites on the p85 regulatory subunit. Upon cellular stimulation, this complex undergoes a "PP2A switch", detaching from PI3K and binding to Akt instead, thereby promoting its dephosphorylation and inactivation [7]. This mechanism explains how this compound indirectly facilitates Akt dephosphorylation through upstream IGF-1R inhibition.

Experimental Protocols & Methodologies

Cell Culture and Treatment Protocol

Purpose: To establish standardized conditions for evaluating this compound effects on Akt phosphorylation in cancer cell lines.

Materials:

  • Cancer cell lines (Daoy medulloblastoma, HL-60 acute myeloid leukemia, or other relevant models)
  • This compound (prepare stock solution in DMSO at 10-50 mM)
  • Appropriate cell culture medium with serum
  • Serum-free medium for starvation
  • IGF-1 ligand for stimulation (optional)

Procedure:

  • Cell Plating: Plate cells in appropriate multi-well plates at 70-80% confluence in complete growth medium [1]
  • Serum Starvation: Incubate cells for 16-24 hours in serum-free medium to synchronize cells and reduce basal signaling activity [8]
  • Compound Pretreatment: Treat cells with this compound (typical range: 0.1-10 μM) or vehicle control (DMSO) for 90 minutes [1]
  • IGF-1 Stimulation: Stimulate cells with IGF-1 (10-50 ng/mL) for 10-15 minutes to activate IGF-1R signaling pathway [1]
  • Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors [8]
  • Protein Quantification: Determine protein concentration using BCA assay and prepare samples for Western blot analysis
Akt Phosphorylation Detection by Western Blot

Purpose: To detect and quantify changes in Akt phosphorylation status following this compound treatment.

Materials:

  • Lysis buffer (Cell Signaling Technology) with protease and phosphatase inhibitors [8]
  • BCA protein assay kit
  • SDS-PAGE gel electrophoresis system
  • Nitrocellulose or PVDF membranes
  • Phospho-specific Akt antibodies (anti-pAkt Ser473, anti-pAkt Thr308)
  • Total Akt antibody
  • GAPDH or tubulin antibody as loading control
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Protein Separation: Load equal amounts of protein (20-40 μg) per lane on SDS-PAGE gels and separate by electrophoresis [8]
  • Protein Transfer: Transfer proteins from gels to membranes using standard Western blotting protocols
  • Blocking: Incubate membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature
  • Primary Antibody Incubation: Incubate membranes with primary antibodies diluted in blocking buffer overnight at 4°C:
    • Anti-phospho-Akt (Ser473) - 1:1000 dilution [8] [5]
    • Anti-phospho-Akt (Thr308) - 1:1000 dilution [5]
    • Anti-total Akt - 1:1000-1:2000 dilution
    • Anti-GAPDH - 1:5000 dilution [8]
  • Washing and Secondary Antibody: Wash membranes 3× with TBST, then incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Signal Detection: Develop blots using ECL reagents and image with appropriate detection system [8]
  • Densitometric Analysis: Quantify band intensities using Image Lab software or similar package, normalizing pAkt signals to total Akt and loading controls [8]
Pulse-Chase Akt Phosphorylation Assay

Purpose: To track the dynamics of Akt phosphorylation and dephosphorylation over time.

Procedure:

  • Cell Preparation: Culture and serum-starve cells as described in Section 3.1
  • Pulse Phase: Pulse cells with dosing medium containing IGF-1 (50-100 ng/mL) with or without this compound for 30 minutes at 4°C [8]
  • Washing: Wash cells 3 times with ice-cold PBS to remove excess ligands and compounds [8]
  • Chase Phase: Incubate cells in protein-free DMEM medium at 37°C for various time points (0, 15, 30, 60 minutes) [8]
  • Termination and Analysis: Lyse cells at each time point and analyze Akt phosphorylation by Western blot as described in Section 3.2

G cluster_1 Pulse-Chase Variant Start Cell Culture & Plating Starvation Serum Starvation (16-24 hours) Start->Starvation Treatment This compound Treatment (90 minutes, 0.1-10 μM) Starvation->Treatment Stimulation IGF-1 Stimulation (10-15 minutes) Treatment->Stimulation Lysis Cell Lysis with Protease/Phosphatase Inhibitors Stimulation->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant WB Western Blot Analysis Quant->WB Detection Phospho-Akt Detection WB->Detection Analysis Densitometric Analysis Detection->Analysis Pulse Pulse with IGF-1 ± this compound (30 min, 4°C) Wash Ice-cold PBS Wash (3 times) Pulse->Wash Chase Chase in Protein-free Medium (37°C, time course) Wash->Chase Chase->Lysis note For pulse-chase experiments, follow the dashed line after chase phase

Diagram 2: Experimental Workflow for Assessing this compound Effects on Akt Phosphorylation. The schematic outlines both standard treatment and pulse-chase methodologies for analyzing Akt phosphorylation dynamics.

Quantitative Data Summary

Biological Activity Profile of this compound

Table 1: Biochemical and Cellular Activity Profile of this compound

Parameter Value Experimental Context Reference
IC₅₀ IGF-1R 0.17 μM Cellular autophosphorylation assays [1] [2]
IC₅₀ IGF-1R 0.078 μM Time-resolved fluorescence (Sf21 cells) [1]
IC₅₀ IGF-1R 0.323 μM Phosphorylation in MiaPaCa2 cells [1]
IC₅₀ Insulin R 2.8 μM Selectivity ratio ~16:1 vs IGF-1R [1]
IC₅₀ c-Kit 3-5 μM Kinase activity inhibition [3]
IC₅₀ Proliferation 0.1-0.5 μM Various multiple myeloma cell lines [1]
IC₅₀ Proliferation 11.12 μM Daoy medulloblastoma cells [4]
Solubility (DMSO) 22 mg/mL (48.5 mM) Stock solution preparation [1]
Solubility (Ethanol) 4-20 mg/mL Varies by supplier specification [3] [1]
Chemosensitization Effects in Combination Therapies

Table 2: this compound Chemosensitization Effects in Cancer Models

Cancer Model Combination Therapy Effect Reference
Medulloblastoma (Daoy cells) Temozolomide alone IC₅₀ = 452.12 μM [4]
Medulloblastoma (Daoy cells) Temozolomide + this compound (2 μM) IC₅₀ = 256.81 μM [4]
Medulloblastoma (Daoy cells) Temozolomide + this compound Apoptosis increased from 16.18% to 23.20% [4]
Acute Myeloid Leukemia Ara-C (cytarabine) Synergistic killing in drug-resistant AML specimens [9]
Small Cell Lung Cancer Etoposide/Carboplatin Enhanced sensitivity in H526, H146, WBA, H209 lines [3]
Multiple Myeloma Doxorubicin, TRAIL/Apo2L, PS-341 Sensitization at 0.75 μM this compound [1]
In Vivo MM-1S Model 10 mg/kg twice daily Significant tumor growth inhibition [1]

Research Applications & Therapeutic Potential

Cancer Model Applications

This compound has demonstrated significant anti-tumor effects across diverse cancer models:

  • Medulloblastoma: Combined with temozolomide, this compound significantly enhanced chemosensitivity, reduced IC₅₀ values, and increased apoptosis from 16.18% to 23.20% [4]. The mechanism involved suppression of Akt, P38, and GSK-3β phosphorylation, with decreased levels of PI3K, Akt, P38, GSK-3β, and Bcl-2 [4].
  • Acute Myeloid Leukemia: this compound induced apoptosis in HL-60 cell lines and primary AML blasts through Akt dephosphorylation, accompanied by increased p38 phosphorylation and decreased Bcl-2 expression [9]. The compound synergized with Ara-C to overcome drug resistance in primary AML specimens [9].
  • Multiple Myeloma: The inhibitor demonstrated potent activity against multiple myeloma cell lines, including those resistant to conventional therapies, with IC₅₀ values of 0.1-0.5 μM [1]. The anti-tumor effects were not overcome by co-culture with bone marrow stromal cells, suggesting potential for overcoming microenvironment-mediated resistance.
  • Small Cell Lung Cancer: this compound sensitized SCLC cell lines to etoposide and carboplatin, while completely inhibiting IGF-I-induced VEGF mRNA expression in H526 cells, indicating anti-angiogenic potential [3] [2].
Companion Techniques for Mechanism Elucidation

To comprehensively evaluate this compound effects on Akt dephosphorylation, researchers should consider implementing these companion techniques:

  • Flow Cytometry Apoptosis Assays: Utilize annexin V/propidium iodide staining to quantify apoptosis induction following this compound treatment, as demonstrated in medulloblastoma and AML studies [4] [9]
  • Cell Cycle Analysis: Employ FACS analysis with propidium iodide staining to detect cell cycle perturbations, particularly G-phase arrest observed in combination therapy models [4]
  • Gene Expression Profiling: Implement RT² Profiler PCR arrays to identify downstream transcriptional changes, as demonstrated by the identification of 14 downregulated genes following this compound treatment in medulloblastoma models [4]
  • PP2A Activity Assays: Measure phosphatase activity using specialized assays to confirm the role of PP2A in Akt dephosphorylation, as the IGBP1-mediated PP2A switch plays a critical role in regulated Akt dephosphorylation [7]

Technical Considerations & Troubleshooting

Experimental Optimization

Critical Parameters for Assay Success:

  • Serum Starvation Duration: Optimal synchronization requires 16-24 hours of serum starvation; shorter periods may yield high background phosphorylation, while longer periods may induce stress responses [8]
  • Compound Solubility: Prepare fresh stock solutions in DMSO and avoid moisture absorption, which reduces solubility; do not exceed recommended storage periods [1]
  • Inhibition Specificity: Include controls for off-target effects on insulin receptor signaling, particularly at higher concentrations (>5 μM)
  • Phosphatase Inhibition: Always include fresh phosphatase inhibitors in lysis buffers to preserve phosphorylation states during protein extraction [8]

Troubleshooting Common Issues:

  • High Background Phosphorylation: Extend serum starvation period; include serum-free pre-incubation step before IGF-1 stimulation
  • Variable Western Blot Results: Use fresh protease/phosphatase inhibitors; normalize pAkt signals to total Akt rather than just loading controls
  • Weak Chemosensitization Effects: Optimize dosing schedule; pre-treat with this compound for 90 minutes before adding chemotherapeutic agents [4]
  • Limited Solubility in Aqueous Solutions: Use recommended solvent systems; for in vivo studies, utilize validated formulations such as 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [1]
Safety and Storage
  • Storage Conditions: Store this compound at -20°C as a crystalline solid; protect from light and moisture [3] [2] [1]
  • Stability: Stock solutions in DMSO are stable for up to 3 months when stored properly at -20°C, but fresh preparation is recommended for critical experiments
  • Handling: This compound is intended for research use only; avoid direct contact and use appropriate personal protective equipment

Conclusion

This compound serves as a valuable research tool for investigating IGF-1R signaling and its downstream effects on Akt phosphorylation in various cancer models. The well-established protocols for evaluating Akt dephosphorylation, combined with the compound's characterized selectivity profile, enable researchers to effectively probe the therapeutic potential of IGF-1R inhibition. The consistent chemosensitization effects observed across multiple cancer types highlight the clinical relevance of this pathway and support continued investigation of IGF-1R inhibitors in combination therapy approaches. When implementing these protocols, researchers should prioritize appropriate controls, optimized compound handling, and multimodal assessment of downstream effects to ensure comprehensive pathway characterization.

References

Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

NVP-ADW742 has specific solubility properties that are crucial for preparing stable stock solutions. The table below summarizes the key data for your initial preparations [1] [2] [3].

Solvent Max Concentration (mg/mL) Max Concentration (mM) Storage & Stability
DMSO (fresh, dry) ~10 - 22 mg/mL ~22.0 - 48.5 mM Store at -20°C or -80°C; avoid repeated freeze-thaw cycles.
Ethanol ~3 - 20 mg/mL ~6.6 - 44.1 mM Store at -20°C.

To prepare a 10 mM DMSO stock solution:

  • Add 4.54 mg of this compound to a 1 mL volumetric tube.
  • Fill the tube with anhydrous DMSO to the 1 mL mark.
  • Vortex or sonicate the mixture briefly to ensure complete dissolution.
  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

In Vitro Working Solution Protocol

For cell-based assays, you will dilute the concentrated stock solution into culture media. The following diagram illustrates the workflow for a typical dose-response experiment, such as treating multiple myeloma cells for 48-72 hours [1] [2].

workflow Stock 10 mM Stock Solution (in DMSO) Intermediate Intermediate Dilution (e.g., 100 µM in culture media) Stock->Intermediate Dilute in Media Working Serial Dilution (Prepare working concentrations 0.1 - 10 µM in culture media) Intermediate->Working Perform Serial Dilution Assay Add to Cell Culture (Final DMSO concentration ≤0.1%) Working->Assay Add to Plates

Example: Preparing a 1 µM working solution for a 10 mL culture [1]

  • Prepare an intermediate solution by adding 10 µL of your 10 mM stock to 990 µL of culture media. This creates a 100 µM intermediate.
  • Add 100 µL of the 100 µM intermediate solution to 9.9 mL of culture media. This yields a final working concentration of 1 µM.
  • Gently mix the solution before adding it to your cells.

> Critical Considerations: > * DMSO Final Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed 0.1% to avoid cytotoxicity [1]. > * Solution Stability: For optimal results, use freshly prepared working solutions in culture media.

In Vivo Formulation & Dosing

For animal studies, this compound can be administered via oral gavage or intraperitoneal injection. The table below lists two validated in vivo formulations [1] [2].

Administration Route Formulation Composition Target Concentration Reported Dosage
Oral Gavage 5% DMSO + 95% Corn Oil 0.55 mg/mL (1.21 mM) 50 mg/kg, twice daily [1]
Intraperitoneal (IP) Injection 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O 1.10 mg/mL (2.43 mM) 10 mg/kg, twice daily [1]

Protocol for Preparing an Oral Gavage Formulation (for a 10 mg/kg dose in a 20g mouse) [2]:

  • Prepare a DMSO master liquid: Dissolve this compound in pure DMSO to a concentration of 11 mg/mL.
  • In a separate vial, add 47.5 µL of the DMSO master liquid to 902.5 µL of corn oil.
  • Vortex the mixture thoroughly until a clear solution is obtained. The mixed solution should be used immediately for the best results.

Critical Handling and Safety Notes

  • Controlled Substance: Please note that this product is a controlled substance and may not be available for sale in all territories [1].
  • Research Use Only: this compound is intended for research purposes only and is not for diagnostic or therapeutic use [1] [3] [4].
  • Solution Stability: Always note the date of receipt and preparation on your tubes. Using fresh, dry DMSO is critical for maintaining compound stability, as moisture-absorbing DMSO can reduce solubility [1] [2].

References

Solubility and Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the solubility data and storage recommendations for NVP-ADW742 from supplier specifications and scientific literature.

Property Specification Source / Reference
Molecular Weight 453.58 g/mol [1] [2] [3]
CAS Number 475488-23-4 [1] [2] [3]
Purity ≥98% - 99.30% (HPLC) [1] [2]
Solubility in DMSO ~10-22 mg/mL (22.04 - 47.78 mM) [1] [3]
Solubility in Ethanol ~3-4.5 mg/mL (6.61 - 10 mM) [2] [3]
Aqueous Solubility Insoluble or slightly soluble in water (<1 mg/mL) [3]
Storage Condition Desiccate at -20°C (solid form) [1] [4] [3]
Stock Solution Stability -80°C for 1-2 years; -20°C for 1 year (in solvent) [1] [3]

Experimental Preparation Protocols

Here are detailed methodologies for preparing this compound for in vitro and in vivo experiments, based on published research.

In Vitro Stock Solution Preparation

This protocol is suitable for cell-based assays.

  • Calculation: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., 10-50 mM).
  • Reconstitution: Dissolve the compound in high-quality, anhydrous DMSO to create a concentrated stock solution [1]. For example, to make a 10 mM solution, dissolve 4.54 mg of this compound in 1 mL of DMSO [1].
  • Sonication: If the compound does not dissolve immediately, briefly warm the tube to 37°C and sonicate it to aid dissolution [4] [3].
  • Aliquoting: Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and prevent moisture absorption [4].
  • Storage: Store aliquots at -80°C for long-term stability (1-2 years) [1]. For short-term use, storage at -20°C for up to one year is acceptable [3].
In Vivo Dosing Formulation

This method, used in a preclinical myeloma mouse model, demonstrates how to prepare the compound for administration [1].

  • Formulation: Prepare a suspension for oral or intraperitoneal administration using the following vehicle composition:
    • 10% DMSO
    • 40% PEG300
    • 5% Tween-80
    • 45% Saline [1]
  • Preparation:
    • First, add the DMSO stock solution to PEG300 and mix evenly.
    • Then, add Tween-80 and mix again.
    • Finally, add saline to adjust to the final volume [1].
  • Dosing: In the referenced study, this formulation was administered at 50 mg/kg orally or 10 mg/kg intraperitoneally, twice daily for 19 days, and showed significant antitumor activity [1].

Troubleshooting Common Issues

  • Precipitation upon Dilution: If the compound precipitates when added to aqueous cell culture media, ensure you are diluting from a concentrated stock. Vortex the media thoroughly after adding the compound. The final concentration of DMSO in cell culture should typically be kept below 0.1% to avoid cytotoxicity.
  • Loss of Activity: To maintain stability, always store stock solutions properly and avoid repeated freezing and thawing. Using freshly prepared solutions on the same day is recommended for critical experiments [4].
  • Low Solubility in Other Solvents: If alternatives to DMSO are required, ethanol is a viable option, though with a lower maximum solubility [2] [3].

Biological Context of IGF-1R Inhibition

To help contextualize your experimental work, the diagram below illustrates the core signaling pathway targeted by this compound.

G IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor (IGF1R) IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Phosphorylates NVP This compound NVP->IGF1R Inhibits PI3K PI3K IRS1->PI3K Activates MAPK MAPK/Erk IRS1->MAPK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Promotes Apoptosis Inhibition of Apoptosis Akt->Apoptosis Blocks Proliferation Proliferation MAPK->Proliferation Stimulates

This compound is an ATP-competitive, selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase, with an IC₅₀ of 0.17 μM [1] [3]. It is over 16-fold more selective for IGF-1R over the closely related Insulin Receptor (InsR), which has an IC₅₀ of 2.8 μM [1]. By inhibiting IGF-1R, it blocks downstream signaling cascades, including the PI3K/Akt and MAPK/Erk pathways, leading to pleiotropic antiproliferative and pro-apoptotic effects in tumor cells [1] [5] [6].

References

Stock Solution Preparation & Storage

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical and chemical data for NVP-ADW742 to guide your stock solution preparation [1].

Parameter Detail
Molecular Weight 453.58 g/mol [1]
Solubility (DMSO) 10 mg/mL (22.04 mM) [1]
General Storage From date of receipt; store dry at -20°C [1]
Recommended Solvent DMSO [1]

Handling & Stability Best Practices

In the absence of explicit stability data, you should adhere to standard best practices for handling small molecule inhibitors:

  • Aliquoting: Upon preparation, divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture, which can reduce solubility and compound integrity [1].
  • Storage Conditions: Store aliquots in a dry, dark environment at -20°C or -80°C. Ensure containers are tightly sealed to prevent water absorption from the atmosphere.
  • Stability Monitoring: Visually inspect solutions before use. The formation of a precipitate suggests potential degradation or water contamination.
  • Documentation: Always label vials with the preparation date, concentration, and batch number. For critical, long-term experiments, validate the stability of your stock solutions using analytical methods like HPLC.

This compound Background & Usage

This compound is a potent and selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), which plays a key role in cell proliferation and survival signaling [1] [2]. The diagram below illustrates the core signaling pathway and the inhibitor's target.

g IGF-1 Signaling Pathway & Inhibition IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor IGF1->IGF1R IRS1 IRS-1 IGF1R->IRS1 PI3K PI3K/AKT Pathway IRS1->PI3K MAPK RAF/MEK/ERK Pathway IRS1->MAPK Effects Proliferation Survival PI3K->Effects MAPK->Effects Inhibitor This compound Inhibitor->IGF1R Inhibits

References

NVP-ADW742 precipitation in buffer

Author: Smolecule Technical Support Team. Date: February 2026

NVP-ADW742 Solubility Profile

The table below summarizes the key solubility data for this compound, which is crucial for planning your experiments [1] [2].

Solvent Solubility Notes
Water Insoluble Not a viable solvent for stock solutions.
DMSO 10 mg/mL (22.04 mM) Standard solvent for stock solutions. Use fresh, moisture-free DMSO.
Ethanol 12 mg/mL (26.45 mM) An alternative for in vitro applications.

This data clearly indicates that This compound will precipitate in pure aqueous buffers, as it is documented to be insoluble in water [1] [2].

Troubleshooting Guide and FAQs

Here are answers to common questions and steps to prevent or resolve precipitation.

Q1: Why does my this compound solution precipitate when I add it to my cell culture medium? This is a common issue when a concentrated stock solution in DMSO is diluted into an aqueous buffer or medium. The compound can fall out of solution if the final DMSO concentration is too low to keep it solubilized or if it is added too quickly.

Q2: How can I prevent precipitation when preparing working solutions?

  • Use Fresh DMSO: Always use fresh, high-quality, and moisture-absorbing DMSO reduces solubility DMSO for your stock solutions [1].
  • Gradual Dilution: Do not add the stock solution directly to a large volume of buffer. First, prepare an intermediate dilution in a tube. Add a small amount of your target buffer (e.g., PBS or culture medium without serum) to the tube, mix thoroughly, and then add this intermediate solution to the final volume while vortexing or stirring.
  • Control DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is tolerated by your cells (typically ≤0.1-0.5%). The solubility in DMSO (10 mg/mL) is high enough to allow for this.

Q3: What should I do if I need to administer this compound in vivo? For animal studies, suppliers provide specific formulations to maintain solubility in an aqueous environment. Do not use plain DMSO diluted in saline. Here is a validated formulation for a clear solution [1]:

  • Formulation: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O
  • Final Concentration: 1.10 mg/mL (2.43 mM)

The preparation workflow for this formulation can be visualized as follows:

Start Start: Prepare 22 mg/mL DMSO Stock Solution Step1 Add 50 µL stock to 400 µL PEG300 Mix until clear Start->Step1 Step2 Add 50 µL Tween-80 Mix until clear Step1->Step2 Step3 Add 500 µL ddH₂O Mix until clear Step2->Step3 End Final In Vivo Solution 1.10 mg/mL, Clear Step3->End

Key Experimental Protocols

To put this into practice, here are standard protocols for using this compound in different contexts.

In Vitro Cell Culture Protocol This protocol is adapted from assays on multiple myeloma cell lines [1] [2].

  • Prepare Stock Solution: Dissolve this compound in fresh DMSO to make a 10 mM stock solution (e.g., 4.54 mg in 1 mL DMSO).
  • Intermediate Dilution: Create a working dilution in culture medium (or a compatible buffer like PBS) that is 100x your desired final concentration. For example, for a final concentration of 1 µM, make a 100 µM intermediate solution. Mix this intermediate solution well.
  • Final Treatment: Add the intermediate solution to your cell culture medium to achieve the final treatment concentration (e.g., 1:100 dilution). The final DMSO concentration will be 0.1%.
  • Incubation: Treat cells for the desired duration (e.g., 48-72 hours for proliferation assays).

In Vivo Dosing Protocol This protocol is based on a study in SCID/NOD mice with multiple myeloma [1] [2].

  • Prepare Formulation: Follow the workflow above to prepare the clear solution for injection (5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O).
  • Dosage: A common effective dose is 10 mg/kg.
  • Administration: Administer via intraperitoneal (IP) injection or oral gavage.
  • Dosing Schedule: Administer twice daily for the study duration.

References

optimizing NVP-ADW742 concentration

Author: Smolecule Technical Support Team. Date: February 2026

Recommended Working Concentrations

The optimal concentration of NVP-ADW742 can vary depending on your specific experimental model. The table below summarizes effective concentrations from published research.

Application / Assay Type Cell Line / Model Recommended Concentration Key Findings / Effect Citation
Cellular Kinase Inhibition NWT-21 cells 0.1 - 9 µM (20 min pre-treatment) Blocked IGF-1-induced phosphorylation of IGF-1R and its downstream target, Akt. [1]
Cell Growth Inhibition (72h) Multiple Myeloma (MM) and other tumor cell lines IC~50~ range: 0.1 - 0.5 µM Dose-dependently inhibited serum-stimulated cell proliferation. [1]
Synergy with Chemotherapy Small Cell Lung Cancer (SCLC) lines Synergy at conc. that eliminated basal PI3K-Akt activity Synergistically enhanced sensitivity to etoposide and carboplatin. [2]
Synergy with Imatinib SCLC (WBA cell line) Combined with Imatinib Superior sensitization to etoposide in cells with c-Kit-driven PI3K-Akt activity. [2]
In Vivo Therapy SCID/NOD mice (MM model) 10 mg/kg (i.p.); 50 mg/kg (oral); twice daily Significantly suppressed tumor growth and prolonged survival. [1]
Pathway Inhibition Retinal Progenitor Cells (RPCs) Not specified, used to block IGF-1R Attenuated IGF-1-induced proliferation by blocking PI3K/Akt and MAPK/Erk pathways. [3]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Cellular Kinase Activity Assay (ELISA-based)

This protocol is used to determine the IC₅₀ of this compound for inhibiting IGF-1R autophosphorylation in cells [1].

  • Cell Line: NWT-21 cells.
  • Procedure:
    • Seed cells into 96-well plates and grow to 70-80% confluency.
    • Starve cells in 0.5% FCS medium for 24 hours.
    • Pre-incubate with increasing concentrations of this compound for 90 minutes.
    • Stimulate with IGF-I (10 ng/mL) for 10 minutes at 37°C.
    • Lyse cells and transfer lysates to an ELISA plate pre-coated with IGF-1R capture antibodies.
    • Detect phosphorylated tyrosine residues using an alkaline phosphatase-labeled anti-phosphotyrosine antibody and a luminescent substrate.
    • Measure luminescence to determine the level of IGF-1R inhibition.
Cell Proliferation/Survival Assay (MTT)

This protocol is commonly used to assess the anti-proliferative effects of this compound, alone or in combination with other drugs [1] [2].

  • Cell Lines: Various, including multiple myeloma, SCLC, and others.
  • Procedure:
    • Expose cells to various concentrations of this compound for a set duration (e.g., 48 or 72 hours).
    • For synergy studies, co-treat with chemotherapeutic agents like etoposide or carboplatin.
    • Add MTT reagent and incubate to allow formazan crystal formation by viable cells.
    • Solubilize the crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
    • Analyze data using appropriate models (e.g., the Chou-Talalay method for drug combination studies) to determine IC₅₀ values and combination indices.
In Vivo Administration

This protocol describes the use of this compound in a mouse model of multiple myeloma [1].

  • Animal Model: Male SCID/NOD mice with diffuse skeletal lesions of luciferase-expressing MM cells.
  • Formulation (Example): 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [4].
  • Dosage and Administration:
    • Intraperitoneal (i.p.): 10 mg/kg, twice daily.
    • Oral Gavage: 50 mg/kg, twice daily.
  • Monitoring: Tumor growth can be monitored via bioluminescence imaging, and survival is tracked over time.

Troubleshooting Common Issues

Q1: My experiment shows high cytotoxicity at low concentrations of this compound. What could be wrong?

  • A1: This could be due to the specific sensitivity of your cell line. It is crucial to perform a dose-response curve (e.g., from 0.1 µM to 10 µM) for every new cell line you use. The effective concentration can vary significantly between different cancer types [1]. Also, ensure your DMSO concentration is kept low (typically below 0.1-0.5%) as a vehicle control, as higher concentrations can be toxic.

Q2: I am not observing a strong inhibitory effect in my cell viability assay. What should I check?

  • A2:
    • Verify IGF-1R Dependency: First, confirm that your cell line expresses IGF-1R and that its growth is dependent on the IGF-1 signaling pathway. The effect of this compound is most pronounced in cells with high basal PI3K-Akt activity driven by IGF-1R [2].
    • Check Serum Concentration: The presence of high serum (e.g., 10% FBS) in your culture medium contains IGFs and other growth factors that can activate IGF-1R and downstream survival pathways, potentially masking the drug's effect. Consider performing assays under low-serum (e.g., 0.5% FBS) or serum-starved conditions to see a clearer effect [1] [2].
    • Confirm Drug Activity: Ensure the drug stock solution is fresh and has been stored correctly (at -20°C or below, protected from moisture). DMSO is hygroscopic, and water absorption can degrade the compound over time [1].

Q3: How can I confirm that this compound is effectively blocking the IGF-1R pathway in my cells?

  • A3: The most direct way is to analyze the phosphorylation status of IGF-1R and its key downstream signaling molecules, Akt and Erk.
    • Experimental Setup: Starve cells to reduce basal signaling, then pre-treat with this compound for about 90 minutes before stimulating with IGF-I (e.g., 50-100 ng/mL) for 10-20 minutes [1] [3].
    • Analysis: Perform a Western blot on cell lysates using antibodies against:
      • Phospho-IGF-1R (Tyr1135/1136)
      • Phospho-Akt (Ser473)
      • Phospho-Erk1/2 (Thr202/Tyr204)
    • Successful inhibition will show a dose-dependent decrease in the phosphorylation of these proteins upon IGF-I stimulation.

This compound Mechanism of Action and Signaling Pathway

The following diagram illustrates how this compound inhibits the IGF-1R signaling pathway, which is crucial for understanding its cellular effects.

architecture IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor (Tyrosine Kinase) IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Activates PI3K PI3K IRS1->PI3K Stimulates MAPK MAPK/Erk IRS1->MAPK Stimulates Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Inhibition Akt->Apoptosis MAPK->Survival NVP This compound NVP->IGF1R Inhibits ATP ATP NVP->ATP Competes With ATP->IGF1R Binds for activation   Invis

References

NVP-ADW742: Key Characteristics & Handling

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the basic properties of NVP-ADW742 is fundamental for troubleshooting experimental issues.

Property Detail
Primary Target IGF-1R kinase [1] [2]
Primary IC₅₀ 0.17 - 0.20 μM [1] [2]
Selectivity >16-fold more selective for IGF-1R over the Insulin Receptor (InsR) [1] [2]
Appearance Crystalline solid [2]
Solubility 21.67 mg/mL (47.78 mM) in DMSO [1]

Key Handling Guidelines:

  • Storage: Store the powder at -20°C in a desiccated environment [1] [2].
  • Solution Preparation: For best results, prepare stock solutions in DMSO and use them on the same day [1].
  • Solution Storage: If preparation in advance is necessary, stock solutions must be sealed and can be stored below -20°C for several months [1].

Documented Cytotoxicity & Mechanism of Action

This compound is designed to be cytotoxic to cancer cells by inhibiting the IGF-1R pathway. The following table summarizes its observed cytotoxic effects in various cancer types, which is essential for interpreting your experimental results.

Cancer Type / Cell Line Observed Cytotoxic Effect Proposed Mechanism & Notes
Multiple Myeloma In vitro activity; significant in vivo antitumor activity in mouse models [3] [4] Triggers antiproliferative and proapoptotic molecular events [3].
Medulloblastoma (Daoy cells) IC₅₀ of ~11.12 μmol/L for proliferation; enhances Temozolomide-induced apoptosis [5] Suppresses phosphorylation of Akt, P38, and GSK-3β; decreases levels of PI3K, Bcl-2 [5].
Ewing Tumor Inhibition of proliferation (IC₅₀ 0.55-1.4 μmol/L); induces G1 arrest & apoptosis [6] Blocks IGF1R/Akt/mTOR phosphorylation; effect is stronger in lines with high IGF1R activation [6].
Acute Myeloid Leukemia (HL-60 cells & primary blasts) Induces apoptosis; synergizes with Ara-C in drug-resistant samples [7] Induces Akt dephosphorylation and p38 phosphorylation; decreases Bcl-2 [7].
Small Cell Lung Cancer Sensitizes cells to Etoposide and Carboplatin [1] Completely inhibits IGF-I-induced VEGF mRNA expression [1].

The cytotoxicity of this compound is mediated through its inhibition of the IGF-1R signaling pathway, which is visually summarized below.

g IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K MAPK MAPK/P38 IGF1R->MAPK NVP This compound NVP->IGF1R Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3B GSK-3β Akt->GSK3B Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation GSK3B->Proliferation Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Decreases

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges based on published research.

The cytotoxic effect of this compound is weaker than expected.
  • Check Cell Line IGF-1R Expression: The efficacy of this compound is highly dependent on IGF-1R expression levels in your target cells. Research confirms IGF-1R is universally expressed in many cancers, but its activation state matters [3] [4]. In Ewing tumor cells, the cytotoxic effect was more pronounced in cell lines with higher levels of IGF-1R activation [6].
  • Verify Combination Strategy: this compound often exhibits stronger effects in combination with other chemotherapeutic agents. If using it alone, consider combining it with standard-of-care drugs like Temozolomide [5], Doxorubicin, Vincristine [6], or Ara-C [7], as it can sensitize resistant cells.
  • Confirm Pathway Inhibition: Use western blotting to verify that treatment leads to the dephosphorylation of IGF-1R and its key downstream effectors like Akt and MAPK/P38 [5] [6]. This confirms the compound is on-target.
How can I manage the compound's selectivity to avoid off-target effects?
  • Use Appropriate Concentrations: While this compound is selective for IGF-1R (IC₅₀ ~0.17 μM), it can inhibit c-Kit at higher concentrations (IC₅₀ 3-5 μM) [1]. Staying close to its established IC₅₀ for your cell type minimizes off-target risks.
  • Include Proper Controls: Always include an IGF-I stimulation control in your experiments. Pre-treatment with this compound should effectively block pathway activation (e.g., Akt phosphorylation) induced by IGF-I [6].
The solution of this compound precipitates or seems unstable.
  • Follow Solubility Protocols: Use anhydrous DMSO and ensure the final stock concentration is at or below 21 mg/mL (47 mM) [1].
  • Handle Stock Solutions Correctly: Warm the vial at 37°C and briefly sonicate it before use to ensure the compound is fully dissolved [1]. For long-term stability, aliquot the stock solution and avoid repeated freeze-thaw cycles.

Key Takeaways for Your Research

  • Cytotoxicity is the Goal: Much of the existing literature focuses on exploiting the cytotoxicity of this compound against cancer cells, not reducing it.
  • Synergy is Crucial: Its most powerful application is in combination therapy, where it sensitizes tumor cells to conventional chemotherapy, potentially allowing for lower, less toxic doses of the other drugs [5] [6] [7].
  • Validate Biologically: Ensure your experimental systems are appropriate by confirming IGF-1R expression and using functional assays to verify on-target pathway inhibition.

References

Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key physicochemical properties and solubility data for NVP-ADW742 to guide your solvent selection.

Property Specification / Value
Purity ≥98% (HPLC) [1] [2]
Physical Form White to beige powder [1]
Primary Solvent (Stock) DMSO [1] [3] [4]

| Solubility in DMSO | ~2 mg/mL (clear) [1] ~10 mg/mL (~22.0 mM) [3] ~21.67 mg/mL (47.78 mM; requires ultrasonication) [4] | | Solubility in Ethanol | ~3 mg/mL (~6.6 mM) [3] | | Solubility in Water | <1 mg/mL (practically insoluble) [3] | | Storage Temperature | 2-8°C (short-term); -20°C for long-term stock solutions [1] [3] [4] |

Steps for Preparing a Stock Solution in DMSO:

  • Warm and Centrifuge: Allow the vial to reach room temperature before opening. Gently shake or centrifuge the vial to ensure all powder is at the bottom [4].
  • Calculate and Measure: Calculate the required amount of DMSO to achieve your desired stock concentration (e.g., 10-20 mM).
  • Dissolve: Add the calculated volume of DMSO directly to the vial. For higher concentrations, brief sonication in a water bath at 37°C is recommended to aid dissolution [3] [4].
  • Aliquot and Store: Prepare single-use aliquots of the stock solution. Store them at -20°C or below to maintain stability for several months. Avoid repeated freeze-thaw cycles [3] [4].

Preparation of Solvent Controls and In Vivo Formulations

When treating cells with a compound dissolved in DMSO, it is critical to run a solvent control that contains the same concentration of DMSO as your highest treatment group. This ensures that any observed effects are due to the compound and not the solvent.

For in vivo studies, the stock solution in DMSO must be further diluted into a physiologically compatible vehicle. The following diagram illustrates the workflow for preparing two common in vivo formulations for this compound, based on published protocols [3].

G Start Start: Prepare DMSO Stock Solution A Formulation 1: Suspension for IP/PO Start->A B Formulation 2: Suspension with SBE-β-CD Start->B C Sequentially add co-solvents (Mix evenly after each step) A->C D Sequentially add co-solvents (Mix evenly after each step) B->D E Final Suspension C->E Example: 100µL stock + 400µL PEG300 + 50µL Tween-80 + 450µL Saline F Final Suspension D->F Example: 100µL stock + 900µL 20% SBE-β-CD in Saline

Formulation 1: PEG300/Tween80/Saline [3]

  • Final Concentration: 1.92 mg/mL (4.23 mM)
  • Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline
  • Preparation Sequence:
    • Add your DMSO stock solution to PEG300 and mix evenly.
    • Add Tween-80 to the mixture and mix evenly.
    • Add saline to the final volume and mix. The result will be a suspension, so sonication is recommended.

Formulation 2: SBE-β-CD in Saline [3]

  • Final Concentration: 1.92 mg/mL (4.23 mM)
  • Vehicle Composition: 10% DMSO + 90% (20% SBE-β-CD in Saline)
  • Preparation Sequence:
    • Prepare a 20% SBE-β-CD in saline solution. This solution is stable for one week at 4°C.
    • Add your DMSO stock solution to the 20% SBE-β-CD solution and mix evenly. This will also form a suspension, and sonication is recommended.

Frequently Asked Questions

Q1: The compound won't fully dissolve in DMSO. What should I do?

  • Warm the tube: Briefly place the vial in a sonicating water bath at 37°C to increase solubility [3] [4].
  • Verify concentration: Ensure you are not exceeding the solubility limit of ~22 mg/mL. If necessary, prepare a more dilute stock solution.
  • Check powder handling: If the powder is stuck to the cap or vial neck during shipping, gently tap the vial or centrifuge it briefly to collect the material [4].

Q2: My solvent control is showing cytotoxicity. What could be the cause?

  • High DMSO concentration: The final concentration of DMSO in your cell culture media should typically not exceed 0.1% - 0.5% v/v. Recalculate your dilutions to ensure the DMSO level is within a non-toxic range for your cell type.
  • Improper mixing: Ensure the stock solution and subsequent dilutions are mixed thoroughly to create a homogeneous solution and prevent localized high concentrations of DMSO.

Q3: The in vivo formulation appears cloudy. Is this a problem?

  • Expected appearance: Both provided in vivo formulations are suspensions, not clear solutions. A cloudy or milky appearance is normal. The key is to ensure the suspension is as homogeneous as possible before administration by vortexing or brief sonication [3].

Q4: How should I store this compound and its solutions to ensure stability?

  • Powder: Store the neat powder desiccated at -20°C for long-term stability [3] [4].
  • Stock solutions: Aliquot and store DMSO stock solutions at -20°C or -80°C. When stored frozen and protected from light, they can be stable for several months [3] [4].
  • Working solutions/Formulations: For the best results, prepare and use these on the same day. The in vivo formulations are for immediate use [3].

Experimental Protocol: Cell-Based Assay Example

The following workflow outlines the general steps for a cell proliferation assay using this compound, based on a referenced cell assay protocol [3].

G P1 1. Prepare Drug Dilutions (Serially dilute DMSO stock in media) Ensure final DMSO is ≤0.5% P2 2. Plate Cells (Seed cells in 96-well plates) e.g., 20,000 cells/well P1->P2 P3 3. Treat Cells (Add drug dilutions to plates) Include a solvent control (0.5% DMSO) P2->P3 P4 4. Incubate (48 hours, 37°C, 5% CO₂) P3->P4 P5 5. Analyze Viability (Perform MTT or CCK-8 assay) P4->P5

References

NVP-ADW742 cell viability assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties of NVP-ADW742

This compound is a small molecule, ATP-competitive inhibitor selectively targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase [1] [2].

The table below summarizes its key biochemical characteristics:

Property Description / Value
Primary Target IGF-1R (IC₅₀ = 0.17 μM) [2]
Secondary Targets Insulin Receptor (InsR, IC₅₀ = 2.8 μM); c-Kit (IC₅₀ = 3-5 μM) [1] [2]
Molecular Weight 453.58 g/mol [1] [2]
Solubility DMSO: ~22 mg/mL (~50 mM); Ethanol: ~4.5 mg/mL (~10 mM) [1]
Storage Store solid at -20°C, protected from light and moisture [1] [3]. Stock solutions in DMSO are stable at -80°C for ~2 years and -20°C for ~1 year [2].

Assay Optimization & Protocols

Stock Solution Preparation
  • Calculation: Calculate the mass needed for your desired concentration and volume. A 10 mM stock is commonly used.
  • Weighing: Weigh the compound carefully.
  • Dissolution: Dissolve the powder in high-purity DMSO. Gently vortex and warm the tube if needed.
  • Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles.
  • Storage: Store aliquots at -20°C or -80°C.
Cell Viability Assay (MTT Protocol)

The MTT assay is a common colorimetric method for assessing cell viability and proliferation [4]. The workflow involves treating cells with the compound and then measuring their metabolic activity.

G Plate_Cells Plate Cells and Allow to Adhere Treat Treat with this compound (typically 72 hours) Plate_Cells->Treat Add_MTT Add MTT Reagent (0.2-0.5 mg/mL) Treat->Add_MTT Incubate Incubate 1-4 hours Add_MTT->Incubate Solubilize Solubilize Formazan Crystals (e.g., with DMSO or SDS) Incubate->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the log phase of growth but not fully confluent by the end of the assay (e.g., 5,000-10,000 cells/well, depending on the cell line) [4].
  • Compound Treatment:
    • After cells adhere, add this compound at various concentrations. A typical concentration range for this compound in vitro is 0.1 μM to 10 μM [2].
    • Include negative control wells (vehicle, e.g., 0.1% DMSO) and positive control wells for cytotoxicity.
    • Incubate cells with the compound for a desired period; 72 hours is standard for assessing its anti-proliferative effects [5] [2].
  • MTT Incubation:
    • After treatment, add MTT reagent directly to each well to a final concentration of 0.2-0.5 mg/mL [4].
    • Incubate the plate for 1 to 4 hours at 37°C. During this time, metabolically active cells convert the yellow MTT to purple formazan crystals.
  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution [4].
  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a plate reader. A reference wavelength of 630 nm can be used but is not always necessary [4].

Troubleshooting Common Issues

Problem: High background or inconsistent signal in viability assay.

  • Cause 1: Spontaneous reduction of MTT. This can be caused by exposure to light or chemical interference from test compounds [4].
  • Solution: Always protect MTT reagent and assay plates from light. Include control wells containing culture medium and MTT with your test compound concentrations (but no cells) to check for chemical interference [4].
  • Cause 2: Incorrect cell density. Overly confluent cells may have altered metabolism [4].
  • Solution: Optimize the seeding density for your specific cell line to ensure cells are in log-phase growth during the assay.

Problem: Lack of expected cytotoxic effect from this compound.

  • Cause 1: Inadequate inhibition of the target pathway. The IC₅₀ for IGF-1R is ~0.17 μM, but efficacy can vary by cell line [2].
  • Solution: Perform a dose-response curve. Confirm that your assay conditions (e.g., serum concentration) are appropriate, as serum can contain IGFs that compete with the inhibitor. You may need to use higher concentrations or pre-incubate cells with the inhibitor.
  • Cause 2: Cell line is not dependent on the IGF-1R pathway for survival/proliferation.
  • Solution: Include a positive control cell line known to be sensitive to IGF-1R inhibition (e.g., certain multiple myeloma or small cell lung cancer lines) [5] [6].

Problem: Precipitation of this compound in assay medium.

  • Cause: Low aqueous solubility. The compound is highly soluble in DMSO but can precipitate when added to aqueous media [1] [2].
  • Solution: Ensure the final concentration of DMSO is low (e.g., ≤0.5%). You can also prepare fresh dilutions from a stock solution and add them to the medium while vortexing.

Advanced Applications & Combination Strategies

This compound shows synergistic effects when combined with other agents. The following diagram and table outline the key signaling pathways involved in these synergistic effects.

G IGF1R IGF-1R / ErbB Receptors PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt CC_App Cell Cycle Arrest (Cyclin D1 ↓) Akt->CC_App Inactivation Apop Apoptosis (Mcl-1 ↓, Bax ↑) Akt->Apop Inactivation VEGF Angiogenesis (VEGF ↓) Akt->VEGF Inactivation

Combination Strategy Experimental Context Observed Outcome & Mechanism

| With Chemotherapeutics (Etoposide, Carboplatin) | Small Cell Lung Cancer (SCLC) cell lines [6] | Synergistic cell growth inhibition and apoptosis. Mechanism: this compound eliminates basal PI3K-Akt activity, sensitizing cells to chemo-induced death [6] [1]. | | With Kinase Inhibitors (Imatinib/STI571) | SCLC cell lines with c-Kit activity [6] | Enhanced synergy vs. This compound alone. Mechanism: Co-inhibition of IGF-1R and c-Kit (a secondary target of this compound) more completely blocks pro-survival signaling [6] [1]. | | With ErbB Inhibitors (Gefitinib) | Squamous cell carcinoma (A431) [7] | Synergistic induction of apoptosis and cell cycle arrest. Mechanism: Combined inhibition shuts down both IGF-1R and EGFR signaling, leading to profound suppression of Akt and cyclin D1, and activation of pro-apoptotic proteins like Bax [7]. |

Key Takeaways for Your Research

  • Confirm Target Dependence: The efficacy of this compound is highly dependent on the cancer cell's reliance on the IGF-1R pathway [5].
  • Validate Assay Readouts: Use western blotting to confirm that this compound is effectively reducing phosphorylation of IGF-1R and its key downstream target, Akt [5] [7].
  • Explore Combinations: Consider combination strategies with standard chemotherapeutics or other targeted agents, as this compound has well-documented synergistic effects [6] [7].

References

NVP-ADW742 combination index calculation

Author: Smolecule Technical Support Team. Date: February 2026

Documented Combinations of NVP-ADW742

The table below summarizes the key combination partners and experimental findings from the literature to serve as a reference for expected outcomes.

Combination Partner Cancer Model/Cell Line Observed Effect (Qualitative) Key Mechanistic Insights
Gefitinib (ErbB inhibitor) [1] A431 squamous cell carcinoma Synergistic inhibition of proliferation, induction of apoptosis Complete blockade of Akt phosphorylation; decrease in cyclin D1; reduction in Mcl-1 and Bax activation [1].
Cytotoxic Chemotherapy [2] Multiple Myeloma (in vivo xenograft) Significant antitumor activity Triggered antiproliferative and proapoptotic molecular effects [2].
Etoposide & Carboplatin [3] Small Cell Lung Cancer (SCLC) cell lines Synergistically enhanced sensitivity, induced apoptosis Correlation with inhibition of PI3K-Akt pathway activity [3].
Temozolomide [4] Daoy medulloblastoma cells Enhanced chemosensitivity Decreased IC50 of temozolomide; suppression of Akt, P38, and GSK-3β phosphorylation; decreased levels of Bcl-2 [4].
Imatinib [3] WBA SCLC cell line Superior sensitization to etoposide vs. This compound alone Combined inhibition more effective in cell lines where c-Kit also contributes to basal PI3K-Akt activity [3].

Methodological Framework for Combination Studies

While exact protocols for CI calculation are not detailed in these papers, they consistently follow a standard approach that you can adopt and document in your guides.

  • 1. Experimental Design: Researchers typically use a checkerboard assay format, where serial dilutions of this compound are combined with serial dilutions of the partner drug [5].
  • 2. Cell Viability Assessment: After a set incubation period (commonly 72-96 hours), cell viability or proliferation is measured using standardized assays like MTS [1] or MTT [3].
  • 3. Data Analysis: The viability data from the checkerboard assay is analyzed using specialized software to calculate the Combination Index (CI). The Chou-Talalay method is explicitly mentioned in one study [3]. This method provides a quantitative definition:
    • CI < 1 indicates Synergy
    • CI = 1 indicates Additivity
    • CI > 1 indicates Antagonism
  • 4. Mechanistic Validation: Successful combinations are often further validated by examining apoptotic markers (e.g., caspase activation, PARP cleavage) [3] and key signaling proteins (especially phosphorylation of Akt and related pathways) via Western blotting [1] [4].

Critical Considerations for Troubleshooting

Based on an evaluation of combination study methodologies, here are key points to address in your FAQs.

  • Do not rely solely on a single synergy model. The Bliss independence method, for example, can be biased by the Hill slopes of the individual dose-response curves and may misclassify additive effects as synergistic or antagonistic [5].
  • Use the appropriate non-interaction model for your experiment. The Loewe additivity model is considered more suitable for drugs with similar mechanisms or molecular targets. The Chou-Talalay CI is based on this principle [5].
  • Always correlate CI values with mechanistic data. A synergistic CI value is more biologically meaningful when supported by evidence of enhanced apoptosis or expected pathway inhibition [1] [3].

Signaling Pathway for this compound Combinations

The synergistic effect of this compound, particularly with gefitinib, is mechanistically driven by a critical convergence on the Akt signaling pathway. The following diagram illustrates these interactions.

G cluster_0 Combination Effect IGF1 IGF-I Ligand IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates EGFR EGFR/ErbB EGFR->PI3K Activates NVP This compound NVP->IGF1R Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits Akt Akt PI3K->Akt Phosphorylates Survival Cell Survival & Proliferation Akt->Survival Promotes CyclinD1 Cyclin D1 Akt->CyclinD1 Upregulates Mcl1 Mcl-1 Akt->Mcl1 Stabilizes Apoptosis Induced Apoptosis Survival->Apoptosis Blocks CyclinD1->Apoptosis Blocks Mcl1->Apoptosis Blocks Combined_Inhibition Complete Akt Pathway Blockade

This diagram shows that using this compound with an EGFR inhibitor like gefitinib provides a more complete shutdown of the Akt survival pathway than either drug alone, leading to synergistic cell death [1].

References

Storage & Solubility Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key physical property and storage data for NVP-ADW742 from multiple supplier sources [1] [2] [3].

Property Specification Notes / Source
Molecular Weight 453.58 g/mol [1] [2] [3]
Cas No. 475488-23-4 [1] [2] [3]
Purity >99% (e.g., 99.30%, 99.73%) Batch-dependent [1] [2]
Recommended Powder Storage Desiccate at -20°C [1] [3] [4]
Solubility in DMSO ~10-22 mg/mL (22.04 - 48.5 mM) Varies by batch and solvent age. "Moisture-absorbing DMSO reduces solubility" - use fresh DMSO [1] [2] [3].
Solubility in Ethanol ~12-20 mg/mL (26.45 - 44.0 mM) [2] [3] [4]
Solubility in Water Insoluble [2] [3] [4]

Stock Solution & In Vivo Formulation Guide

This table outlines standard protocols for preparing stock and working solutions of this compound.

Application Solvent Typical Concentration Storage & Stability Source
In Vitro Stock DMSO 10 - 22 mg/mL -80°C for 2 years; -20°C for 1 year. Aliquot to avoid repeated freeze-thaw cycles. [1] [3]
In Vivo (Solution) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O 1.1 mg/mL (2.43 mM) Prepared solution should be used immediately for optimal results. [2] [3]
In Vivo (Suspension) CMC-Na solution ≥5 mg/mL Mix evenly to obtain a homogeneous suspension. [2] [3]

Experimental Workflow for Storage and Use

The diagram below illustrates the key decision points for handling this compound based on the information above.

cluster_storage Storage Condition cluster_solvent Select Solvent System cluster_prep Preparation & Handling Start Start: this compound Powder Store Store powder at -20°C in a desiccator Start->Store DMSO In Vitro: DMSO Store->DMSO InVivo In Vivo Formulation Store->InVivo PrepDMSO Warm & briefly sonicate if needed for dissolution DMSO->PrepDMSO PrepInVivo Prepare fresh Use immediately InVivo->PrepInVivo Aliquot Aliquot stock solution PrepDMSO->Aliquot

Key Technical Notes for Troubleshooting

  • Solubility Issues: If you encounter difficulties dissolving this compound in DMSO, gently warm the tube to 37°C and use a brief session in an ultrasonic bath to aid dissolution [4].
  • Solution Stability: While stock solutions in DMSO are stable for long periods when stored properly, in vivo formulations (especially suspensions) should be prepared freshly and used on the same day to ensure stability and accurate dosing [2] [3].
  • Quality Note: Selleckchem indicates that slight batch-to-batch variations in solubility are normal and are due to their in-house testing [3].

References

Core Methodologies for IC50 Determination

Author: Smolecule Technical Support Team. Date: February 2026

The half-maximal inhibitory concentration (IC50) of NVP-ADW742 is typically determined by measuring its ability to inhibit Insulin-like Growth Factor-1 Receptor (IGF-1R) phosphorylation or to inhibit the proliferation of sensitive cell lines.

The table below summarizes the standard experimental parameters for the key assay types.

Table 1: Key In Vitro Assays for this compound IC50 Determination

Assay Type Cell Line / System Key Readout Reported IC50 Citation
Cellular Kinase Activity (Capture ELISA) Sf21 insect cells (expressing human IGF-1R) [1] Inhibition of IGF-1R autophosphorylation (Time-resolved fluorescence) 0.078 µM [1] [1]
Cellular Kinase Activity (Capture ELISA) Human MiaPaCa2 pancreatic cancer cells [1] Inhibition of IGF-1R phosphorylation 0.323 µM [1] [1]
Cellular Kinase Activity (Capture ELISA) NWT-21 cells [1] Inhibition of IGF-1R autophosphorylation 0.17 µM [1] [1]
Cell Viability/Proliferation (MTT assay) Multiple Myeloma (MM) cell lines (e.g., MM-1S, RPMI-8226) [1] Inhibition of serum-stimulated cell proliferation 0.1 - 0.5 µM [1] [1]
Cell Viability/Proliferation Ewing tumor cell lines [2] Inhibition of cell proliferation 0.55 - 1.4 µM [2] [2]
Cell Viability/Proliferation (CCK-8 assay) Daoy medulloblastoma cells [3] Inhibition of IGF-1R-mediated proliferation 11.12 µM [3] [3]

Detailed Experimental Protocols

Here are the detailed protocols for the two primary types of assays, as described in the literature.

Cellular Kinase Activity Assay (Capture ELISA)

This protocol measures the direct inhibition of IGF-1R autophosphorylation in a cellular context [1].

  • Cell Preparation: Seed NWT-21 cells into 96-well tissue culture plates in complete growth medium. Grow until 70-80% confluency, then starve the cells for 24 hours in medium containing 0.5% FCS.
  • Compound Treatment: Incubate the starved cells for 90 minutes in the presence of a concentration gradient of this compound.
  • Receptor Stimulation: Stimulate the cells with 10 ng/mL IGF-I for 10 minutes at 37 °C to activate IGF-1R.
  • Cell Lysis: Immediately place cells on ice, wash twice with ice-cold PBS, and lyse with 50 µL/well of RIPA buffer.
  • Phosphorylation Detection (Capture ELISA):
    • Transfer lysates to a black ELISA plate pre-coated with capture antibodies specific for IGF-1R.
    • After the receptor is captured, add 40 µL of an alkaline phosphatase (AP)-labeled anti-phosphotyrosine antibody (e.g., PY20(AP)), diluted to 0.2 µg/mL, and incubate overnight at 4 °C.
    • The next day, wash the plates and incubate for 45 minutes at room temperature with a luminescent AP substrate.
    • Measure the luminescence using a scintillation counter or luminescence reader. The signal is inversely proportional to the inhibitor's activity.
Cell Viability/Proliferation Assay (MTT)

This protocol assesses the functional consequence of IGF-1R inhibition on cell growth [1].

  • Cell Plating: Expose sensitive cell lines (e.g., MM-1S multiple myeloma cells) to various concentrations of this compound for a defined period, typically 48 hours [1].
  • Culture Conditions: The assay can be performed in the presence or absence of serum to investigate growth factor dependence.
  • Viability Measurement: After the incubation period, cell survival is examined using an MTT assay or similar (e.g., CCK-8) [3]. The formazan dye produced by viable cells is quantified spectrophotometrically.
  • Data Analysis: The IC50 is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control.

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in these assays.

  • Issue 1: High Background in Capture ELISA

    • Cause: Incomplete cell lysis or non-specific binding of the detection antibody.
    • Solution: Ensure fresh lysis buffer with adequate protease and phosphatase inhibitors. Optimize antibody concentrations and include robust wash steps after lysate transfer and antibody incubation. A non-stimulated (no IGF-I) control is essential for establishing the baseline.
  • Issue 2: Low Potency or Inconsistent IC50 in Cell Viability Assays

    • Cause: The presence of serum in the culture medium. Serum contains high levels of IGFs and other growth factors that can compete with the inhibitor and mask its effect.
    • Solution: Implement a serum starvation step (e.g., 0.5% FCS) for 24 hours prior to and during compound treatment, as performed in the kinase activity assays [1]. This sensitizes the cells to IGF-1R inhibition.
  • Issue 3: Poor Solubility or Stability of this compound

    • Cause: this compound is insoluble in water. DMSO stock solutions can absorb moisture from the air, which reduces solubility over time.
    • Solution: Always use fresh, dry DMSO to prepare stock solutions [1]. The solubility in DMSO is approximately 22 mg/mL (~48.5 mM). When preparing working concentrations for cell culture, ensure the final DMSO concentration is kept low (typically ≤0.1%) to avoid solvent toxicity.

Experimental Workflow and Signaling Pathway

To help visualize the experimental process and the biological target, the following diagrams outline the key workflows and pathways.

Diagram 1: Experimental Workflow for IC50 Determination

Start Start Experiment Plate Plate sensitive cell line (e.g., NWT-21, MM-1S) Start->Plate Starve Serum starvation (24 hours, 0.5% FCS) Plate->Starve Treat Treat with this compound gradient (90 min) Starve->Treat Stimulate Stimulate with IGF-I (10 min, 37°C) Treat->Stimulate Lyse Wash & Lyse cells Stimulate->Lyse Assay Perform Assay Lyse->Assay ELISA Capture ELISA (Detect p-IGF-1R) Assay->ELISA For Kinase Activity MTT MTT/Cell Viability (Measure proliferation) Assay->MTT For Cell Viability Analyze Analyze Data & Calculate IC50 ELISA->Analyze MTT->Analyze End End Analyze->End

Diagram 2: this compound Target Pathway

IGF1 IGF-I Ligand IGF1R IGF-1 Receptor IGF1->IGF1R Binds Downstream Downstream Signaling (PI3K/Akt, MAPK) IGF1R->Downstream Activates Inhibitor This compound Inhibitor->IGF1R Inhibits Effects Cellular Effects (Proliferation, Survival) Downstream->Effects

Important Technical Notes

  • Specificity: this compound is reported to be over 16-fold more selective for IGF-1R than the closely related Insulin Receptor (InsR), with little activity against HER2, PDGFR, VEGFR-2, Bcr-Abl, and c-Kit at concentrations below 5 µM [1].
  • Combination Studies: The efficacy of this compound can be synergistic with other agents. Research shows it sensitizes cancer cells to chemotherapeutics like doxorubicin, vincristine, and temozolomide, as well as targeted agents like imatinib (STI571) and TRAIL/Apo2L [1] [4] [2].
  • Cell Line Variability: The IC50 can vary significantly depending on the cell line used, largely due to differences in their dependence on the IGF-1R signaling pathway for survival and proliferation (see Table 1).

References

NVP-ADW742 Specificity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key specificity data for NVP-ADW742 from published research:

Target / Aspect Profile (IC₅₀ or Context) Experimental Context Source / PMID
Primary Target: IGF-1R 0.17 µM (cellular autophosphorylation) Human MiaPaCa2 cells [1]
Selectivity vs. InsR ~16-fold selective (IC₅₀ IGF-1R: 0.17 µM; InsR: 2.8 µM) Cellular assays [1]
Off-Target Kinases Minimal inhibition at >5 µM (c-Kit, HER2, PDGFR, VEGFR-2, Bcr-Abl) In vitro kinase profiling [1]
Context-Dependent c-Kit Effect IC₅₀ of 1-5 µM for inhibiting SCF-mediated Kit phosphorylation H526 SCLC cell line [2]

Experimental Protocols for Specificity Validation

To confirm that this compound is working specifically in your experimental system, you can adopt the following validated methodologies.

Protocol 1: Validating IGF-1R Pathway Inhibition (Capture ELISA)

This protocol is used to determine the IC₅₀ of this compound for IGF-1R autophosphorylation [1].

  • Cell Seeding: Seed NWT-21 cells into 96-well tissue culture plates. Grow them in complete growth medium until 70-80% confluency.
  • Serum Starvation: Starve the cells for 24 hours in medium containing 0.5% FCS to minimize basal signaling.
  • Compound Treatment: Incubate the cells with a concentration gradient of this compound (dissolved in DMSO) for 90 minutes.
  • Ligand Stimulation: Stimulate the cells with 10 ng/mL of IGF-I for 10 minutes at 37°C to activate IGF-1R.
  • Cell Lysis: Place the plates on ice, wash the cells twice with ice-cold PBS, and lyse them with 50 µL/well of RIPA buffer.
  • Capture ELISA:
    • Transfer the lysates to a black ELISA plate pre-coated with capture antibodies specific for IGF-1R.
    • After an incubation period, add 40 µL of an alkaline phosphatase (AP)-labeled anti-phosphotyrosine antibody (e.g., PY20(AP)), diluted to 0.2 µg/mL in RIPA buffer, and incubate overnight at 4°C.
    • The following day, wash the plates and incubate for 45 minutes at room temperature with a luminescent AP substrate (e.g., CDP-Star RTU with Emerald II).
    • Measure the luminescence using a scintillation counter or compatible plate reader. The signal is proportional to the level of IGF-1R phosphorylation.
Protocol 2: Assessing Cellular Viability and Proliferation (MTT Assay)

This method is used to determine the effect of this compound on cell growth [1].

  • Cell Plating: Plate the chosen cell lines (e.g., MM-1S, RPMI-8226/S) in appropriate culture plates.
  • Compound Treatment: Expose the cells to a range of concentrations of this compound (typically from nanomolar to low micromolar) for a desired duration, commonly 48 hours. Include controls with DMSO vehicle only.
  • Viability Measurement: Add MTT reagent to each well and incubate to allow formazan crystal formation by metabolically active cells.
  • Solubilization and Quantification: Solubilize the formed crystals with a solvent (e.g., DMSO or isopropanol) and measure the absorbance of the solution using a plate reader. The absorbance correlates with the number of viable cells.
  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the IC₅₀ value for each cell line.

Troubleshooting Common Specificity Issues

Here are answers to frequently asked questions regarding unexpected results with this compound.

  • Q: I observe cytotoxic effects at concentrations above 1 µM that are not consistent with pure IGF-1R inhibition. What could be happening?

    • A: This is a recognized phenomenon. While this compound is highly selective for IGF-1R over InsR at low concentrations, it can inhibit c-Kit signaling at higher concentrations (IC₅₀ of 1-5 µM) [2]. If your cell system has an active SCF/Kit autocrine loop, effects seen above 1 µM may be due to combined inhibition of IGF-1R and c-Kit. It is crucial to perform dose-response curves and use concentrations at or below 0.5 µM for studies aiming for selective IGF-1R blockade.
  • Q: The growth inhibitory effect of this compound is weak in my cell model. Why?

    • A: The efficacy of this compound is highly context-dependent. Research has shown that some cancer cells, particularly those with active SCF/Kit autocrine loops, are less sensitive to this compound monotherapy (IC₅₀ of 4-7 µM) [2]. In such models, a synergistic combination with a c-Kit inhibitor (like imatinib/STI571) is necessary for potent growth inhibition and apoptosis [2] [3]. You should characterize the signaling dependencies of your model system.
  • Q: How can I confirm that the observed phenotypic effects are truly on-target?

    • A: Beyond checking viability, directly assess the downstream signaling pathway.
      • Treat cells with this compound across a concentration range.
      • Stimulate with IGF-I ligand.
      • Perform western blot analysis on cell lysates to monitor:
        • Reduction in phosphorylated IGF-1R and Akt. This confirms on-target activity [2] [4] [3].
        • No change in total IGF-1R, Akt, or proteins in unrelated pathways. This confirms specificity. The dephosphorylation of Akt is a key pharmacodynamic marker for this compound [3].

This compound Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathways affected by this compound and the context for its combination use, integrating the key troubleshooting insights.

G cluster_path1 IGF-1R Pathway cluster_path2 c-Kit Pathway IGF1 IGF-I Ligand IGF1R IGF-1R IGF1->IGF1R SCF SCF Ligand cKit c-Kit Receptor SCF->cKit NVP This compound NVP->IGF1R  Primary Target   NVP->cKit  At Higher [C]   STI STI571 (Imatinib) STI->cKit PI3K_1 PI3K IGF1R->PI3K_1  Ligand Binding Akt1 Akt Activation PI3K_1->Akt1 Survival1 Cell Survival & Proliferation Akt1->Survival1 Invis Akt1->Invis PI3K_2 PI3K cKit->PI3K_2  Ligand Binding Akt2 Akt Activation PI3K_2->Akt2 Survival2 Cell Survival & Proliferation Akt2->Survival2 Invis->Akt2 Blot Key Experimental Readout: Western Blot for p-Akt Blot->Akt1 Blot->Akt2

References

NVP-ADW742 insulin receptor selectivity

Author: Smolecule Technical Support Team. Date: February 2026

NVP-ADW742 Selectivity and Key Data

This compound is characterized as a potent and selective ATP-competitive small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase [1] [2].

The table below summarizes its core inhibitory activity against IGF-1R and its selectivity versus other related receptors.

Target IC₅₀ / Inhibition Data Experimental Context Citation
IGF-1R IC₅₀ = 0.17 μM Cellular autophosphorylation assays [3] [4]
IGF-1R IC₅₀ = 0.078 μM Time-resolved fluorescence assay (human IGF-1R in Sf21 cells) [3]
IGF-1R IC₅₀ = 0.323 μM Phosphorylation in human MiaPaCa2 cells [4]
Insulin Receptor (InsR) IC₅₀ = 2.8 μM Cellular assays [3]
c-Kit, HER2, PDGFR, VEGFR-2, Bcr-Abl IC₅₀ > 5 μM Cellular assays; minimal inhibitory activity noted [1] [4]

The >16-fold selectivity for IGF-1R over the closely related InsR is a key feature of this compound [4]. This selectivity helps in designing experiments where isolating the effect of IGF-1R signaling from InsR signaling is crucial.

Experimental Protocols and Application

Here are methodologies for key experiments involving this compound, which you can adapt for your work.

In Vitro Cell Viability / Proliferation Assay

This protocol is used to determine the compound's effect on serum-stimulated cancer cell growth [1] [4].

  • Cell Lines: Can be applied to a panel of cell lines (e.g., multiple myeloma, small cell lung cancer).
  • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 0.1 μM to 10 μM) for 72 hours.
  • Solvent Control: Use DMSO as a vehicle control.
  • Assessment: Analyze cell survival/proliferation using standard MTT assay after the incubation period.
  • Expected Outcome: this compound dose-dependently inhibits cell growth, with IC₅₀ values typically ranging from 0.1 to 0.5 μM in sensitive lines [1].
Analysis of IGF-1R Signaling Inhibition by Western Blot

This protocol assesses the direct biochemical effect of this compound on the IGF-1R pathway [1] [3].

  • Cell Seeding and Starvation: Seed cells (e.g., NWT-21) and grow to 70-80% confluency. Starve cells in low-serum medium (e.g., 0.5% FCS) for 24 hours to reduce basal signaling.
  • Compound Pre-treatment: Pre-treat cells with a concentration gradient of this compound (e.g., 0.1 to 9 μM) for 90 minutes.
  • Stimulation: Stimulate cells with IGF-I (e.g., 10 ng/mL) for 10-15 minutes to activate IGF-1R.
  • Cell Lysis and Analysis: Lyse cells and perform Western blotting.
  • Key Antibodies: Probe for:
    • Phospho-IGF-1R (Tyr1131/1135/1136)
    • Phospho-Akt (Ser473)
    • Total IGF-1R and Total Akt (as loading controls)
  • Expected Outcome: this compound should block IGF-1-induced phosphorylation of IGF-1R and its downstream target Akt at sub-micromolar concentrations [1] [3].
In Vivo Administration in Mouse Models

This compound has shown efficacy in xenograft models and can be administered both intraperitoneally and orally [1] [3] [4].

  • Typical Dosage: 10 mg/kg for intraperitoneal (IP) injection; 50 mg/kg for oral gavage.
  • Dosing Schedule: Administered twice daily.
  • Formulation (Example for IP/oral): Prepare a suspension in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline [3]. Other formulations using corn oil or CMC-Na are also documented [4].
  • Expected Outcome: Significant suppression of tumor growth and prolonged survival in models like disseminated multiple myeloma have been observed [1].

Troubleshooting Common Experimental Issues

  • Unexpectedly Low Potency: Remember that cellular context matters. Some cancer cell lines with active alternative survival pathways (e.g., strong SCF/Kit autocrine loops) may show reduced sensitivity (IC₅₀ in the 4-7 μM range) [1]. A combination with other targeted agents (like the Kit inhibitor STI571) can be synergistic in such cases [1].
  • Handling and Solubility: this compound is typically dissolved in DMSO for in vitro stock solutions (e.g., 10-20 mM). The solution can be stored at -20°C or -80°C. For in vivo work, use the recommended formulations to ensure proper solubility and bioavailability [3] [4].
  • Off-Target Effects at High Concentrations: While selective at lower doses, effects observed at concentrations above 5 μM might be due to partial inhibition of the Insulin Receptor (InsR) or other kinases [3]. Always include a range of concentrations to establish a dose-response relationship.

IGF-1R Signaling Pathway and Drug Mechanism

The following diagram illustrates the IGF-1R signaling pathway and the mechanism by which this compound inhibits it, which is crucial for understanding its cellular effects.

G cluster_path IGF-1R Signaling Cascade IGF1 IGF-I / IGF-II IGF1R IGF-1 Receptor IGF1->IGF1R Binds IRS IRS Proteins IGF1R->IRS Activates NVP This compound NVP->IGF1R Inhibits PI3K PI3K IRS->PI3K Activates MAPK MAPK/Erk IRS->MAPK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Apoptosis Inhibition of Apoptosis Akt->Apoptosis MAPK->Survival

The information provided should serve as a solid foundation for your experimental work with this compound.

References

NVP-ADW742 vs other IGF-1R inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of IGF-1R Inhibitors

Inhibitor Name Primary Target / Mechanism Key Biochemical IC50 / Potency Selectivity (vs. InsR) Notable Cellular/In Vivo Efficacy Development Stage
NVP-ADW742 IGF-1R Tyrosine Kinase (ATP-competitive) [1] [2] IGF-1R: 0.17 µM (cell), 0.078 µM (enzyme) [1] [2] ~16-fold selective over InsR [1] Induces apoptosis in Ewing sarcoma, multiple myeloma; synergizes with chemotherapy; effective in mouse xenograft models (10 mg/kg, i.p.) [3] [2] Preclinical research
NVP-AEW541 IGF-1R Tyrosine Kinase [4] Information missing from search Information missing from search Suppresses AML cell proliferation and enhances chemotherapy sensitivity [4] Preclinical research
Picropodophyllin (PPP) IGF-1R (Allosteric inhibitor) [4] Information missing from search Does not inhibit InsR [4] Eliminates liver cancer stem cells, inhibits tumor growth and metastasis in vivo (20 mg/kg/day, i.p.) [5] Preclinical research
Linsitinib (OSI-906) IGF-1R / InsR (ATP-competitive) [6] [7] Information missing from search Dual inhibitor of IGF-1R and InsR [7] Inhibits IGF-1R signaling; induces p70S6K1 activation as a resistance mechanism in colon cancer cells [6] Clinical trials (Phase III failed for various cancers) [7]
BMS-754807 IGF-1R / InsR (ATP-competitive) [6] Information missing from search Dual inhibitor of IGF-1R and InsR [6] Potent IGF-1R inhibitor; induces MEK/p70S6K1 phosphorylation leading to resistance in colon cancer [6] Clinical trials
Allosteric Inhibitors (e.g., Compound 10) IGF-1R (Non-ATP competitive, allosteric) [8] IGF-1R: 0.4 µM (enzyme) [8] >30-fold selective over InsR (cellular) [8] Moderate cellular activity (IC50 = 2.2 µM in MCF-7 cells) [8] Preclinical research

Experimental Data and Protocols for this compound

Here are detailed methodologies for key experiments involving this compound, which can serve as a reference for your research.

In Vitro Kinase and Cell Viability Assays
  • Cellular Kinase Inhibition (Capture ELISA): To measure inhibition of IGF-1R autophosphorylation, NWT-21 cells are grown to 70-80% confluency, starved in 0.5% FCS medium for 24 hours, and then pre-treated with this compound for 90 minutes. Cells are stimulated with IGF-I (10 ng/mL) for 10 minutes, lysed, and lysates are transferred to ELISA plates coated with IGF-1R capture antibodies. Phosphorylation is detected using an alkaline phosphatase-labelled anti-phosphotyrosine antibody and a luminescent substrate [1].
  • Cell Proliferation/Viability (MTT Assay): Multiple myeloma cell lines (e.g., MM-1S, RPMI-8226) are exposed to various concentrations of this compound (dissolved in DMSO, final concentrations up to ~10 µM) for 48 hours. Cell survival is then assessed using the MTT assay [1] [2].
In Vivo Efficacy Models
  • Mouse Xenograft Model: In a study on diffuse multiple myeloma, male SCID/NOD mice are injected intravenously with luciferase-expressing MM.1S cells. This compound is administered at 10 mg/kg via intraperitoneal injection (i.p.) twice daily for 19 days. Tumor growth is monitored, and the treatment significantly suppresses tumor growth and prolongs survival [2]. The compound is also effective at a higher dose of 50 mg/kg when administered orally [2].

Mechanisms and Signaling Pathways

The following diagram illustrates the IGF-1R signaling pathway and the points of inhibition for the different types of inhibitors compared above.

G IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor (Tyrosine Kinase) IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K RAS RAS IRS1->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Survival Cell Survival & Proliferation mTOR->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Survival MAb Monoclonal Antibodies (e.g., Figitumumab) MAb->IGF1 Blocks TKIs ATP-competitive TKIs (this compound, Linsitinib) TKIs->IGF1R Inhibits Kinase Allo Allosteric Inhibitors (Picropodophyllin) Allo->IGF1R Alters Conformation

Key Differentiators and Research Considerations

From the analysis, the choice of inhibitor depends heavily on your specific research goals.

  • For High Selectivity: If your aim is to specifically target IGF-1R without affecting the closely related Insulin Receptor (InsR), which helps avoid metabolic side-effects like hyperglycemia, This compound (ATP-competitive, ~16-fold selective) and Picropodophyllin (allosteric, highly selective) are strong candidates [4] [1]. The novel class of allosteric indole-butyl-amine inhibitors (e.g., Compound 10) also offers a highly selective, non-ATP competitive mechanism [8].
  • For Potent Dual Inhibition: In cases where simultaneous inhibition of both IGF-1R and InsR is desired, Linsitinib and BMS-754807 are the primary options. It is important to note that this dual inhibition is associated with clinical challenges, including metabolic toxicities [6] [7].
  • To Overcome Resistance: Research indicates that prolonged inhibition of IGF-1R (e.g., with Linsitinib or BMS-754807) can trigger feedback mechanisms that activate survival pathways like MEK/p70S6K1 [6]. Therefore, a strategic research direction is to investigate combination therapies using IGF-1R inhibitors alongside MEK inhibitors to enhance efficacy and overcome resistance [6].

References

Mechanism of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

NVP-ADW742 specifically targets the ATP-binding site of IGF-1R. Its selectivity arises from its ability to potently inhibit IGF-1R-mediated signaling while having minimal effect on the closely related Insulin Receptor and other tyrosine kinases [1] [2]. This mechanism is illustrated in the pathway below:

G IGF1 IGF1 IGF1R IGF1R IGF1->IGF1R Binds IRS IRS1/2 IGF1R->IRS Phosphorylates NVP_ADW742 This compound NVP_ADW742->IGF1R Inhibits PI3K PI3K IRS->PI3K MAPK MAPK/ERK IRS->MAPK Akt Akt PI3K->Akt Survival Cell Survival Anti-Apoptosis Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Key experimental evidence confirms its activity:

  • Cellular Kinase Assay: Inhibition of IGF-I-stimulated IGF-1R autophosphorylation in NWT-21 cells, measured via capture ELISA [1].
  • Functional Cell Assay: Inhibition of IGF1R phosphorylation in human MiaPaCa2 cells (IC₅₀ = 0.323 μM) [1].
  • Proliferation Assay: Dose-dependent inhibition of serum-stimulated proliferation in multiple tumor cell lines (IC₅₀ ~0.1-0.5 μM in multiple myeloma cells), often using MTT assays after 48-hour incubation [1].

Synergistic Drug Combinations

Research shows that this compound can enhance the effectiveness of other cancer therapies, with studies demonstrating synergistic effects in various cancer models:

Cancer Model Combined Therapy Observed Effect
Small Cell Lung Cancer (SCLC) Etoposide, Carboplatin Synergistically enhanced apoptosis and sensitivity to chemotherapy [3].
Medulloblastoma Temozolomide Enhanced chemosensitivity and increased apoptosis in Daoy cells [4].
Multiple Myeloma Doxorubicin, TRAIL/Apo2L, PS-341 Sensitized tumor cells to other anticancer agents [1].
SCLC (with active c-Kit signaling) Imatinib (STI571) Superior growth inhibition compared to either agent alone [5].

Research Implications

The high selectivity of this compound makes it a valuable tool for:

  • Preclinical Research: Proving that specific IGF-1R inhibition has significant antitumor effects, providing in vivo proof of principle for this target class [6].
  • Mechanistic Studies: Isolating the effects of IGF-1R signaling from those of the Insulin Receptor and other kinases.
  • Combination Therapy Exploration: Laying the groundwork for subsequent clinical development of other IGF-1R-targeted agents [2].

It is important to note that much of this profiling data comes from research published in the mid-2000s, and the compound remains primarily a preclinical research tool [7].

References

Quantitative Profile & Comparison of IGF-1R Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Type / Class Primary Target (IC₅₀) Insulin Receptor (InsR) Selectivity (IC₅₀) Key Characteristics & Additional Targets
NVP-ADW742 [1] [2] [3] Small Molecule (ATP-competitive) IGF-1R (0.17 - 0.4 µM) InsR (2.8 µM) >16-fold selective for IGF-1R over InsR [2] [3]. Orally active; induces apoptosis; minimal activity on HER2, PDGFR, VEGFR-2, Bcr-Abl, c-Kit [1] [3].
NVP-AEW541 [2] [3] Small Molecule (ATP-competitive) IGF-1R (0.086 - 0.15 µM) InsR (0.14 µM) A more potent successor to this compound; less selective against InsR [3].
BMS-754807 [2] [3] Small Molecule (Reversible) IGF-1R (1.8 nM) InsR (1.7 nM) Potent dual IGF-1R/InsR inhibitor; also inhibits Met, TrkA/B, Aurora A/B [2] [3].
Linsitinib (OSI-906) [4] [3] Small Molecule (ATP-competitive) IGF-1R (35 nM) InsR (75 nM) Potent, selective dual IGF-1R/IR inhibitor; has advanced to clinical trials [4] [3].
Picropodophyllin (PPP) [2] [3] Small Molecule (Non-ATP competitive, Allosteric) IGF-1R (1 nM) Not inhibitory Highly selective; induces conformational change in IGF-1R; does not affect insulin receptor [2] [3].
AG-1024 [5] [3] Small Molecule (Tyrphostin) IGF-1R (7 µM) InsR (57 µM) Distinguishes between IGF-1R and InsR; used extensively in pre-clinical research [5] [3].

Detailed Experimental Context

The quantitative data in the table are derived from standardized experimental methodologies. Here is the context for how these values are typically determined.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. For these inhibitors, it is commonly determined by:
    • In Vitro Kinase Assays: Measuring the inhibition of purified IGF-1R tyrosine kinase domain activity in a cell-free system. The catalytic domain is often expressed using systems like the Bac-to-Bac baculovirus system [6].
    • Cell-Based Assays: Assessing the inhibition of IGF-1R autophosphorylation (a key step in its activation) or the phosphorylation of its downstream substrates (like IRS-1) in cultured cancer cell lines stimulated with IGF-1. This is often analyzed via Western blotting [1] [5].
  • Selectivity Profiling: The selectivity over InsR and other kinases is established by running similar kinase assays against a panel of purified kinases [3]. This compound, for instance, was shown to have minimal activity against a broad range of other kinases, confirming its selectivity [1].
  • Functional Cellular Assays: Beyond IC₅₀, the biological efficacy of these inhibitors is validated through:
    • Proliferation Assays (e.g., MTT assay): To show that the inhibitor suppresses the growth of cancer cell lines [6].
    • Apoptosis Assays (e.g., Annexin V staining): To demonstrate that the inhibitor induces programmed cell death [5].

Experimental Protocol for Key Assays

For researchers looking to replicate or understand the key findings, here is a generalized workflow for evaluating an IGF-1R inhibitor like this compound in a pre-clinical setting.

G A 1. In Vitro Kinase Assay B 2. Cellular Target Engagement A->B A1 Express & purify IGF-1R kinase domain A2 Measure inhibitor IC₅₀ against IGF-1R & kinase panel C 3. Functional & Phenotypic Assays B->C B1 Treat cancer cells (e.g., H526, HL-60) with inhibitor B2 Stimulate with IGF-1 ligand B3 Analyze IGF-1R & Akt/Erk phosphorylation via Western Blot D 4. In Vivo Validation (Proof-of-Principle) C->D C1 MTT/Alamar Blue Cell Proliferation Assay C2 Annexin V/PI Apoptosis Assay by Flow Cytometry D1 Establish tumor xenograft model in mice D2 Administer inhibitor (monotherapy/combination) D3 Monitor tumor growth & analyze tissue

Key Experimental Findings for this compound

  • Synergy in Combination Therapy: A pivotal study demonstrated that in Small Cell Lung Cancer (SCLC) cells with active SCF/Kit signaling, combining this compound with the Kit inhibitor STI571 (imatinib) resulted in a synergistic inhibition of growth and induction of apoptosis. This was more effective than either agent alone [1].
  • Broad Antitumor Activity: this compound demonstrated significant in vitro and in vivo antitumor activity against a range of cancers, including multiple myeloma, Ewing's sarcoma, and glioblastoma, often by suppressing the critical PI3K-Akt survival pathway [1] [7].
  • Direct Binding Confirmation: The binding affinity (Kd = 4.2 μM) of a related compound, hematoxylin, to IGF-1R was directly confirmed using Surface Plasmon Resonance (SPR), a technique that can be applied to validate direct target engagement for any novel inhibitor [6].

Research Implications & Strategic Selection

The choice of an IGF-1R inhibitor depends heavily on the research question. This compound offers a strong balance of selectivity and well-characterized activity, making it an excellent tool for probing IGF-1R-specific biology.

  • For Pathway-Specific Studies: This compound or the highly selective Picropodophyllin (PPP) are ideal when the goal is to isolate the function of IGF-1R without the confounding effects of InsR inhibition [2] [3].
  • For Broader Pathway Suppression: In tumors where signaling redundancy or compensation through the InsR is a concern, a dual IGF-1R/InsR inhibitor like Linsitinib (OSI-906) or BMS-754807 may be more effective [8] [4].
  • For Combination Therapy: As shown with STI571, this compound is a validated candidate for rational combination strategies, particularly in cancers with co-dependent signaling pathways [1].

References

NVP-ADW742 c-Kit inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

NVP-ADW742 c-Kit Inhibition Data

The table below summarizes the key quantitative data found in the search results regarding this compound's activity.

Assay Type Reported IC₅₀ / Potency Context & Comparison Source
Cellular Kinase Activity IC₅₀ > 5 μM [1] Minimal inhibitory activity against c-Kit; described as having "little activity" to c-Kit [1]. [1]
Cellular Function (SCLC cells) IC₅₀ in the 1-5 μM range [2] Inhibits SCF-mediated Kit phosphorylation and Akt activation in H526 cell line [2]. [2]
Specificity Profile >16-fold more potent against IGF-1R than InsR; "little activity" to c-Kit, HER2, PDGFR, VEGFR-2, and Bcr-Abl [1]. Primarily characterized as a selective IGF-1R inhibitor [1] [3] [4]. [1]

Experimental Protocol Details

The search results provide insights into the methodologies used to determine the above data:

  • Kinase Assay (Cellular): A cellular "Capture ELISA" was used to determine the IC₅₀ for IGF-1R autophosphorylation [1]. Cells were starved, pre-incubated with this compound, stimulated with IGF-I, and lysed. Lysates were transferred to plates coated with IGF-1R capture antibodies, and phosphorylation was detected using an anti-phosphotyrosine antibody with a luminescent substrate [1].
  • Cell Research (Proliferation/Viability): For multiple myeloma (MM) cell lines, cells were exposed to this compound (dissolved in DMSO) for 48 hours. Cell survival was then examined using a standard MTT assay [1].
  • In Vivo Administration: In a mouse model of diffuse multiple myeloma, this compound was administered at 10 mg/kg twice daily, via either intraperitoneal (IP) injection or oral gavage [1].

Selectivity and Role of c-Kit Inhibition

The following diagram illustrates the key finding from the research: this compound is a selective IGF-1R inhibitor, and its effect on c-Kit is a secondary, weaker activity.

G Inhibitor This compound IGF1R Primary Target: IGF-1R Inhibitor->IGF1R High Potency IC₅₀ = 0.17 µM cKit Secondary Target: c-Kit Inhibitor->cKit Low Potency IC₅₀ > 5 µM Downstream1 Inhibition of: PI3K-Akt pathway IGF1R->Downstream1 cKit->Downstream1 Downstream2 Effects on: Cell proliferation & apoptosis Downstream1->Downstream2

References

Specificity Profile of NVP-ADW742

Author: Smolecule Technical Support Team. Date: February 2026

The following data is compiled from biochemical and cellular assays.

Target Kinase Reported IC₅₀ (μM) Experimental Context Selectivity (vs. IGF-1R)
IGF-1R 0.17 / 0.078 [1] Cellular autophosphorylation / Time-resolved fluorescence assay -
InsR (Insulin Receptor) 2.8 [1] Cellular assay >16-fold less potent
c-Kit >5 [1] Cellular assay Minimal inhibitory activity
HER2 (ErbB2) >5 [1] Not specified Minimal inhibitory activity
PDGFR >5 [1] Not specified Minimal inhibitory activity
VEGFR-2 >5 [1] Not specified Minimal inhibitory activity
Bcr-Abl >5 [1] Not specified Minimal inhibitory activity

Mechanism of Action and Signaling Pathway

NVP-ADW742 functions by specifically binding to the tyrosine kinase domain of IGF-1R, inhibiting its autophosphorylation and subsequent activation of the downstream PI3K/AKT and MAPK/Erk signaling cascades [2] [3] [4]. This inhibition leads to cell cycle arrest and the induction of apoptosis in various cancer cells [3] [4]. The following diagram illustrates this targeted pathway.

G IGF1 IGF1 IGF1R IGF1R IGF1->IGF1R  Binding IRS1 IRS1 IGF1R->IRS1  Phosphorylation NVP_ADW742 NVP_ADW742 NVP_ADW742->IGF1R  Inhibits PI3K PI3K IRS1->PI3K MAPK MAPK IRS1->MAPK AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation

IGF-1R Signaling Pathway and this compound Inhibition

Key Experimental Protocols

The primary data on this compound's specificity was generated using standardized kinase assays.

  • Cellular Kinase Activity (Capture ELISA) [1]: This method measures the inhibitor's effect on IGF-1R autophosphorylation in intact cells. Cells are serum-starved, treated with this compound, and then stimulated with IGF-I. The cells are lysed, and IGF-1R is captured onto a plate. Phosphorylation is detected using an anti-phosphotyrosine antibody, allowing for calculation of IC₅₀ values.
  • Cellular Proliferation (MTT) Assay [1]: To confirm the functional consequence of IGF-1R inhibition, tumor cell lines are treated with this compound for 48 hours. Cell survival is then quantified using the MTT assay, which measures metabolic activity, to determine the inhibitor's anti-proliferative IC₅₀.

The diagram below outlines the workflow for the cellular kinase activity assay.

G Start Seed & Starve Cells Treat Treat with This compound Start->Treat Stimulate Stimulate with IGF-I Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Capture Capture IGF-1R (Plate) Lyse->Capture Detect Detect p-Tyr (AP-labeled Ab) Capture->Detect Measure Measure Luminescence & Calculate IC₅₀ Detect->Measure

Cellular Kinase Assay Workflow

Research Context and Comparison

In research, this compound is recognized as a selective IGF-1R inhibitor and is often used as a reference compound in preclinical studies. Its key advantage lies in its >16-fold selectivity for IGF-1R over InsR [1], which helps in delineating the specific roles of IGF-1R signaling in cancer models, as combined inhibition of IGF-1R and InsR can lead to metabolic side effects.

Based on the available data, this compound shows a clean profile against several other prominent kinases, making it a valuable tool for proof-of-concept studies. For the most current information on its activity across a broader kinase panel, consulting dedicated kinase profiling databases would be recommended.

References

Kinase Selectivity Profile of NVP-ADW742

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Target IC₅₀ / Inhibition Experimental Context Selectivity vs. IGF-1R PMID / Source
IGF-1R 0.17 - 0.18 µM Cellular autophosphorylation assays [1] [2] [3] Reference 15050914 [1]
Insulin Receptor (InsR) 2.8 µM [1] [3] Cellular assays [1] [3] >16-fold less potent [1] [2] 15050914 [1]
HER2 >10 µM (minimal activity) [1] [2] Not specified in assays [1] >58-fold less potent 15050914 [1]
PDGFR >10 µM (minimal activity) [1] [2] Not specified in assays [1] >58-fold less potent 15050914 [1]
VEGFR-2 >10 µM (minimal activity) [1] [2] Not specified in assays [1] >58-fold less potent 15050914 [1]
Bcr-Abl >10 µM (minimal activity) [1] Not specified in assays [1] >58-fold less potent 15050914 [1]
c-Kit >5 µM (minimal activity) [1] [2] Not specified in assays [1] >29-fold less potent 15050914 [1]

Key Experimental Protocols

The primary data on NVP-ADW742's activity comes from well-established cellular kinase assays.

  • Cellular Kinase Activity (Capture ELISA): This method assessed IGF-1R inhibition [1]. Cells were starved, treated with this compound, and stimulated with IGF-I. After cell lysis, IGF-1R was captured by specific antibodies, and phosphorylated tyrosine residues were detected using an anti-phosphotyrosine antibody with a luminescent substrate [1].
  • Cell Proliferation/Viability (MTT) Assay: This method determined the antiproliferative effects [1]. Tumor cell lines were exposed to this compound for 48-72 hours, and cell survival was measured using MTT assay [1].

Biological Context and Significance

To understand the specific role of this compound, it helps to see where its target, IGF-1R, fits into the broader network of cancer signaling pathways. The diagram below illustrates this context.

architecture Growth Factor Signaling Pathways in Cancer cluster_growth_factors Growth Factors (Ligands) cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_targeted Targeted by this compound cluster_not_targeted Not targeted by this compound cluster_pathways Key Downstream Signaling Pathways cluster_effects Cellular Outcomes GF_IGF1 IGF-1 RTK_IGF1R IGF-1R GF_IGF1->RTK_IGF1R GF_VEGF VEGF RTK_VEGFR2 VEGFR-2 GF_VEGF->RTK_VEGFR2 GF_PDGF PDGF RTK_PDGFR PDGFR GF_PDGF->RTK_PDGFR GF_EGF_HER EGF / Heregulin RTK_HER2 HER2 GF_EGF_HER->RTK_HER2 PATHWAY_RAS Ras/Raf/MEK/ERK (Cell Proliferation) RTK_IGF1R->PATHWAY_RAS PATHWAY_PI3K PI3K/Akt/mTOR (Cell Survival/Growth) RTK_IGF1R->PATHWAY_PI3K RTK_VEGFR2->PATHWAY_RAS RTK_VEGFR2->PATHWAY_PI3K EFFECT_ANGIO Angiogenesis RTK_VEGFR2->EFFECT_ANGIO RTK_PDGFR->PATHWAY_RAS RTK_PDGFR->PATHWAY_PI3K RTK_HER2->PATHWAY_RAS RTK_HER2->PATHWAY_PI3K PATHWAY_JAK JAK/STAT (Cell Survival) RTK_HER2->PATHWAY_JAK EFFECT_PROLIF Cell Proliferation PATHWAY_RAS->EFFECT_PROLIF EFFECT_SURVIVAL Cell Survival PATHWAY_PI3K->EFFECT_SURVIVAL EFFECT_METAST Metastasis PATHWAY_PI3K->EFFECT_METAST

This compound's high selectivity is a key characteristic for a research tool. Its minimal activity on VEGFR-2 and PDGFR means it does not directly inhibit tumor angiogenesis, and its lack of action on HER2 means it is not suitable for HER2-driven cancers [1] [2]. This clean profile helps researchers isolate the specific biological effects of IGF-1R inhibition without confounding off-target effects.

References

Comparison of NVP-ADW742 with Bcr-Abl Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data, showing that NVP-ADW742's activity against Bcr-Abl is negligible compared to its primary target and to dedicated Bcr-Abl inhibitors.

Inhibitor Name Primary Target (IC₅₀) Bcr-Abl Inhibition (IC₅₀) Key Selectivity Notes
This compound IGF-1R (0.17 µM) [1] [2] [3] >5 µM [2] [4] [3] >16-fold more selective for IGF-1R over InsR; minimal activity on Bcr-Abl, c-Kit, HER2, PDGFR, VEGFR-2 [1] [2] [4].
Imatinib Bcr-Abl (≈0.1-0.15 µM) [5] ≈0.1-0.15 µM [5] Also inhibits PDGFR and c-Kit with similar potency [5].
Nilotinib Bcr-Abl N/A (from search results) Second-generation inhibitor; effective against many imatinib-resistant Bcr-Abl mutants, except T315I [5].
Ponatinib Bcr-Abl N/A (from search results) Third-generation inhibitor; effective against the T315I "gatekeeper" mutation [5].

> Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of a compound's potency. A lower value indicates greater potency. The data clearly shows that this compound's effect on Bcr-Abl is over 29 times weaker than its effect on IGF-1R and vastly weaker than dedicated Bcr-Abl inhibitors.

Experimental Evidence and Protocols

  • Cellular Kinase Assays: Studies using "Capture ELISAs" to assess kinase autophosphorylation have determined that the IC₅₀ of this compound for Bcr-Abl p210 is greater than 5 µM [2] [4] [3]. This means very high concentrations of the drug are needed to achieve minimal inhibition, confirming its weak activity.
  • Comparison with Established Inhibitors: The primary role of Bcr-Abl inhibitors is to target the BCR-ABL1 fusion protein, a key driver of Chronic Myelogenous Leukemia (CML) [5]. Inhibitors like imatinib, nilotinib, and ponatinib are designed specifically for this purpose and show potent activity in the nanomolar (nM) range [5]. In contrast, this compound's activity is in the micromolar (µM) range, making it unsuitable for Bcr-Abl inhibition.

Primary Mechanism of Action of this compound

This compound is functionally characterized as a selective Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase inhibitor [6] [2] [3].

  • Its main mechanism involves blocking IGF-1R autophosphorylation and downstream signaling (e.g., Akt phosphorylation), leading to antiproliferative and pro-apoptotic effects in various tumor cells [2] [3].
  • It demonstrates significant in vivo antitumor activity in models of multiple myeloma, both as a monotherapy and in combination with cytotoxic chemotherapy [6] [2] [4].

The following diagram illustrates the specific signaling pathway targeted by this compound and the experimental workflow for validating its activity:

G cluster_pathway This compound Signaling Pathway & Assay IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor IGF1->IGF1R Binds pIGF1R p-IGF-1R (Phosphorylated) IGF1R->pIGF1R Autophosphorylation NVP This compound NVP->IGF1R Inhibits pAkt p-Akt (Phosphorylated) pIGF1R->pAkt Activates CellGrowth Tumor Cell Growth & Survival pAkt->CellGrowth Promotes Start Start: Seed NWT-21 cells (70-80% confluency) Starve Serum Starvation (0.5% FCS, 24 hrs) Start->Starve Treat Treat with This compound (90 min) Starve->Treat Stimulate Stimulate with IGF-1 (10 ng/mL, 10 min) Treat->Stimulate Lyse Lyse Cells (RIPA Buffer) Stimulate->Lyse Capture Capture IGF-1R (Coated ELISA Plate) Lyse->Capture Detect Detect p-Tyr (AP-labeled Antibody) Capture->Detect Measure Measure Luminescence (Quantify Inhibition) Detect->Measure

References

NVP-ADW742 synergistic effects validation

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations of NVP-ADW742

Combination Therapy Cancer Model(s) Tested Experimental Readout Key Mechanism / Biomarker
Etoposide & Carboplatin Small Cell Lung Cancer (SCLC) cell lines [1] MTT assay, TUNEL apoptosis assay [1] Synergistic enhancement of apoptosis; correlated with inhibition of basal PI3K-Akt activity [1].
Cytotoxic Chemotherapy (unspecified) Orthotopic Multiple Myeloma xenograft model [2] In vivo tumor growth inhibition [2] Triggered antiproliferative/proapoptotic molecular sequelae in diverse tumor cells [2].
Imatinib (c-Kit inhibitor) SCLC cell line (WBA) [1] MTT assay [1] Superior sensitization to etoposide in cells with c-Kit-driven basal PI3K-Akt activity [1].

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here is a detailed breakdown of the key experimental methodologies from the research.

In Vitro Synergy Assessment (MTT Assay)

This protocol was used to validate synergy with etoposide and carboplatin in SCLC [1].

  • Cell Lines & Culture: Multiple SCLC cell lines were maintained under standard in vitro conditions.
  • Drug Treatment: Cells were treated with various combinations of this compound, etoposide, and carboplatin.
  • Cell Viability Measurement: After treatment, cell growth and viability were monitored using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) uptake assay.
  • Synergy Analysis: The data from the MTT assay were analyzed using the Chou-Talalay multiple-drug-effect equation (via CalcuSyn software) to generate combination indices (CI), where CI < 1 indicates synergy [3] [1].
Apoptosis Detection (TUNEL Assay)

This method confirmed that the synergy observed in viability assays was due to increased cell death [1].

  • Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
  • Procedure: Following drug treatment, SCLC cells were processed using the TUNEL method to label the ends of fragmented DNA.
  • Validation: The results from the MTT assay closely correlated with the induction of apoptosis as measured by TUNEL and additional caspase activation assays, confirming the synergistic enhancement of cell death [1].
Mechanistic Biomarker Analysis (Western Blot)

This protocol identified the key signaling pathway targeted by this compound [1].

  • Protein Analysis: Western blotting was performed on protein extracts from treated and control cells.
  • Target Phosphoproteins: The blots were probed with antibodies to assess the activation status of key signaling proteins, including:
    • Akt phosphorylation: To directly measure PI3K-Akt pathway activity.
    • Cleavage of procaspase-3 and PARP: These are established markers of apoptosis execution.
  • Finding: The study concluded that the maximal synergistic enhancement of chemotherapy sensitivity occurred at concentrations of this compound that eliminated basal PI3K-Akt activity in the individual cell lines [1].

Mechanism of Action & Signaling Pathway

This compound is a reversible, ATP-competitive inhibitor that specifically targets the tyrosine kinase domain of IGF-1R [4] [2]. The following diagram illustrates how its inhibition of IGF-1R blocks downstream survival signals, leading to synergistic effects with chemotherapy.

G This compound Synergistic Mechanism with Chemotherapy cluster_top Ligand IGF-I / IGF-II Ligand IGF1R IGF-1R Receptor Ligand->IGF1R Binding IRS IRS (Docking Protein) IGF1R->IRS Phosphorylation PI3K PI3K IRS->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival & Chemoresistance Akt->Survival Promotes   Apoptosis Apoptosis (Programmed Cell Death) Survival->Apoptosis Suppresses NVP This compound NVP->IGF1R Inhibits Chemo Chemotherapy (E.g., Etoposide) Chemo->Apoptosis Induces

The diagram shows that by inhibiting IGF-1R, this compound shuts down the PI3K/Akt/mTOR survival pathway [2] [1] [5]. This suppression removes a critical protective signal, making cancer cells more vulnerable to the apoptosis-inducing effects of co-administered chemotherapy.

Key Insights for Researchers

  • Specificity Advantage: As a selective IGF-1R inhibitor, this compound was designed to minimize off-target effects on the closely related Insulin Receptor (IR), a common concern with other inhibitors that could cause metabolic disturbances [4] [5] [6].
  • Biomarker-Driven Approach: The research emphasizes that the synergistic effect is directly tied to the inhibition of the PI3K-Akt pathway. Therefore, monitoring the phosphorylation status of Akt is recommended as a critical pharmacodynamic biomarker in experiments designed to validate this synergy [1].
  • Broader Context: While this compound shows clear synergy, the broader field of IGF-1R targeting has faced clinical challenges, often due to complex resistance mechanisms and signaling network crosstalk. This underscores the importance of combination therapies, as demonstrated by this compound [3] [5].

References

NVP-ADW742 efficacy multiple myeloma

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of NVP-ADW742

The table below summarizes the key experimental data available for this compound from preclinical studies.

Aspect Preclinical Data
Drug Name & Type This compound; Selective small-molecule IGF-1R tyrosine kinase inhibitor [1] [2] [3].
Primary Target Insulin-like Growth Factor 1 Receptor (IGF-1R) [1] [2].
Reported IC₅₀ for IGF-1R 170 nM [3].

| Key In Vitro Findings | • Shows in vitro activity against multiple myeloma cells, including those resistant to conventional therapies [1] [2]. • Triggers antiproliferative and pro-apoptotic (cell death) effects [1] [2]. | | Key In Vivo Findings | • this compound monotherapy demonstrated significant antitumor activity in an orthotopic xenograft mouse model of multiple myeloma [1] [2]. • Its combination with cytotoxic chemotherapy showed enhanced activity in the same model [1] [2]. | | Mechanism of Action | Inhibits IGF-1R tyrosine kinase activity, blocking downstream signaling cascades like the PI3K/Akt and MAPK/Erk pathways, which are crucial for myeloma cell survival and proliferation [4] [5] [6]. | | Developmental Status | Preclinical (as of 2004-2016); has not progressed to clinical trials for myeloma per available data [4] [3]. |

Interpretation and Research Context

  • Established Preclinical Proof-of-Concept: The search results firmly establish that this compound served as an important tool compound in basic cancer research. It provided crucial "proof of principle" that selectively targeting the IGF-1R pathway is a valid therapeutic strategy for multiple myeloma and other cancers in a laboratory setting [1] [2].
  • Focus Shift in Drug Development: While this compound itself did not become a drug, the research pathway it represented has continued. The table from [3] lists other IGF-1R inhibitors, such as linsitinib (OSI-906), which has entered clinical trials for relapsed or refractory multiple myeloma (e.g., NCT01672736). This indicates that the pharmaceutical industry's focus has shifted to other candidate molecules within the same class.
  • Current Treatment Landscape: Recent advances in myeloma treatment (as of 2025) have been dominated by other drug classes, including [7]:
    • Monoclonal antibodies (e.g., daratumumab, elotuzumab, isatuximab)
    • Next-generation proteasome inhibitors (e.g., carfilzomib)
    • Immunomodulatory drugs (e.g., lenalidomide, pomalidomide)
    • CAR T-cell therapies and antibody-drug conjugates (e.g., belantamab mafodotin)

Key Experimental Workflow

For the in vivo studies that demonstrated the efficacy of this compound, the general experimental workflow can be summarized as follows. This methodology is common in preclinical cancer drug development.

Start Establish Myeloma Xenograft Model A Randomize Animals into Treatment Groups Start->A B Administer Treatment: • Vehicle Control • this compound Monotherapy • Chemotherapy Alone • this compound + Chemotherapy Combination A->B C Monitor Tumor Growth and Animal Body Weight B->C D Terminate Study & Analyze Tumors C->D

Experimental Protocols Overview

The foundational studies for this compound typically involved the following key methodologies:

  • In Vitro Cell Viability/Proliferation Assays: Myeloma cell lines were treated with varying concentrations of this compound. Cell viability was measured using standard assays like MTT or WST-1 to determine the drug's potency (IC₅₀ values) [1] [2].
  • Mechanistic Studies: To confirm on-target effects, researchers analyzed the phosphorylation status of IGF-1R and its key downstream effectors (like Akt and ERK) using western blotting, confirming pathway inhibition [1] [5].
  • In Vivo Efficacy Models: The orthotopic xenograft model involved injecting human multiple myeloma cells into mice. Mice were then treated with the drug (often via oral gavage), and tumor volume was measured regularly with calipers. Tumor growth inhibition in the treatment group versus the control group was the primary endpoint [1] [2].

References

NVP-ADW742 hematologic malignancies results

Author: Smolecule Technical Support Team. Date: February 2026

NVP-ADW742 in Hematologic Malignancies

Malignancy / Cell Model Experimental Findings / Key Results Mechanism of Action & Signaling Effects Citation

| Acute Myeloid Leukemia (AML) (HL-60 cell line & primary patient blasts) | - Induces apoptosis.

  • Synergizes with chemotherapeutic agent Ara-C in drug-resistant AML specimens. | - Induces Akt dephosphorylation.
  • Increases p38 phosphorylation.
  • Decreases anti-apoptotic protein Bcl-2. | [1] | | Multiple Myeloma (Preclinical models) | - Suppresses tumor growth.
  • Prolongs survival in mouse models. | - Inhibits IGF-1R and Akt phosphorylation.
  • Induces antiproliferative and pro-apoptotic effects. | [2] |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive, small-molecule inhibitor that selectively targets the Insulin-like Growth Factor-1 Receptor (IGF-1R), a tyrosine kinase receptor often overexpressed in cancer cells and linked to cell proliferation, survival, and chemotherapy resistance [3] [2]. Its inhibitory action on IGF-1R is highly selective, with a half-maximal inhibitory concentration (IC50) of 0.17 μM, showing over 16-fold selectivity for IGF-1R over the closely related Insulin Receptor (InsR, IC50 = 2.8 μM) [2].

The diagram below illustrates how this compound blocks the IGF-1R signaling pathway to exert its anti-tumor effects.

g IGF1 IGF-I Ligand IGF1R IGF-1 Receptor (IGF-1R) IGF1->IGF1R Binds to Downstream Downstream Signaling (PI3K/Akt, MAPK/Erk) IGF1R->Downstream Activates NVP This compound NVP->IGF1R Inhibits Apoptosis Pro-apoptotic Effects NVP->Apoptosis Induces Effects Cellular Effects (Proliferation, Survival) Downstream->Effects Promotes Downstream->Apoptosis Inhibition Leads to

As shown, by blocking IGF-1R, this compound inhibits critical downstream pro-survival pathways, particularly the PI3K/Akt pathway, leading to decreased cell proliferation and the activation of apoptosis (programmed cell death) [1] [4] [2].

Key Experimental Protocols

For researchers looking to replicate or understand these studies, here are the core methodologies used in the cited experiments.

Cell Viability and Proliferation Assay (CCK-8 Assay)
  • Purpose: To measure the inhibitory effect of this compound on cell growth.
  • Procedure: Cells are seeded in culture plates and treated with a concentration gradient of this compound (e.g., 0.1-10 μM) for a set period (e.g., 72 hours). The CCK-8 reagent is added, which is metabolized by living cells to produce an orange-colored formazan dye. The absorbance is measured at 450 nm, and the results are used to calculate the IC50 value [2].
Analysis of Apoptosis and Cell Cycle (FACS)
  • Purpose: To quantify cell death (apoptosis) and analyze cell cycle distribution.
  • Procedure: After treatment with this compound, cells are stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the cell membrane during early apoptosis, while PI stains DNA in late apoptotic and necrotic cells with compromised membranes. The stained cells are then analyzed using Flow Cytometry (FACS) to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations [1] [4].
Analysis of Signaling Pathways (Western Blotting)
  • Purpose: To detect changes in protein expression and phosphorylation (activation) within the IGF-1R pathway.
  • Procedure: Proteins are extracted from treated and control cells, separated by gel electrophoresis, and transferred to a membrane. The membrane is then incubated with specific primary antibodies against targets such as phospho-IGF-1R, total IGF-1R, phospho-Akt (Ser473), total Akt, and Bcl-2. After incubation with a labeled secondary antibody, the signal is detected, showing the level of target proteins and their phosphorylation status [1] [4].

Interpretation and Research Context

  • Synergistic Potential: The most significant finding is this compound's ability to synergize with conventional chemotherapy (like Ara-C in AML and temozolomide in solid tumors), overcoming resistance [1] [4]. This suggests its primary therapeutic value may lie in combination regimens.
  • Preclinical Stage: It is important to note that the positive results for this compound are from preclinical studies (in vitro cell lines and in vivo animal models). As of the latest publications, its efficacy and safety in humans have not been established.
  • Selectivity Advantage: Its high selectivity for IGF-1R over InsR is a key feature, as broad inhibition of InsR could lead to metabolic side effects like hyperglycemia.

References

Confirmed IC50 Values & Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key quantitative data on NVP-ADW742's potency and selectivity from various experimental assays.

Assay Type / Target Reported IC50 / Value Experimental Context / Cell Line Source
IGF-1R Kinase Inhibition (Cellular) 0.17 µM Cellular autophosphorylation assays [1]
IGF-1R Kinase Inhibition (Biochemical) 0.078 µM Time-resolved fluorescence assay using human IGF-1R expressed in Sf21 insect cells [1]
IGF-1R Phosphorylation Inhibition 0.323 µM Human pancreatic cancer MiaPaCa2 cells [1]
IGF-1R-Mediated Proliferation 11.12 µM Medulloblastoma Daoy cells (IC50 for proliferation) [2]
Anti-Proliferative Activity 0.1 - 0.5 µM Multiple Myeloma (MM) cell lines in serum [3] [1]
Anti-Proliferative Activity 0.1 - 0.4 µM Small Cell Lung Cancer H526 cells [4]
Selectivity (IGF-1R vs. InsR) >16-fold IC50 for InsR is 2.8 µM [1]
Selectivity (Other Kinases) Little to no activity (IC50 >5 µM) HER2, PDGFR, VEGFR-2, Bcr-Abl, c-Kit [1]

Key Experimental Protocols

The potency of this compound is typically confirmed through two primary types of assays:

  • Cellular Kinase Activity Assay (Capture ELISA): This common method involves seeding cells (like NWT-21 cells) and starving them in low-serum medium. The cells are pre-treated with this compound, then stimulated with IGF-I ligand. After cell lysis, phosphorylated IGF-1R is "captured" by an antibody-coated plate and detected with an anti-phosphotyrosine antibody linked to a luminescent reporter. The IC50 is determined from the concentration-dependent reduction in luminescence [1].

  • Cell Proliferation/Survival Assays (e.g., MTT assay): To determine the IC50 for growth inhibition, tumor cell lines are exposed to a range of this compound concentrations for 48-72 hours. Cell viability is measured using colorimetric assays like MTT or CCK-8, which measure metabolic activity. The IC50 represents the drug concentration that reduces cell proliferation by 50% compared to untreated controls [2] [1].

Mechanism of Action & Signaling Pathway

This compound acts as an ATP-competitive inhibitor that selectively targets the intracellular tyrosine kinase domain of IGF-1R. Its primary mechanism is inhibiting IGF-1R autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways [5] [6].

The diagram below illustrates the IGF-1R signaling pathway and the points where this compound exerts its inhibitory effect.

g IGF1 IGF-1/IGF-2 Ligand IGF1R IGF-1R Receptor IGF1->IGF1R Binds Downstream Downstream Adaptor Proteins (e.g., IRS-1) IGF1R->Downstream Phosphorylates NVP This compound NVP->IGF1R Inhibits PI3K PI3K/Akt Pathway Downstream->PI3K MAPK Ras/MAPK Pathway Downstream->MAPK Effects Cell Survival Proliferation Anti-Apoptosis PI3K->Effects MAPK->Effects

Research Implications and Combination Strategies

The data confirms this compound as a valuable research tool for selectively probing IGF-1R biology. A key finding from multiple studies is that This compound can sensitize cancer cells to various chemotherapeutic agents, highlighting its potential in combination therapy strategies [2] [3].

Research suggests that effective anti-tumor responses may require co-inhibition of IGF-1R and other compensatory pathways, such as EGFR/HER2 or c-Kit [4] [6] [7]. This compound has been effectively used in preclinical studies in combination with drugs like temozolomide, STI571 (imatinib), and other cytotoxic agents [2] [4].

References

NVP-ADW742 in Pre-clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

NVP-ADW742 is a small-molecule inhibitor identified in early research for its ability to block the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. The table below summarizes its performance from key pre-clinical studies.

Aspect Experimental Findings
Primary Target Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase [1] [2].
Mechanism of Action Inhibits IGF-1R autophosphorylation and downstream PI3K/Akt/mTOR signaling pathway, inducing cell cycle arrest (G1 phase) and promoting apoptosis [1] [2].
Monotherapy Efficacy Shows dose-dependent inhibition of cancer cell proliferation (IC₅₀ in the micromolar range, e.g., 0.55-1.4 µM in Ewing tumor cells) [2].
Synergy with Chemotherapy Synergistically enhances effects of etoposide, carboplatin, doxorubicin, and vincristine, lowering effective chemotherapy doses required [1] [2].
Synergy with Targeted Therapy Combined use with imatinib (c-Kit inhibitor) shows superior effect in sensitizing certain cancer cells to chemotherapy [1] [2].
Anti-angiogenic Effect Reduces IGF-I-mediated expression of Vascular Endothelial Growth Factor (VEGF), suggesting a potential secondary role in inhibiting tumor angiogenesis [1].

Experimental Protocols from Key Studies

The following methodologies from published research can serve as a reference for designing experiments to evaluate this compound.

  • Cell Viability and Combination Effects (MTT Assay)

    • Purpose: To measure cell proliferation and assess the combined effect of this compound with other drugs [1].
    • Method: Cells are treated with various concentrations of this compound, both alone and in combination with chemotherapeutic agents. After a defined period, MTT reagent is added. Metabolically active cells convert MTT into purple formazan crystals, which are dissolved and quantified by spectrophotometry. Data analysis often uses the Chou-Talalay method to determine combination indices (CI) for synergism or antagonism [1].
  • Apoptosis Analysis (TUNEL Assay)

    • Purpose: To directly measure and confirm the induction of apoptosis (programmed cell death) in cells treated with this compound and chemotherapy [1].
    • Method: After treatment, DNA fragmentation—a hallmark of apoptosis—is detected by enzymatically labeling the 3'-ends of DNA breaks with a fluorescent tag. The percentage of TUNEL-positive (apoptotic) cells is then quantified using fluorescence microscopy or flow cytometry [1].
  • Analysis of Signaling Pathway Inhibition (Western Blot)

    • Purpose: To confirm the biochemical mechanism of action by analyzing the inhibition of the target pathway [1] [2].
    • Method: Treated cells are lysed, and proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with specific antibodies against phosphorylated (active) and total IGF-1R, Akt, and other pathway components. Reduced phosphorylation levels indicate successful pathway inhibition by this compound [1] [2].

IGF-1R Signaling and this compound Mechanism

The diagram below illustrates the targeted signaling pathway and the mechanism of action of this compound.

IGF1 IGF-1 IGF1R IGF-1 Receptor (IGF-1R) IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates ADW742 This compound ADW742->IGF1R Inhibits ChemoSens Chemotherapy Sensitization ADW742->ChemoSens Apoptosis_Ind Apoptosis Induction ADW742->Apoptosis_Ind Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Inhibition Akt->Apoptosis VEGF VEGF Expression Akt->VEGF G1_Phase G1 Phase Cell Cycle mTOR->G1_Phase Promotes Progression

Guidance on Assessing Product Variability

Since the scientific literature does not address lot-to-lot variability, here is practical guidance on how to approach this critical quality assessment:

  • Contact Manufacturers Directly: Inquire about their Quality Control (QC) procedures. Reputable suppliers should provide a Certificate of Analysis (CoA) for each lot, detailing purity, potency, and identity.
  • Review the Certificate of Analysis (CoA): Scrutinize CoAs for key parameters like HPLC purity (should be >95%), water content, and residual solvents. Consistent values across lots indicate good control.
  • Perform In-house QC Testing:
    • Purity Analysis: Use techniques like HPLC/LC-MS to verify the chemical identity and purity of each new lot.
    • Functional Potency Assay: Conduct a cell-based dose-response assay. Compare the IC₅₀ value of a new lot against your in-house standard or a previous lot to confirm consistent biological activity [1] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

453.25286063 Da

Monoisotopic Mass

453.25286063 Da

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MXS2N5862L

Other CAS

475488-23-4

Dates

Last modified: 08-15-2023
1: Zhou H, Rao J, Lin J, Yin B, Sheng H, Lin F, Zhang N, Yang L. The insulin-like growth factor-I receptor kinase inhibitor NVP-ADW742 sensitizes medulloblastoma to the effects of chemotherapy. Oncol Rep. 2011 Jun;25(6):1565-71. doi: 10.3892/or.2011.1233. Epub 2011 Mar 23. PubMed PMID: 21455580.
2: He Y, Zhang J, Zheng J, Du W, Xiao H, Liu W, Li X, Chen X, Yang L, Huang S. The insulin-like growth factor-1 receptor kinase inhibitor, NVP-ADW742, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells. Oncol Res. 2010;19(1):35-43. PubMed PMID: 21141739.
3: Martins AS, Mackintosh C, Martín DH, Campos M, Hernández T, Ordóñez JL, de Alava E. Insulin-like growth factor I receptor pathway inhibition by ADW742, alone or in combination with imatinib, doxorubicin, or vincristine, is a novel therapeutic approach in Ewing tumor. Clin Cancer Res. 2006 Jun 1;12(11 Pt 1):3532-40. PubMed PMID: 16740780.
4: Warshamana-Greene GS, Litz J, Buchdunger E, García-Echeverría C, Hofmann F, Krystal GW. The insulin-like growth factor-I receptor kinase inhibitor, NVP-ADW742, sensitizes small cell lung cancer cell lines to the effects of chemotherapy. Clin Cancer Res. 2005 Feb 15;11(4):1563-71. PubMed PMID: 15746061.
5: Warshamana-Greene GS, Litz J, Buchdunger E, Hofmann F, García-Echeverría C, Krystal GW. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor NVP-ADW742, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling. Mol Cancer Ther. 2004 May;3(5):527-35. PubMed PMID: 15141010.

Explore Compound Types